aminopterin N-hydroxysuccinimide ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
98457-88-6 |
|---|---|
Molecular Formula |
C24H25N9O7 |
Molecular Weight |
551.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid |
InChI |
InChI=1S/C24H25N9O7/c1-32(11-13-10-27-21-19(28-13)20(25)30-24(26)31-21)14-4-2-12(3-5-14)22(37)29-15(23(38)39)6-9-18(36)40-33-16(34)7-8-17(33)35/h2-5,10,15H,6-9,11H2,1H3,(H,29,37)(H,38,39)(H4,25,26,27,30,31)/t15-/m0/s1 |
InChI Key |
MYDJRYXFBSZFTR-HNNXBMFYSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)ON4C(=O)CCC4=O)C(=O)O |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)ON4C(=O)CCC4=O)C(=O)O |
Appearance |
Solid powder |
Other CAS No. |
98457-88-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aminopterin N-hydroxysuccinimide ester; Nhs-aminopterin; Nhs-aminopterin; N-Hydroxysuccinimide aminopterin; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Aminopterin N-hydroxysuccinimide Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, synthesis, and application of Aminopterin N-hydroxysuccinimide (NHS) ester. It is designed to serve as a technical resource for professionals engaged in cancer research, immunology, and the development of targeted drug conjugates.
Core Chemical Structures and Synthesis
Aminopterin N-hydroxysuccinimide ester is a reactive derivative of aminopterin, a potent antifolate drug. The modification with an N-hydroxysuccinimide group allows for its covalent attachment to biomolecules, primarily proteins, through amine-reactive conjugation.
Aminopterin: A synthetic derivative of pterin, aminopterin is an analog of folic acid.[1] Its structure consists of a pteridine ring, a p-aminobenzoic acid (PABA) moiety, and a glutamic acid residue. The glutamic acid portion contains two carboxylic acid groups, which are potential sites for NHS esterification.
N-Hydroxysuccinimide (NHS): NHS is a reagent used to activate carboxylic acids.[2] The resulting NHS esters are reactive towards primary amines, forming stable amide bonds under mild conditions.[3] This reactivity is the basis for its widespread use in bioconjugation.
This compound: This molecule is formed by creating an ester linkage between one of the carboxylic acid groups of aminopterin's glutamic acid tail and the hydroxyl group of N-hydroxysuccinimide. This "activates" the aminopterin, making it ready for conjugation to amine-containing molecules like proteins.
References
Technical Guide: Synthesis of Aminopterin N-hydroxysuccinimide Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthesis pathway for aminopterin N-hydroxysuccinimide (NHS) ester, a critical reagent for the bioconjugation of the potent dihydrofolate reductase inhibitor, aminopterin. The synthesis involves the activation of the carboxylic acid moieties of aminopterin to facilitate covalent linkage with primary amines on biomolecules such as proteins, peptides, and antibodies.
Introduction
Aminopterin is a 4-amino derivative of folic acid and a powerful antineoplastic agent with immunosuppressive properties.[1] Its mode of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotide precursors, thereby disrupting DNA, RNA, and protein synthesis.[1][2] The conversion of aminopterin to its N-hydroxysuccinimide ester transforms it into an amine-reactive compound, enabling its use in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and probes for studying biological systems.
The synthesis of aminopterin-NHS ester hinges on the activation of one or both of its carboxylic acid groups with N-hydroxysuccinimide. This is typically achieved using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Synthesis Pathway
The core of the synthesis is a condensation reaction between the carboxylic acid group(s) of aminopterin and N-hydroxysuccinimide. This reaction is facilitated by a coupling agent, which activates the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the hydroxyl group of N-hydroxysuccinimide.
Reaction Scheme:
The general reaction for the formation of an NHS ester from a carboxylic acid is depicted below. In the case of aminopterin, "R-COOH" represents the aminopterin molecule, which contains two carboxylic acid groups. Depending on the reaction conditions, either one (mono-ester) or both (di-ester) can be activated.
Figure 1: General synthesis pathway for Aminopterin-NHS ester.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade/Purity |
| Aminopterin | ≥98% |
| N-Hydroxysuccinimide (NHS) | ≥98% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% |
| Anhydrous Dimethyl Sulfoxide (DMSO) | ≥99.9% |
| Diethyl Ether | Anhydrous |
| Triethylamine (TEA) | ≥99.5% |
| Argon or Nitrogen Gas | High purity |
Synthesis Procedure (Adapted from Folic Acid Activation)
-
Dissolution of Reactants: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve aminopterin in anhydrous DMSO. Add triethylamine to the solution. In a separate container, dissolve N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous DMSO.
-
Reaction: Slowly add the NHS/DCC solution to the aminopterin solution with continuous stirring at room temperature.
-
Incubation: Allow the reaction to proceed overnight at room temperature in the dark.
-
Removal of Byproduct: A precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Precipitation of Product: Concentrate the filtrate under reduced pressure. Precipitate the aminopterin-NHS ester by adding the concentrated solution to cold, anhydrous diethyl ether.
-
Isolation and Drying: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Storage: Store the final product under desiccated and dark conditions at -20°C.
Purification
The crude product can be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
| HPLC Parameter | Condition |
| Column | C18, 5 µm, 100 Å |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 280 nm and 340 nm |
Fractions corresponding to the aminopterin-NHS ester should be collected, pooled, and lyophilized to obtain the purified product.
Characterization
The successful synthesis of aminopterin N-hydroxysuccinimide ester should be confirmed by analytical techniques such as:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure and the presence of the NHS ester moiety.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch.
Workflow and Logic Diagrams
Experimental Workflow
Figure 2: Step-by-step experimental workflow for synthesis.
Decision Logic for Reaction Monitoring
Figure 3: Decision-making process for reaction monitoring.
Quantitative Data Summary
The following table provides expected molecular weights for the key compounds involved in the synthesis. Actual yields and purity should be determined experimentally.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Aminopterin | C₁₉H₂₀N₈O₅ | 440.41 |
| N-Hydroxysuccinimide | C₄H₅NO₃ | 115.09 |
| Aminopterin-mono-NHS ester | C₂₃H₂₃N₈O₇ | 537.49 |
| Aminopterin-di-NHS ester | C₂₇H₂₆N₈O₉ | 634.56 |
Note: The formation of mono- versus di-ester will depend on the stoichiometry of the reactants. Using a limited amount of NHS and DCC will favor the formation of the mono-ester.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and downstream applications.
References
Technical Guide: Aminopterin N-Hydroxysuccinimide Ester (CAS 98457-88-6)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminopterin N-hydroxysuccinimide (NHS) ester is a pivotal research chemical that combines the potent dihydrofolate reductase (DHFR) inhibitory activity of aminopterin with the amine-reactive functionality of an NHS ester. This dual characteristic makes it a valuable tool for a range of applications in biomedical research, including the development of targeted drug conjugates, affinity labeling of folate receptors and transporters, and the creation of probes for studying cellular uptake mechanisms.
Aminopterin, the parent molecule, is a 4-amino analog of folic acid and a powerful competitive inhibitor of DHFR.[1][2][3] By blocking the reduction of dihydrofolate to tetrahydrofolate, it disrupts the synthesis of purines and pyrimidines, essential precursors for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[4] The addition of the NHS ester group allows for the covalent conjugation of aminopterin to primary amines on proteins, peptides, and other biomolecules, enabling the creation of targeted therapeutic agents and research tools.[5]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of aminopterin N-hydroxysuccinimide ester, complete with experimental protocols and data presented in a clear and accessible format.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 98457-88-6 | [6][7][8] |
| Molecular Formula | C₂₃H₂₅N₉O₇ | [6] |
| Molecular Weight | 539.50 g/mol | [6] |
| Synonyms | NHS-Aminopterin, N-Hydroxysuccinimide aminopterin, NHS-Methotrexate | [6][7] |
| Appearance | Likely a yellow to orange solid (based on aminopterin) | [9] |
| Solubility | Soluble in DMSO. | [6] |
| Storage and Stability | Store at -20°C for long-term stability. Stable for weeks at ambient temperature during shipping. | [6] |
Mechanism of Action
The biological activity of this compound is primarily derived from the aminopterin moiety, which acts as a potent competitive inhibitor of dihydrofolate reductase (DHFR).[1][3][4] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.
By binding to the active site of DHFR with high affinity, aminopterin prevents the binding of the natural substrate, DHF, thereby halting the production of THF.[1] This leads to a depletion of the intracellular pool of nucleotides, which in turn inhibits DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[4] The parent compound, aminopterin, has a reported Ki of 3.7 pM for DHFR, indicating extremely tight binding.[1][2] While the Ki for the NHS ester has not been explicitly reported, it is expected to retain high affinity for the enzyme.
The NHS ester group provides the functionality to covalently link this potent inhibitor to other molecules, such as antibodies or other targeting ligands, to direct its cytotoxic activity to specific cell types.
Figure 1. Mechanism of DHFR inhibition by Aminopterin NHS Ester.
Experimental Protocols
Synthesis of this compound
The following is a representative protocol for the synthesis of this compound based on general methods for NHS ester formation.[9][10] Note: This is a general procedure and should be optimized for specific laboratory conditions. Aminopterin is a hazardous substance and should be handled with appropriate safety precautions.
Materials:
-
Aminopterin
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas
-
Glassware (dried overnight in an oven)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve aminopterin (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the DCC solution dropwise to the aminopterin/NHS solution over 30 minutes with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Wash the DCU precipitate with a small amount of anhydrous DMF and combine the filtrates.
-
The filtrate, containing the this compound, can be used directly in subsequent conjugation reactions or the product can be precipitated.
-
To precipitate the product, add the filtrate dropwise to a large volume of cold, stirring anhydrous diethyl ether.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Store the final product at -20°C under an inert atmosphere.
Figure 2. Workflow for the synthesis of Aminopterin NHS Ester.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of this compound against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the reduction of dihydrofolate.
Materials:
-
Recombinant human DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
This compound
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor stock solution in assay buffer.
-
In a 96-well plate, add a fixed amount of DHFR enzyme to each well.
-
Add the serially diluted inhibitor to the wells. Include a control with no inhibitor.
-
Add NADPH to all wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding DHF to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Protein Conjugation via NHS Ester Coupling
This protocol outlines a general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein to be labeled (in a suitable buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column for purification
Procedure:
-
Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add the desired molar excess of the aminopterin NHS ester solution to the protein solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of approximately 50 mM.
-
Purify the protein conjugate from unreacted aminopterin NHS ester and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Analyze the conjugate by SDS-PAGE and UV-Vis spectroscopy to determine the degree of labeling.
Figure 3. General workflow for protein conjugation.
Applications
This compound is a versatile tool with several key applications in research and drug development:
-
Targeted Drug Delivery: The NHS ester can be used to conjugate aminopterin to monoclonal antibodies or other ligands that target specific cell surface receptors, thereby creating antibody-drug conjugates (ADCs) or other targeted therapies. This approach aims to increase the therapeutic index of the drug by delivering it specifically to cancer cells while minimizing toxicity to healthy tissues.
-
Affinity Labeling: The high affinity of aminopterin for DHFR and folate receptors, combined with the reactive NHS ester, makes this compound suitable for affinity labeling studies. It can be used to covalently label and identify folate-binding proteins in cell lysates or on the cell surface.
-
Probing Drug Transport Mechanisms: As an analog of methotrexate, this compound can be used to study the mechanisms of folate and antifolate transport into and out of cells.[7] The ability to covalently label transport proteins can aid in their isolation and characterization.
-
Development of Diagnostic Probes: By conjugating aminopterin to fluorescent dyes or other reporter molecules via the NHS ester, researchers can create probes to visualize the distribution of folate receptors and transporters in cells and tissues.
Conclusion
This compound is a powerful and versatile chemical probe for researchers in oncology, immunology, and cell biology. Its ability to combine the potent DHFR inhibitory effects of aminopterin with the capacity for covalent conjugation to biomolecules opens up a wide range of experimental possibilities. While handling of this compound requires care due to its inherent toxicity, its utility in the development of targeted therapies and as a tool for fundamental research is significant. This guide provides a foundational understanding of its properties and potential applications to aid researchers in its effective use.
References
- 1. Inhibition of dihydrofolic reductase by aminopterin and amethopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Enzymic inhibition assay for methotrexate with a discrete analyzer, the ABA-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4767859A - Process for the preparation of pteridine derivatives - Google Patents [patents.google.com]
- 5. Aminopterin - Wikipedia [en.wikipedia.org]
- 6. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis - Google Patents [patents.google.com]
- 9. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 10. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
Technical Guide: Aminopterin N-hydroxysuccinimide Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of aminopterin N-hydroxysuccinimide (NHS) ester, a derivative of the potent antifolate aminopterin. This document consolidates key data, outlines its mechanism of action, and provides exemplary experimental protocols relevant to its application in research and drug development.
Core Data Summary
Quantitative data for aminopterin N-hydroxysuccinimide ester is summarized below. It is important to note that variations in reported molecular weights and formulas exist across different suppliers, which may be attributed to differences in hydration states or salt forms of the compound.
| Parameter | Value | Source(s) |
| CAS Number | 98457-88-6 | [1][2] |
| Molecular Formula | C23H25N9O7 | [1] |
| C24H27N9O8 | [3] | |
| C24H25N9O7 | [4] | |
| Molecular Weight | 539.50 g/mol | [1] |
| 569.53 g/mol | [3] | |
| 551.5 g/mol | [4] | |
| Synonyms | NHS-Aminopterin, N-Hydroxysuccinimide aminopterin | [1] |
Mechanism of Action: Dihydrofolate Reductase Inhibition
Aminopterin and its derivatives are potent antineoplastic and immunosuppressive agents. The primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.[5][6][7]
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By binding to the active site of DHFR with high affinity, aminopterin blocks the production of THF. This leads to a depletion of the nucleotide precursors necessary for DNA replication and cell division, ultimately resulting in cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.
The N-hydroxysuccinimide ester functional group is a reactive moiety that allows for the covalent conjugation of aminopterin to primary amines on biomolecules, such as proteins (e.g., antibodies) and oligonucleotides. This enables the targeted delivery of the cytotoxic aminopterin to specific cell populations.
Signaling Pathway Diagram
The following diagram illustrates the inhibition of the folate synthesis pathway by aminopterin.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Aminopterin.
Experimental Protocols
The primary utility of this compound for researchers is in the conjugation to biomolecules. Below is a general protocol for the conjugation of an NHS ester to a protein, such as an antibody. This protocol should be optimized for the specific biomolecule and application.
General Protocol for Antibody Conjugation with this compound
This protocol is adapted from standard NHS ester conjugation procedures.[][12]
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl or 1 M glycine, pH 7.4
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizers like BSA, it must be purified. This can be achieved by dialysis against PBS or by using an antibody purification kit.
-
Adjust the concentration of the antibody to 2-5 mg/mL in the reaction buffer (pH 8.3-8.5).
-
-
NHS Ester Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester solution to achieve the desired molar excess of the ester to the antibody. A starting point is a 10- to 20-fold molar excess.
-
Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unconjugated this compound and other reaction byproducts by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL), i.e., the number of aminopterin molecules per antibody, using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the characteristic absorbance maximum for aminopterin.
-
Assess the purity and integrity of the conjugate by SDS-PAGE and confirm the retention of antigen-binding activity by ELISA or flow cytometry.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the conjugation of this compound to an antibody.
Caption: Antibody Conjugation Workflow.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 98457-88-6 | MCE [medchemexpress.cn]
- 4. This compound | C24H25N9O7 | CID 3035765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of dihydrofolic reductase by aminopterin and amethopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis - Google Patents [patents.google.com]
- 10. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 12. furthlab.xyz [furthlab.xyz]
Aminopterin N-hydroxysuccinimide Ester in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and handling of aminopterin N-hydroxysuccinimide (NHS) ester in dimethyl sulfoxide (DMSO). This document is intended for use by researchers, scientists, and professionals in the field of drug development and biomedical research.
Core Topic: Solubility in DMSO
For context, the solubility of other N-hydroxysuccinimide esters in DMSO can vary. For instance, maleimidoacetic acid N-hydroxysuccinimide ester has a reported solubility of approximately 30 mg/mL in DMSO.[5] It is crucial to empirically determine the optimal concentration for your specific experimental needs, starting with small quantities to assess solubility at the desired concentration.
Table 1: Solubility of Aminopterin N-hydroxysuccinimide Ester and Related Compounds in DMSO
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | Soluble (quantitative value not specified) | MedKoo, Immunomart |
| Maleimidoacetic Acid N-hydroxysuccinimide ester | DMSO | ~30 mg/mL | Cayman Chemical[5] |
Experimental Protocols
Protocol for Preparation of a Stock Solution of this compound in DMSO
This protocol outlines the general procedure for dissolving this compound in DMSO to create a stock solution for use in downstream applications such as conjugation reactions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Bring the vial of this compound to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester.
-
Add the desired volume of anhydrous DMSO to the vial containing the powdered this compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation of the compound.
-
For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in desiccated conditions.
General Protocol for Conjugation of this compound to Primary Amines
This protocol provides a general workflow for the conjugation of this compound to proteins or other molecules containing primary amine groups.
Materials:
-
Stock solution of this compound in DMSO
-
Target molecule with primary amines (e.g., protein, amino-modified oligonucleotide)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the target molecule in the reaction buffer at a suitable concentration.
-
Add the desired molar excess of the this compound stock solution to the target molecule solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight on ice.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) if necessary.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted this compound and byproducts.
Visualization of the Mechanism of Action
Aminopterin, the active component of the NHS ester, functions as a potent inhibitor of dihydrofolate reductase (DHFR).[1] This enzyme plays a critical role in the folate metabolism pathway, which is essential for the synthesis of nucleotides and ultimately, DNA, RNA, and proteins. The N-hydroxysuccinimide ester group allows for the covalent conjugation of aminopterin to target molecules.
Caption: Mechanism of action of aminopterin as a dihydrofolate reductase (DHFR) inhibitor.
The diagram above illustrates how aminopterin inhibits DHFR, thereby blocking the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). This disruption in the folate pathway leads to a depletion of nucleotide precursors, which in turn inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to the inhibition of cell proliferation. The NHS ester functionality allows this inhibitory molecule to be conjugated to various research tools or potential therapeutic delivery systems.
References
Technical Whitepaper: The Immunosuppressive Properties and Applications of Aminopterin N-Hydroxysuccinimide Ester
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminopterin, a potent 4-amino derivative of folic acid, is a powerful antimetabolite with well-documented immunosuppressive properties.[1] Its primary mechanism of action is the high-affinity competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2] This inhibition depletes the intracellular pool of tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, thereby arresting DNA, RNA, and protein synthesis in rapidly proliferating cells, most notably activated lymphocytes.[1][3][4] The N-hydroxysuccinimide (NHS) ester of aminopterin is a chemically activated form designed not as a standalone therapeutic but as a strategic intermediate for bioconjugation.[2][5] This modification enables the covalent attachment of the potent aminopterin molecule to carrier proteins, such as monoclonal antibodies, creating targeted Antibody-Drug Conjugates (ADCs). Such ADCs have the potential to deliver the immunosuppressive agent specifically to target cell populations, enhancing efficacy while minimizing the systemic toxicity associated with free aminopterin.[5][6][7] This guide provides an in-depth overview of the core mechanism, quantitative data, experimental applications, and protocols relevant to aminopterin N-hydroxysuccinimide ester.
Core Mechanism of Immunosuppression
The immunosuppressive effect of aminopterin is a direct consequence of its potent inhibition of dihydrofolate reductase (DHFR).[8]
-
Folate Pathway Interruption: In proliferating cells, particularly immune cells undergoing activation and clonal expansion, there is a high demand for nucleotide synthesis. The enzyme thymidylate synthase (TYMS), which produces thymidylate (dTMP) for DNA synthesis, converts tetrahydrofolate (THF) to dihydrofolate (DHF).[9]
-
DHFR Inhibition: DHFR is essential for regenerating THF from DHF, thus sustaining the folate cycle. Aminopterin, due to its structural similarity to DHF, binds to the active site of DHFR with extremely high affinity, effectively blocking this reduction step.[9][10]
-
Depletion of Precursors: The blockade of DHFR leads to a rapid depletion of THF and its derivatives. This halt in the one-carbon metabolism pathway prevents the de novo synthesis of purines and thymidylate.[3][4]
-
Cell Cycle Arrest: Without these essential building blocks for DNA and RNA, rapidly dividing cells, such as activated T- and B-lymphocytes, are unable to replicate their genetic material and undergo cell division, leading to cell cycle arrest and apoptosis.[3][11]
This targeted effect on proliferating cells is the basis for its utility as both a chemotherapeutic and an immunosuppressive agent.[1]
Role of N-Hydroxysuccinimide Ester in Targeted Therapy
The primary utility of this compound is in the synthesis of antibody-drug conjugates (ADCs) for targeted immunosuppression. The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues on the surface of antibodies, under mild pH conditions.[5][12][13]
This process allows for the creation of a therapeutic agent that combines the potent, non-specific immunosuppressive action of aminopterin with the exquisite target specificity of a monoclonal antibody. For example, an antibody targeting a surface receptor unique to activated T-cells (e.g., CD25) could be conjugated with aminopterin. The resulting ADC would selectively bind to and be internalized by activated T-cells, delivering the aminopterin payload directly to the desired cell population, thereby suppressing the immune response at its source while minimizing exposure to other healthy, dividing cells.
Quantitative Data Summary
Direct quantitative data for this compound is limited in published literature, as it is primarily a reactive intermediate. However, studies on aminopterin and its conjugates provide valuable insight into its high potency compared to the more commonly used methotrexate (MTX).
| Parameter | Subject | Aminopterin (AMT) | Methotrexate (MTX) | Finding | Source |
| In Vitro Potency | Tumor Cell Growth | More Potent | Less Potent | AMN-antibody conjugates were more potent inhibitors of tumor cell growth in vitro than MTX-antibody conjugates. | [5] |
| Drug Accumulation | Acute Lymphoblastic Leukemia (ALL) Cells | 1.47 ± 0.9 pmol/10⁶ cells | 0.7 ± 0.7 pmol/10⁶ cells | Cellular accumulation of AMT was approximately twice that of MTX after incubation with 1µM of the drug. | [14] |
| Relative Toxicity | General Use | More Toxic | Less Toxic | Aminopterin was largely replaced by MTX due to a more favorable therapeutic index for MTX. | [4][10] |
Experimental Protocols
Protocol 1: Synthesis of Aminopterin-NHS Ester and Conjugation to a Monoclonal Antibody
This protocol describes a general method for activating aminopterin with N-hydroxysuccinimide and conjugating it to a target antibody.
Materials:
-
Aminopterin
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Monoclonal Antibody (e.g., 1-5 mg/mL in Phosphate-Buffered Saline, pH 7.4)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or centrifugal ultrafiltration units (10-30 kDa MWCO)
Methodology:
-
Activation of Aminopterin:
-
In a dry glass vial under an inert atmosphere (e.g., nitrogen or argon), dissolve Aminopterin (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and DCC (or EDC, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C, monitoring for the formation of the dicyclohexylurea precipitate (if using DCC).
-
If DCC is used, remove the precipitate by filtration. The resulting filtrate contains the activated Aminopterin-NHS ester. This solution should be used immediately.
-
-
Antibody Preparation:
-
If necessary, buffer-exchange the stock antibody solution into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5) using a centrifugal ultrafiltration unit.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add a calculated molar excess (e.g., 10-20 fold) of the Aminopterin-NHS ester solution in DMF to the stirring antibody solution. The final concentration of DMF should not exceed 10% (v/v) to maintain antibody integrity.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes.
-
Purify the resulting Aminopterin-ADC from unreacted drug and byproducts by extensive dialysis against PBS (pH 7.4) at 4°C or by using centrifugal ultrafiltration units, washing with PBS multiple times.
-
-
Characterization:
-
Determine the final protein concentration using a BCA or Bradford assay.
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry, measuring absorbance at 280 nm (for protein) and the characteristic absorbance maximum for aminopterin.
-
Protocol 2: In Vitro T-Cell Proliferation Assay (CFSE-Based)
This protocol measures the ability of an Aminopterin-ADC to inhibit the proliferation of stimulated human T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
T-cell activation beads (e.g., anti-CD3/CD28 coated)
-
Aminopterin-ADC (from Protocol 1)
-
Unconjugated Antibody (Isotype Control)
-
Free Aminopterin (Positive Control)
-
96-well round-bottom cell culture plates
-
Flow Cytometer
Methodology:
-
PBMC Isolation and Staining:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells at 1x10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells twice with complete RPMI medium. Resuspend the final cell pellet in complete medium at 1x10⁶ cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of CFSE-labeled PBMCs (1x10⁵ cells) into the wells of a 96-well plate.
-
Prepare serial dilutions of the test articles (Aminopterin-ADC, Isotype Control, Free Aminopterin) in complete medium.
-
Add 50 µL of the diluted test articles to the appropriate wells. Include a "no drug" vehicle control.
-
Add 50 µL of complete medium containing T-cell activation beads at the manufacturer's recommended concentration to all wells except the "unstimulated" control wells. Add 50 µL of medium only to the unstimulated wells.
-
Final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate and wash with FACS buffer (PBS + 2% FBS).
-
Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the lymphocyte population. Proliferation is measured by the sequential halving of CFSE fluorescence in daughter cell generations.
-
Quantify the percentage of divided cells or a proliferation index for each condition to determine the dose-dependent inhibitory effect of the Aminopterin-ADC.
-
Conclusion
This compound represents a critical chemical tool for the development of targeted immunosuppressive therapies. By enabling the conjugation of the highly potent DHFR inhibitor aminopterin to specific cell-targeting moieties like monoclonal antibodies, it opens the door to creating next-generation therapeutics with potentially enhanced efficacy and improved safety profiles. The ability to concentrate the immunosuppressive action on specific pathogenic cell populations, while sparing non-target cells, is a key strategy in advancing treatments for autoimmune diseases, transplant rejection, and other immunological disorders. The protocols and data presented herein provide a foundational guide for researchers and developers working to harness the therapeutic potential of this powerful molecule.
References
- 1. Aminopterin - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Anti-tumour activity of aminopterin-monoclonal antibody conjugates; in vitro and in vivo comparison with methotrexate-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction in the toxicity of aminopterin--monoclonal-antibody conjugates by leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction in the toxicity of aminopterin—monoclonal-antibody conjugates by leucovorin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 13. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 14. A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminopterin: A Technical Guide to a Potent Folic Acid Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin, the 4-amino derivative of folic acid, is a potent antimetabolite that has played a pivotal role in the history of chemotherapy. First used in 1947 by Dr. Sidney Farber to induce remissions in children with leukemia, it was one of the earliest examples of successful cancer chemotherapy.[1][2] Although largely supplanted in clinical use by the less toxic methotrexate, aminopterin remains a valuable tool in cell biology research and is undergoing re-evaluation for certain clinical applications due to its distinct biochemical properties.[1][3] This in-depth technical guide provides a comprehensive overview of aminopterin's core mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.
Core Mechanism of Action: Folic Acid Antagonism
Aminopterin exerts its biological effects by acting as a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[1][4][5] Folic acid, a B-vitamin, is essential for the synthesis of nucleotides, the building blocks of DNA and RNA, and for the methylation of various molecules. In its active form, tetrahydrofolate (THF), it participates in one-carbon transfer reactions.
DHFR catalyzes the reduction of dihydrofolate (DHF) to THF. By competitively binding to the active site of DHFR with high affinity, aminopterin blocks the regeneration of THF.[1][4] This leads to a depletion of the intracellular pool of THF and its derivatives, which in turn inhibits the de novo synthesis of purines and thymidylate, essential for DNA replication and cell division.[1][6] The resulting disruption of DNA and RNA synthesis ultimately leads to cell cycle arrest and apoptosis.[7]
Quantitative Data
The following tables summarize key quantitative data regarding the activity and properties of aminopterin.
| Parameter | Value | Source |
| Binding Affinity (Ki) for DHFR | 3.7 pM | [4][5] |
| Molecular Formula | C19H20N8O5 | [1][8] |
| Molar Mass | 440.41 g/mol | [1] |
| Oral Bioavailability | 83.5% ± 8.3% | [9] |
| Elimination Half-life | 3.64 ± 0.28 hours | [9] |
| Cell Line | Cancer Type | IC50 (nM) | Source |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.4 | [5] |
| L1210 | Murine Leukemia | Not specified, but potent inhibition observed | [5] |
| Various Pediatric Leukemia and Lymphoma Cell Lines | Leukemia/Lymphoma | Median IC50: 17 nM | [10] |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of aminopterin to inhibit the activity of the DHFR enzyme. The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF by DHFR.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Aminopterin solutions of varying concentrations
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, NADPH, and the DHFR enzyme.
-
Add varying concentrations of aminopterin or a vehicle control to the wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DHF solution to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 10-20 minutes).
-
Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of aminopterin.
-
Determine the IC50 value of aminopterin by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Aminopterin solutions of varying concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing varying concentrations of aminopterin or a vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of aminopterin relative to the vehicle-treated control cells.
-
Determine the IC50 value of aminopterin by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. assaygenie.com [assaygenie.com]
- 7. ias.ac.in [ias.ac.in]
- 8. In vitro activities of novel antifolate drug combinations against Plasmodium falciparum and human granulocyte CFUs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
The Dawn of Chemotherapy: A Technical Guide to the Discovery and Research History of Aminopterin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery and historical research of aminopterin, a molecule that fundamentally altered the landscape of cancer treatment and ushered in the era of chemotherapy. We will delve into the core scientific principles, experimental methodologies, and quantitative outcomes that mark the journey of this pioneering antifolate.
The Genesis of a Breakthrough: Discovery and Early History
The story of aminopterin begins in the 1940s, a time when a diagnosis of acute lymphoblastic leukemia (ALL) in children was a virtual death sentence. The prevailing medical understanding offered little more than palliative care. However, a crucial observation by Dr. Sidney Farber at Harvard Medical School would soon change everything. He noted that administering folic acid, a vitamin essential for cell division, seemed to accelerate the progression of leukemia.[1] This led to the logical, yet revolutionary, hypothesis that blocking folic acid metabolism could potentially inhibit the rampant proliferation of leukemic cells.
Working in collaboration with biochemist Dr. Yellapragada Subbarow of Lederle Laboratories, who synthesized the compound, aminopterin (4-aminopteroyl-glutamic acid) was identified as a potent folic acid antagonist.[2] This synthetic derivative of pterin was designed to compete with folic acid for the binding site of the enzyme dihydrofolate reductase (DHFR), a critical component in the synthesis of nucleotides necessary for DNA and RNA replication.[3][4]
The Landmark 1948 Clinical Trial: A Paradigm Shift in Cancer Treatment
In 1947, Dr. Farber initiated a clinical trial that would become a cornerstone of modern oncology. He administered aminopterin to 16 children with advanced acute leukemia.[2] The results, published in the New England Journal of Medicine in 1948, were unprecedented. For the first time, a drug had induced temporary remissions in a significant number of patients with this devastating disease.[5]
Quantitative Data Summary
The outcomes of Farber's initial study, though modest by today's standards, were a monumental leap forward.
| Metric | Value | Reference |
| Total Patients | 16 | [2][5] |
| Patients with Temporary Remission | 10 | [2][5] |
| Daily Dosage Range | 0.25 - 1.0 mg | [6] |
These results provided the first tangible evidence that leukemia was a treatable disease and laid the foundation for the development of a multitude of chemotherapeutic agents.
Experimental Protocol: Farber's 1948 Aminopterin Trial (Reconstructed)
While a detailed, formal protocol from the 1940s is not available in the modern standardized format, the following represents a reconstructed methodology based on published accounts.
Objective: To evaluate the efficacy of the folic acid antagonist aminopterin in inducing remission in children with acute leukemia.
Patient Population: 16 children with acute leukemia, confirmed by bone marrow aspiration and peripheral blood smears.
Treatment Regimen:
-
Aminopterin was administered orally on a daily basis.
-
The initial dosage was typically 0.25 mg per day, with adjustments made based on the patient's response and tolerance.
-
The daily dose could be increased up to 1.0 mg.[6]
-
Treatment was continued until signs of clinical and hematological remission were observed or until the development of significant toxicity.
Monitoring:
-
Daily physical examination to assess for clinical signs of improvement or toxicity (e.g., stomatitis, gastrointestinal distress).
-
Regular complete blood counts to monitor changes in white blood cell counts, hemoglobin levels, and platelet counts.
-
Periodic bone marrow aspirations to assess the percentage of blast cells.
Response Criteria (Inferred):
-
Clinical Remission: Disappearance of clinical symptoms such as fever, fatigue, and bleeding.
-
Hematological Remission: A significant reduction in the percentage of blast cells in the bone marrow and peripheral blood, with a return towards normal hematopoietic cell populations.
Mechanism of Action: Dihydrofolate Reductase Inhibition
Aminopterin's therapeutic effect stems from its potent inhibition of dihydrofolate reductase (DHFR).[3][4] This enzyme is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor in the transfer of one-carbon units, which are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. By competitively binding to DHFR, aminopterin depletes the intracellular pool of THF, thereby halting DNA replication and cell division, particularly in rapidly proliferating cancer cells.
Caption: Aminopterin competitively inhibits dihydrofolate reductase (DHFR).
In Vitro Research: Elucidating Antifolate Activity
Subsequent to the initial clinical findings, extensive in vitro research was conducted to further characterize the mechanism and efficacy of aminopterin and other antifolates. These studies often involve culturing leukemia cell lines and assessing the drug's impact on cell proliferation and viability.
Experimental Protocol: In Vitro Leukemia Cell Viability Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of aminopterin on a leukemia cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of aminopterin in a human leukemia cell line (e.g., CCRF-CEM).
Materials:
-
Human leukemia cell line (e.g., CCRF-CEM)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Aminopterin stock solution
-
96-well microplates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of aminopterin from the stock solution. Add 100 µL of the aminopterin dilutions to the appropriate wells to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each aminopterin concentration relative to the vehicle control. Plot the viability data against the log of the aminopterin concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro leukemia cell viability assay.
The Rise of Methotrexate and the Re-emergence of Aminopterin
In the 1950s, aminopterin was largely supplanted in clinical practice by methotrexate, another folate antagonist. This shift was primarily due to methotrexate's perceived better therapeutic index and fewer manufacturing challenges at the time.
However, in recent years, there has been a renewed interest in aminopterin. Preclinical studies have suggested that it may have superior cellular uptake and polyglutamation (a process that traps the drug inside the cell) in leukemia cells compared to methotrexate. This has prompted new clinical investigations into its potential as a more effective antifolate.
Quantitative Data from a Modern Phase II Trial (Cole et al., 2005)
A Phase II trial published in 2005 provides valuable contemporary data on the use of aminopterin in refractory leukemia.
| Metric | Value | Reference |
| Patient Population | ||
| Children with ALL | 22 | [7] |
| Adults with ALL | 11 | [7] |
| Patients with AML | 13 | [7] |
| Dosage | 2 mg/m² orally, two doses 12 hours apart, weekly | [7] |
| Response in Children with ALL | ||
| Clinically Significant Responses | 6 of 22 (27%) | [7] |
| Pharmacokinetics | ||
| Mean Area Under the Curve (Oral) | 0.52 ± 0.03 µmol·h/L | [7] |
This study demonstrated that weekly oral aminopterin has significant activity in children with refractory ALL and exhibits favorable pharmacokinetic properties.
Conclusion and Future Directions
The discovery and initial clinical application of aminopterin represent a watershed moment in the history of medicine. It was the first demonstration that a systemic drug could induce remission in a disseminated cancer, thereby launching the field of cancer chemotherapy. While it was later overshadowed by methotrexate, the foundational research on aminopterin's mechanism of action and clinical efficacy paved the way for the development of countless other life-saving cancer drugs.
The renewed interest in aminopterin, driven by a deeper understanding of its pharmacological properties, underscores the enduring importance of this pioneering molecule. Ongoing research and clinical trials will continue to define its role in the modern therapeutic arsenal against cancer, a testament to the lasting legacy of the early researchers who dared to challenge the seemingly insurmountable problem of leukemia.
References
- 1. Inhibition of dihydrofolic reductase by aminopterin and amethopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In Vitro models of leukemia development: the role of very small leukemic stem-like cells in the cellular transformation cascade [frontiersin.org]
- 3. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [In vitro culture of cells from patients with leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccjm.org [ccjm.org]
- 7. Synthesis and antifolate evaluation of the aminopterin analogue with a bicyclo - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis and Handling of a Potent Bioconjugation Tool: A Technical Guide to Aminopterin N-hydroxysuccinimide Ester
For Researchers, Scientists, and Drug Development Professionals
Aminopterin N-hydroxysuccinimide (NHS) ester is a powerful reagent for bioconjugation, enabling the attachment of the potent dihydrofolate reductase (DHFR) inhibitor, aminopterin, to proteins, antibodies, and other biomolecules. This technical guide provides an in-depth overview of the safety, handling, and utilization of aminopterin NHS ester, ensuring its effective and safe application in research and drug development.
Chemical and Physical Properties
Aminopterin and its NHS ester derivative are yellow to orange-yellow powders.[1] Key properties are summarized in the table below.
| Property | Value | Source |
| Aminopterin Molecular Formula | C19H20N8O5 | [2] |
| Aminopterin Molar Mass | 440.41 g/mol | [2] |
| Aminopterin Melting Point | 225 °C (437 °F) | [1][3] |
| Aminopterin Solubility | Slightly soluble in water. Soluble in DMSO and methanol.[4][5] | |
| Storage Temperature | -20°C | [5][6] |
Mechanism of Action and Signaling Pathway
Aminopterin is a potent antagonist of folic acid.[6] It competitively inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of tetrahydrofolate.[1][2][4][7][8][9] Tetrahydrofolate is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking DHFR, aminopterin depletes the cellular pool of these precursors, leading to the inhibition of DNA, RNA, and protein synthesis, ultimately causing cell cycle arrest and apoptosis.[2][4][9]
References
- 1. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aminopterin - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. toku-e.com [toku-e.com]
- 5. Aminopterin powder 54-62-6 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for Hybridoma Selection Using Aminopterin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridoma technology is a cornerstone for the production of monoclonal antibodies (mAbs), which are indispensable tools in research, diagnostics, and therapeutics. A critical step in this technology is the selective growth of fused hybridoma cells while eliminating unfused myeloma cells and spleen cells. This is primarily achieved using a specialized selection medium known as HAT medium, which contains Hypoxanthine, Aminopterin, and Thymidine.
Aminopterin, a folic acid antagonist, is the key selective agent in this medium. It functions by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the de novo synthesis of nucleotides, the building blocks of DNA.[1][2][3] This blockage forces cells to rely on the alternative "salavage" pathway for nucleotide synthesis. Myeloma cells used in hybridoma production are genetically deficient in a key enzyme of the salvage pathway, hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4][5] Consequently, in the presence of aminopterin, these unfused myeloma cells are unable to produce nucleotides and perish. Spleen cells, while possessing a functional salvage pathway, have a limited lifespan in culture and die off naturally.[2][6] Only the successfully fused hybridoma cells, which inherit both the immortality of the myeloma cells and the functional HGPRT gene from the spleen cells, can survive and proliferate in the HAT medium.[4]
This document provides detailed application notes and protocols for the use of aminopterin in hybridoma selection. It also clarifies the role of a related but distinct compound, aminopterin N-hydroxysuccinimide (NHS) ester.
Part 1: Aminopterin in HAT Medium for Hybridoma Selection
Mechanism of Action
The selection of hybridoma cells in HAT medium is based on the differential metabolic capabilities of the fused and unfused cells.
-
De Novo Pathway Inhibition: Aminopterin is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a vital cofactor in the synthesis of purines and thymidylate, essential precursors for DNA synthesis. By blocking DHFR, aminopterin effectively shuts down the de novo nucleotide synthesis pathway in all cells present in the culture.[2][3]
-
Salvage Pathway Utilization: The HAT medium provides hypoxanthine and thymidine, which can be utilized by cells through the salvage pathway to synthesize nucleotides, thus bypassing the aminopterin-induced block. This pathway is dependent on the enzymes hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and thymidine kinase (TK).[4][5]
-
Selective Survival:
-
Hybridoma Cells (Spleen-Myeloma Fusion): These cells inherit immortality from the myeloma parent and a functional HGPRT gene from the spleen cell parent. They can therefore utilize the salvage pathway and proliferate in HAT medium.[4]
-
Unfused Myeloma Cells: These cells are HGPRT-deficient and cannot utilize the salvage pathway. With the de novo pathway blocked by aminopterin, they are unable to synthesize DNA and die.[2]
-
Unfused Spleen Cells: While possessing a functional salvage pathway, these primary cells have a finite lifespan and do not survive for extended periods in culture.[2]
-
Data Presentation
The efficiency of hybridoma selection can be influenced by various factors, including the fusion protocol, cell viability, and culture conditions. The following tables provide a summary of typical quantitative data associated with the process.
| Parameter | Typical Value/Range | Reference |
| Fusion Efficiency | ||
| Percentage of Fused Hybridoma Cells | 1-2% of total cells | [4] |
| Viable Hybrid Cells | ~1 in 100 fused cells | [4] |
| HAT Selection Timeline | ||
| Duration of HAT Selection | 10-14 days | [4] |
| Appearance of Hybridoma Colonies | 7-10 days post-fusion | |
| Expected Outcome | ||
| Survival Rate of Unfused Myeloma Cells | < 0.1% | |
| Survival Rate of Unfused Spleen Cells | < 0.1% (due to limited lifespan) | [2] |
| Percentage of Wells with Hybridoma Growth | Variable (dependent on plating density) | |
| Antigen-Specific Antibody-Secreting Hybridomas | 4.1 ± 1.6% (from total splenocytes) | [7] |
| Component | Stock Concentration (50x) | Final Concentration (1x) | Purpose |
| Hypoxanthine | 5 mM | 100 µM | Precursor for purine synthesis via the salvage pathway. |
| Aminopterin | 20 µM | 0.4 µM | Inhibits the de novo nucleotide synthesis pathway. |
| Thymidine | 0.8 mM | 16 µM | Precursor for thymidylate synthesis via the salvage pathway. |
Experimental Protocols
-
Aseptically add 10 mL of complete cell culture medium (e.g., DMEM or RPMI-1640 with 10-20% FBS and antibiotics) to a sterile 50 mL conical tube.
-
Add 1 mL of a commercial 50x HAT supplement to the medium.
-
Gently mix the solution by inverting the tube several times.
-
The 1x HAT medium is now ready for use in the hybridoma selection protocol.
This protocol assumes that the cell fusion procedure has been completed.
-
Day 0: Plating of Fused Cells:
-
Gently resuspend the fused cell pellet in HAT medium.
-
Plate the cell suspension into 96-well cell culture plates at a desired density. It is common to plate at a density that statistically favors one hybridoma colony per well for easier downstream cloning.
-
-
Day 1-3: Initial Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Avoid disturbing the plates during this critical initial period to allow the cells to adhere and begin to grow.
-
-
Day 4-9: Medium Exchange and Observation:
-
Carefully remove half of the medium from each well without disturbing the cells at the bottom.
-
Gently add an equal volume of fresh, pre-warmed HAT medium.
-
From day 7 onwards, begin to observe the plates under an inverted microscope for the appearance of small, circular, and refractile hybridoma colonies. Unfused cells and debris should be visibly diminishing.
-
-
Day 10-14: Colony Expansion and Weaning from Aminopterin:
-
Once colonies are well-established (covering approximately 10-20% of the well surface), the selection in HAT medium is considered complete.
-
To wean the cells off aminopterin, carefully remove the HAT medium and replace it with HT medium (containing only Hypoxanthine and Thymidine). This step is crucial as aminopterin can persist within the cells.
-
Culture the cells in HT medium for 2-3 passages (typically 1 week).
-
-
Post-Selection:
-
After the weaning period, the hybridoma colonies can be gradually expanded and cultured in regular growth medium without any supplements.
-
At this stage, the supernatant from wells containing healthy colonies should be screened for the presence of the desired monoclonal antibody using techniques such as ELISA.
-
Visualizations
Caption: Workflow for Hybridoma Selection using HAT Medium.
Caption: Nucleotide Synthesis Pathways and Cell Fate in HAT Medium.
Part 2: Aminopterin N-hydroxysuccinimide (NHS) Ester: A Tool for Conjugation
It is critical to distinguish between aminopterin, the active drug used in HAT medium, and its N-hydroxysuccinimide (NHS) ester derivative. Aminopterin NHS ester is a reactive compound designed for bioconjugation, not for direct use in hybridoma selection medium.
Properties and Mechanism of Action
-
Reactive Moiety: The N-hydroxysuccinimide ester group is highly reactive towards primary amine groups (-NH₂) found on proteins (e.g., lysine residues) and other molecules.
-
Covalent Bond Formation: The reaction between the NHS ester and a primary amine results in the formation of a stable amide bond, covalently linking aminopterin to the target molecule.
-
Application: This allows for the creation of aminopterin-conjugated molecules for various research applications, such as:
-
Targeted Drug Delivery: Conjugating aminopterin to an antibody or another targeting ligand can direct the cytotoxic effects of aminopterin to specific cell populations.
-
Probing Folate Receptors: Aminopterin-fluorophore conjugates can be used to visualize and study folate receptors on the surface of cells.
-
Development of Novel Selection Systems: In principle, one could design a system where cells expressing a specific surface marker are targeted and killed by an aminopterin-antibody conjugate, though this is not the standard method for hybridoma selection.
-
Protocol 3: General Procedure for Protein Conjugation with Aminopterin NHS Ester
This is a generalized protocol and may require optimization for specific proteins and applications.
-
Protein Preparation:
-
Dissolve the protein to be conjugated in a suitable amine-free buffer at a pH of 7.2-8.5 (e.g., phosphate-buffered saline, PBS).
-
Ensure the protein concentration is appropriate for the desired molar ratio of aminopterin to protein.
-
-
Aminopterin NHS Ester Preparation:
-
Immediately before use, dissolve the aminopterin NHS ester in a dry, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Conjugation Reaction:
-
Add the dissolved aminopterin NHS ester to the protein solution while gently stirring. The molar ratio of NHS ester to protein will need to be optimized to achieve the desired degree of labeling.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Remove unconjugated aminopterin and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
-
-
Characterization:
-
Determine the degree of labeling (the number of aminopterin molecules per protein molecule) using spectrophotometry or other analytical techniques.
-
Data Presentation for Conjugation
| Parameter | Description | Example Value |
| Molar Ratio (NHS Ester:Protein) | The ratio of aminopterin NHS ester to protein used in the conjugation reaction. | 5:1 to 20:1 |
| Degree of Labeling (DOL) | The average number of aminopterin molecules conjugated to each protein molecule. | 2-5 |
| Conjugate Purity | The percentage of the final product that is the desired conjugate. | >95% |
| Biological Activity | The retention of the biological activity of both the protein and the conjugated aminopterin. | Varies with DOL and conjugation site. |
Visualization
Caption: General Workflow for Conjugating Aminopterin NHS Ester to a Target Molecule.
Conclusion
Aminopterin is a vital component of HAT medium, enabling the robust selection of hybridoma cells for monoclonal antibody production. Its mechanism of action, based on the inhibition of the de novo nucleotide synthesis pathway, provides a powerful and widely used selection strategy. In contrast, aminopterin N-hydroxysuccinimide ester is a valuable tool for the covalent attachment of aminopterin to other molecules, opening up possibilities for targeted therapies and advanced research applications beyond the scope of standard hybridoma selection. A clear understanding of the distinct roles of these two compounds is essential for their effective application in research and drug development.
References
- 1. An improved selection procedure for the rescue of hybridomas. A comparative study of methotrexate versus aminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Hybridoma Technology (Part 2- mAbs) | by Roohi Bansal | Biotechnology by TSB | Medium [medium.com]
- 4. Hybridoma technology; advancements, clinical significance, and future aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for Using Aminopterin in HAT Medium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the de novo synthesis of nucleotides.[1] This characteristic is harnessed in the preparation of Hypoxanthine-Aminopterin-Thymidine (HAT) medium, a cornerstone of mammalian cell culture, particularly in the production of monoclonal antibodies using hybridoma technology.[2][3][4] HAT medium provides a selective environment that eliminates unfused myeloma cells and allows for the exclusive growth of hybridoma cells.[5]
These application notes provide a comprehensive overview and detailed protocols for the effective use of aminopterin within HAT medium for cell culture applications.
Mechanism of Action
The selective power of HAT medium lies in the interplay between the de novo and salvage pathways of nucleotide synthesis.
-
Aminopterin and the De Novo Pathway: Aminopterin, a folic acid analog, competitively inhibits DHFR.[1][6] This enzyme is crucial for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate, the building blocks of DNA.[2][1] Consequently, in the presence of aminopterin, the de novo pathway is blocked, halting DNA synthesis and cell proliferation.[2][7]
-
Hypoxanthine, Thymidine, and the Salvage Pathway: The HAT medium is supplemented with hypoxanthine and thymidine, which can be utilized by cells through the salvage pathway to synthesize nucleotides, bypassing the aminopterin-induced block.[2][8] This pathway relies on two key enzymes:
In hybridoma technology, myeloma fusion partners are specifically chosen to be deficient in HGPRT (HGPRT-).[1][7] Therefore, when cultured in HAT medium, these unfused myeloma cells cannot utilize the salvage pathway and are eliminated. Spleen cells, the source of antibody-producing B-cells, are HGPRT-positive but have a limited lifespan in culture and die off naturally.[4][5] The resulting hybridoma cells, however, inherit immortality from the myeloma parent and a functional HGPRT gene from the B-cell parent, allowing them to survive and proliferate in HAT medium.[4][5][10]
Key Applications
The primary application of aminopterin in HAT medium is the selection of hybridoma cells for the production of monoclonal antibodies.[2][3] This technology is fundamental to various fields, including:
-
Diagnostics: Development of diagnostic assays (e.g., ELISA, flow cytometry).
-
Therapeutics: Production of therapeutic antibodies for cancer, autoimmune diseases, and infectious diseases.[11]
-
Research: Creation of highly specific tools for studying protein function and cellular processes.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and timelines associated with the use of HAT medium.
Table 1: Composition of 1X HAT Medium
| Component | 50X Stock Concentration | 1X Final Concentration | Molar Concentration (1X) |
| Hypoxanthine | 5 mM | 100 µM | 100 µM[3][12] |
| Aminopterin | 0.05 mM (50 µM) | 0.4 µM | 0.4 µM[3][12] |
| Thymidine | 0.8 mM | 16 µM | 16 µM[3][12] |
Table 2: Typical Timeline for Hybridoma Selection
| Stage | Duration | Key Events |
| HAT Selection | 10 - 14 days | Elimination of unfused myeloma cells and B-cells. Proliferation of hybridoma colonies.[5] |
| HT Medium Weaning | 2 - 3 weeks | Gradual removal of aminopterin to allow cells to recover.[3][13] |
| Expansion in Growth Medium | Ongoing | Proliferation of stable hybridoma clones for antibody production. |
Experimental Protocols
Preparation of 50X HAT Medium Supplement
This protocol describes the preparation of a 50X stock solution of HAT medium supplement.
Materials:
-
Hypoxanthine
-
Aminopterin
-
Thymidine
-
1 M NaOH
-
Deionized water (cell culture grade)
-
Sterile filter (0.22 µm)
-
Sterile storage bottles
Procedure:
-
To prepare 100 mL of 50X HAT stock, dissolve 68.1 mg of hypoxanthine in approximately 80 mL of deionized water.
-
Add a few drops of 1 M NaOH to aid in the dissolution of hypoxanthine.
-
Add 0.88 mg of aminopterin and 19.4 mg of thymidine to the solution.
-
Gently warm the solution to 37°C and stir until all components are completely dissolved.
-
Adjust the final volume to 100 mL with deionized water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot into sterile tubes and store at -20°C.
Protocol for Hybridoma Selection using HAT Medium
This protocol outlines the key steps for selecting hybridoma cells following cell fusion.
Materials:
-
Fused cell suspension (myeloma cells and splenocytes)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10-20% FBS)
-
50X HAT medium supplement
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Fusion: Perform cell fusion of myeloma cells with splenocytes from an immunized mouse using a standard protocol with polyethylene glycol (PEG).[14][15]
-
Plating: After fusion, gently resuspend the cell pellet in complete growth medium. The cell density should be adjusted to approximately 1-2 x 10⁵ cells/mL.
-
Initial Culture: Plate the cell suspension in 96-well plates at 100 µL per well. Incubate for 24 hours.
-
HAT Selection Initiation: After 24 hours, add 100 µL of 1X HAT medium (prepared by diluting the 50X stock 1:50 in complete growth medium) to each well.
-
Feeding and Observation:
-
Every 2-3 days, carefully aspirate half of the medium (100 µL) from each well and replace it with fresh 1X HAT medium.
-
Monitor the plates for the death of unfused cells and the emergence of hybridoma colonies. Colonies should be visible within 7-10 days.[14]
-
-
HAT Selection Completion: Continue the selection process for a total of 10-14 days, by which time most unfused cells will have been eliminated.
-
Weaning to HT Medium: Once healthy, growing colonies are established, begin the process of weaning the cells off aminopterin. Replace the HAT medium with HT medium (HAT medium without aminopterin) for 1-2 weeks, following the same feeding schedule.
-
Transition to Growth Medium: After the HT weaning period, transition the cells to the complete growth medium without any supplements.
-
Screening and Cloning: Once the hybridoma colonies are well-established, screen the culture supernatants for the presence of the desired antibody using an appropriate assay (e.g., ELISA).[15] Positive clones should be subcloned by limiting dilution to ensure monoclonality.
Cell Viability Assay during HAT Selection
Monitoring cell viability during the selection process can provide valuable insights. The MTT or MTS assay is a common method for this purpose.
Materials:
-
Cells in 96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure (MTS Assay Example):
-
At desired time points during HAT selection (e.g., day 0, 3, 7, 10, 14), take a representative plate for analysis.
-
Add 20 µL of MTS reagent to each well.[16]
-
Incubate the plate for 1-4 hours at 37°C.[16]
-
Measure the absorbance at 490 nm using a plate reader.[16]
-
A decrease in absorbance will be observed initially due to the death of unfused cells, followed by an increase as the hybridoma colonies proliferate.
Visualizations
Signaling Pathway of HAT Selection
Caption: Mechanism of HAT medium selection.
Experimental Workflow for Hybridoma Production
Caption: Hybridoma production workflow.
Logical Relationships in HAT Selection
Caption: Logical flow of HAT selection.
References
- 1. Generation of Hybridomas: Permanent Cell Lines Secreting Monoclonal Antibodies - Monoclonal Antibody Production - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. umass.edu [umass.edu]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. prezi.com [prezi.com]
- 5. Hybridoma production protocol. EuroMAbNet [euromabnet.com]
- 6. oyc.co.jp [oyc.co.jp]
- 7. interchim.fr [interchim.fr]
- 8. tribioscience.com [tribioscience.com]
- 9. HAT medium - Wikipedia [en.wikipedia.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 13. HAT Medium Supplement 50X, Liquid w/ 680.5 mg/litre Hypoxanthine, 8.8 mg/litre Aminopterin and 193.8 mg/litre Thymidine in Phosphate Buffered Saline [himedialabs.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Hybridoma Technology (Part 2- mAbs) | by Roohi Bansal | Biotechnology by TSB | Medium [medium.com]
- 16. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Aminopterin N-hydroxysuccinimide Ester Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. This approach allows for the selective delivery of a toxic payload to cancer cells, thereby increasing the therapeutic window and reducing off-target toxicity. Aminopterin, a potent folate antagonist, has shown significant antitumor activity. By conjugating aminopterin to a tumor-targeting monoclonal antibody via an N-hydroxysuccinimide (NHS) ester, a highly specific and effective ADC can be developed.[1]
These application notes provide a detailed protocol for the conjugation of aminopterin N-hydroxysuccinimide (NHS) ester to a monoclonal antibody, as well as methods for the characterization and evaluation of the resulting ADC.
Signaling Pathway of Aminopterin
Aminopterin is an antifolate agent that competitively inhibits dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting DHFR, aminopterin disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis. The targeted delivery of aminopterin via an ADC concentrates this cytotoxic effect within tumor cells that overexpress the target antigen.
Caption: Mechanism of action of an aminopterin-antibody drug conjugate.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for an aminopterin-antibody conjugate.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Value | Reference |
| Molar Ratio (Aminopterin-NHS:Antibody) | 20:1 | N/A |
| Incubation Time (hours) | 2 | N/A |
| Incubation Temperature (°C) | 25 | N/A |
| pH | 8.5 | N/A |
| Resulting DAR | ~11 | [1] |
Table 2: In Vitro Cytotoxicity of Aminopterin and Conjugates
| Compound | Cell Line | IC50 | Reference |
| Aminopterin | Pediatric Leukemia/Lymphoma | Median 17 nM | N/A |
| Methotrexate | Pediatric Leukemia/Lymphoma | Median 78 nM | N/A |
| Aminopterin-anti-Ly-2.1 | Murine Thymoma | More potent than Methotrexate-anti-Ly-2.1 | [1] |
| Methotrexate-anti-Ly-2.1 | Murine Thymoma | Less potent than Aminopterin-anti-Ly-2.1 | [1] |
| Aminopterin-anti-Ly-2.1 | Murine Thymoma | As toxic as free methotrexate (target-specific) | [1] |
Table 3: In Vivo Efficacy of Aminopterin-Antibody Conjugate
| Treatment Group | Tumor Model | Outcome | Reference |
| Aminopterin-MoAb Conjugate | Murine Thymoma Grafts | Better tumor proliferation inhibition vs. controls | [1] |
| MTX-MoAb Conjugate | Murine Thymoma Grafts | Less effective than Aminopterin-MoAb | [1] |
| Free Aminopterin | Murine Thymoma Grafts | Less effective than Aminopterin-MoAb | [1] |
| Free Methotrexate | Murine Thymoma Grafts | Less effective than Aminopterin-MoAb | [1] |
| Antibody Alone | Murine Thymoma Grafts | Less effective than Aminopterin-MoAb | [1] |
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (specific to the target of interest)
-
Aminopterin N-hydroxysuccinimide (NHS) ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.5)
-
Hydroxylamine solution (0.5 M, pH 8.5) or Tris buffer (1M, pH 8.0)
-
Sephadex G-25 desalting column or equivalent size-exclusion chromatography (SEC) system
-
Spectrophotometer (for measuring protein and drug concentration)
Experimental Workflow
Caption: Step-by-step workflow for the conjugation of aminopterin-NHS ester to an antibody.
Detailed Protocol
1. Antibody Preparation
-
Buffer Exchange: The antibody should be in an amine-free buffer, such as PBS. If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified. A common method is to perform a buffer exchange into PBS using a desalting column or through dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in PBS.
2. Aminopterin-NHS Ester Preparation
-
Dissolution: Immediately before use, dissolve the aminopterin-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
3. Conjugation Reaction
-
pH Adjustment: Adjust the pH of the antibody solution to 8.5 by adding a calculated volume of 0.1 M sodium bicarbonate buffer.
-
Molar Ratio: Determine the desired molar excess of aminopterin-NHS ester to the antibody. A starting point is a 20:1 molar ratio.
-
Reaction Initiation: Add the dissolved aminopterin-NHS ester to the antibody solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with continuous gentle stirring, protected from light.
4. Quenching the Reaction
-
Quenching Agent: To stop the conjugation reaction, add a quenching agent that contains primary amines, such as hydroxylamine or Tris buffer, to a final concentration of 50-100 mM.
-
Incubation: Incubate for an additional 15-30 minutes at room temperature.
5. Purification of the Antibody-Drug Conjugate
-
Size-Exclusion Chromatography: Purify the aminopterin-antibody conjugate from unconjugated aminopterin and other reaction byproducts using a Sephadex G-25 desalting column or a similar SEC system.
-
Elution: Elute the ADC with PBS, pH 7.4. The first colored fraction will contain the conjugated antibody.
6. Characterization of the Aminopterin-ADC
-
Drug-to-Antibody Ratio (DAR) Determination: The DAR can be determined using UV-Vis spectrophotometry. Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of aminopterin. The DAR can be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the antibody and aminopterin.
-
Purity Analysis: Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC-HPLC).
-
In Vitro Cytotoxicity Assay: Evaluate the potency of the aminopterin-ADC on target antigen-positive and antigen-negative cell lines using a standard cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) to determine the IC50 values.
-
In Vivo Efficacy Studies: Assess the anti-tumor activity of the aminopterin-ADC in a relevant animal model (e.g., xenograft mouse model). Monitor tumor growth inhibition and overall survival.
Conclusion
This document provides a comprehensive protocol for the successful conjugation of aminopterin-NHS ester to a monoclonal antibody. The resulting aminopterin-ADC can be a potent and highly specific therapeutic agent for cancer treatment. The provided methods for characterization will enable researchers to ensure the quality and efficacy of their conjugate. It is important to note that the optimal reaction conditions, including the molar ratio of drug to antibody, may need to be empirically determined for each specific antibody and application.
References
Application Notes and Protocols: Aminopterin N-Hydroxysuccinimide Ester for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin, a potent antagonist of dihydrofolate reductase (DHFR), plays a crucial role in chemotherapy and immunosuppression by inhibiting the synthesis of DNA, RNA, and proteins.[1] The N-hydroxysuccinimide (NHS) ester derivative of aminopterin provides a versatile tool for covalently labeling proteins, enabling a wide range of applications in research and drug development. This document provides detailed application notes and experimental protocols for the use of aminopterin N-hydroxysuccinimide (NHS) ester in protein labeling.
Aminopterin N-hydroxysuccinimide ester is an amine-reactive compound that forms stable amide bonds with primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine residues.[2][] This allows for the conjugation of aminopterin to proteins of interest, including antibodies and enzymes.
Applications
The conjugation of aminopterin to proteins opens up several key research and therapeutic avenues:
-
Targeted Drug Delivery: By conjugating aminopterin to a monoclonal antibody that specifically recognizes a tumor-associated antigen, the cytotoxic effects of aminopterin can be directed specifically to cancer cells.[2] This approach aims to increase the therapeutic index of aminopterin by maximizing its efficacy at the tumor site while minimizing systemic toxicity.[2][4]
-
Study of Protein Translocation: Aminopterin binds tightly to DHFR, stabilizing its folded conformation. This property can be exploited to study the mechanisms of protein import into cellular organelles. A fusion protein consisting of a targeting signal and a DHFR domain can be used as a reporter. In the presence of aminopterin, the DHFR domain remains folded, which can block its translocation across membranes, providing insights into the unfolding requirements of the import machinery.[5][6]
-
Enzyme Inhibition Studies: Labeled proteins with aminopterin can be used to investigate the inhibition of DHFR and its downstream effects on cellular metabolism.
Data Presentation
The efficiency of protein labeling with this compound is a critical parameter. The following table summarizes key quantitative data from a study involving the conjugation of aminopterin to a monoclonal antibody.
| Parameter | Value | Reference |
| Molar Ratio of Aminopterin-NHS to Antibody | Not specified | [2] |
| Molecules of Aminopterin per Antibody | ~11 | [2] |
| Protein Recovery | Good | [2] |
| Retention of Antibody Activity | Good | [2] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling proteins with aminopterin NHS ester. Optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Aminopterin N-hydroxysuccinimide (NHS) ester
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5
-
Purification column (e.g., gel filtration)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein of interest in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5) at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the NHS ester.
-
-
Prepare the Aminopterin-NHS Ester Stock Solution:
-
Immediately before use, dissolve the aminopterin-NHS ester in anhydrous DMSO to a concentration of 1-10 mg/mL. The NHS ester is susceptible to hydrolysis, so fresh preparation is crucial.
-
-
Labeling Reaction:
-
Add the dissolved aminopterin-NHS ester to the protein solution. A molar excess of the NHS ester is typically required. The optimal molar ratio of NHS ester to protein should be determined experimentally but can range from 8:1 to 20:1.[2]
-
Gently mix the reaction mixture immediately.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
-
Separate the aminopterin-labeled protein from unreacted aminopterin-NHS ester and byproducts (e.g., N-hydroxysuccinimide) using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Pool the fractions containing the labeled protein.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the purified conjugate.
-
Calculate the Degree of Labeling (DOL), which is the average number of aminopterin molecules conjugated per protein molecule. This can be determined using spectrophotometry by measuring the absorbance at the respective maxima for the protein and aminopterin and using their extinction coefficients.
-
Protocol 2: Preparation of Aminopterin-Monoclonal Antibody Conjugates for Targeted Therapy Studies
This protocol is adapted from a study that successfully generated and tested aminopterin-antibody conjugates.[2]
Materials:
-
Monoclonal antibody (MoAb) specific for a target antigen
-
Aminopterin N-hydroxysuccinimide (NHS) ester
-
N,N-Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Sephadex G-50 column
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
Dialyze the monoclonal antibody against 0.1 M sodium bicarbonate buffer, pH 8.5, to ensure it is in an amine-free buffer at the optimal pH for the reaction.
-
-
Aminopterin-NHS Ester Activation:
-
Dissolve aminopterin-NHS ester in a small volume of anhydrous DMF immediately prior to use.
-
-
Conjugation Reaction:
-
Add the activated aminopterin-NHS ester solution to the antibody solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
-
Purification:
-
Purify the aminopterin-antibody conjugate by gel filtration chromatography on a Sephadex G-50 column equilibrated with PBS to remove unconjugated aminopterin and other small molecules.
-
Collect the protein-containing fractions.
-
-
Analysis:
-
Determine the protein concentration.
-
Measure the degree of aminopterin conjugation by spectrophotometry.
-
Assess the retention of antibody binding activity using an appropriate immunoassay (e.g., ELISA or flow cytometry).
-
Evaluate the in vitro cytotoxicity of the conjugate on target and non-target cells.
-
Conduct in vivo anti-tumor efficacy studies in a relevant animal model.[2]
-
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling proteins with aminopterin-NHS ester.
Signaling Pathway: Probing Mitochondrial Protein Import
Caption: Use of aminopterin to study mitochondrial protein import.
References
- 1. medkoo.com [medkoo.com]
- 2. Anti-tumour activity of aminopterin-monoclonal antibody conjugates; in vitro and in vivo comparison with methotrexate-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction in the toxicity of aminopterin—monoclonal-antibody conjugates by leucovorin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Import of a DHFR hybrid protein into glycosomes in vivo is not inhibited by the folate-analogue aminopterin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrofolate reductase and membrane translocation: evolution of a classic experiment: Classic landmark papers, irrespective of their age, can teach students how best science is practiced and inspire new experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NHS Ester Labeling of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are widely used reagents in bioconjugation and labeling due to their ability to efficiently react with primary amines (-NH2) to form stable amide bonds.[1][2][] This chemistry is a cornerstone for attaching a variety of labels, such as fluorophores, biotin, and other reporter molecules, to proteins, peptides, and other biomolecules containing primary amines.[4][5] The reaction is highly selective for primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides.[][6] This document provides a detailed protocol for NHS ester labeling of primary amines, including the reaction mechanism, critical parameters, and a step-by-step guide to the experimental procedure.
Reaction Mechanism
The labeling of primary amines with NHS esters proceeds via a nucleophilic acyl substitution reaction. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[2][]
Key Experimental Parameters
The efficiency of NHS ester labeling is influenced by several critical parameters that must be carefully controlled to ensure successful conjugation while minimizing side reactions.
pH: The reaction is highly pH-dependent.[4][5] A pH range of 7.2 to 8.5 is generally optimal for the reaction.[1][] At lower pH, the primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive.[4] Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction.[1][4]
Buffer Composition: It is crucial to use an amine-free buffer to prevent the buffer components from competing with the target molecule for reaction with the NHS ester.[7] Buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, and borate are commonly used.[4][6] Tris-based buffers should be avoided as they contain a primary amine.[4]
Concentration: Higher concentrations of the target molecule can favor the aminolysis reaction over hydrolysis.[][8] The molar ratio of NHS ester to the target molecule is also a critical factor that needs to be optimized depending on the desired degree of labeling.[4]
Solvent: Many NHS esters have limited solubility in aqueous solutions and are often dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[1][2][4] It is important to use high-quality, amine-free DMF.[4][5]
Temperature and Incubation Time: The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight.[6][9] The optimal time may vary depending on the specific reactants and desired outcome.
Competing Reactions: Aminolysis vs. Hydrolysis
A major competing reaction in NHS ester labeling is the hydrolysis of the ester group in the aqueous buffer.[1][] This reaction consumes the NHS ester and reduces the labeling efficiency. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[1][9]
| Reaction | Description | Favorable Conditions |
| Aminolysis | The desired reaction where the primary amine of the target molecule attacks the NHS ester, forming a stable amide bond. | pH 7.2-8.5, high concentration of the target molecule. |
| Hydrolysis | An undesirable side reaction where water attacks the NHS ester, leading to its inactivation. | Higher pH, low concentration of the target molecule. |
The half-life of NHS esters in aqueous solution is a critical consideration. For instance, the half-life can be several hours at pH 7 but decreases to minutes at pH 8.6.[9]
Experimental Protocol
This protocol provides a general procedure for labeling a protein with an NHS ester. The amounts and concentrations should be optimized for each specific application.
Materials
-
Protein or other amine-containing molecule to be labeled
-
NHS ester of the desired label
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure
-
Preparation of the Protein Solution:
-
Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[4]
-
If the protein is already in a buffer containing amines, it must be exchanged into the appropriate reaction buffer using dialysis or a desalting column.
-
-
Preparation of the NHS Ester Solution:
-
Labeling Reaction:
-
Slowly add the calculated amount of the NHS ester stock solution to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[4]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing.[6][9]
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with any remaining unreacted NHS ester.[9]
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein and the label.
-
Diagrams
Caption: Chemical reaction mechanism of NHS ester with a primary amine.
Caption: Step-by-step experimental workflow for NHS ester labeling.
Summary of Quantitative Data
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester stability.[1][] |
| Buffer | Phosphate, Bicarbonate, Borate | Must be free of primary amines.[4][6] |
| NHS Ester Molar Excess | 5- to 20-fold | Highly dependent on the protein and desired degree of labeling.[4] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[4] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can be used for sensitive proteins.[6][9] |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | Optimization may be required.[6][9] |
| Quenching Agent Conc. | 50 - 100 mM | e.g., Tris or glycine. |
| NHS Ester Half-life | ~4-5 hours at pH 7, 0°C | Decreases to ~10 minutes at pH 8.6, 4°C.[9] |
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AL [thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. glenresearch.com [glenresearch.com]
- 7. biotium.com [biotium.com]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Aminopterin N-hydroxysuccinimide Ester in Preclinical In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin, a potent 4-amino derivative of folic acid, is a powerful antineoplastic and immunosuppressive agent.[1][2][3] Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate.[1][3] This inhibition leads to a depletion of nucleotide precursors, thereby disrupting DNA, RNA, and protein synthesis and ultimately inducing cell death, particularly in rapidly proliferating cells like cancer cells.[1][3] Historically used in the treatment of pediatric leukemia, its application has been largely supplanted by methotrexate due to a perceived better therapeutic index.[1][4] However, recent in vitro studies suggest that aminopterin exhibits superior tumor cell uptake compared to methotrexate, indicating its potential as a more effective therapeutic agent if targeted delivery could be achieved to minimize systemic toxicity.[5]
Aminopterin N-hydroxysuccinimide (NHS) ester is a reactive derivative of aminopterin designed for bioconjugation. The NHS ester group readily reacts with primary amines on proteins, peptides, antibodies, or other carrier molecules to form stable amide bonds.[6] This enables the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) or nanoparticle-based therapeutics, to selectively deliver aminopterin to cancer cells while minimizing exposure to healthy tissues. These application notes and protocols provide a framework for the use of aminopterin NHS ester in the preclinical development of novel targeted cancer therapies.
Application Notes
The primary in vivo application of aminopterin N-hydroxysuccinimide ester is as a critical reagent for the synthesis of targeted aminopterin-based therapeutics. The rationale for this approach is to enhance the therapeutic window of aminopterin by:
-
Improving Tumor Selectivity: By conjugating aminopterin to a targeting moiety (e.g., a monoclonal antibody that recognizes a tumor-specific antigen), the cytotoxic agent can be preferentially delivered to cancer cells, thereby increasing its efficacy at the tumor site.
-
Reducing Systemic Toxicity: Targeted delivery minimizes the exposure of healthy tissues to aminopterin, which can otherwise lead to significant side effects due to its potent antifolate activity. Leucovorin rescue can be employed to mitigate toxicity in cases of overdose.[1]
-
Overcoming Drug Resistance: In some cases, targeted delivery may help overcome mechanisms of drug resistance observed with traditional chemotherapy.
Quantitative Data Summary
The following table summarizes key in vitro potency data for aminopterin and its analogs, providing a baseline for its activity.
| Compound | Target/Cell Line | Parameter | Value | Reference |
| Aminopterin | Dihydrofolate Reductase (DHFR) | Ki | 3.7 pM | [7] |
| Aminopterin | CCRF-CEM cells (human leukemia) | IC50 (72h) | 4.4 nM | [7] |
| Aminopterin Analog (Bridged) | Dihydrofolate Reductase (DHFR) | Ki | 34 pM | [8] |
| Aminopterin Analog (Bridged) | CCRF-CEM cells (human leukemia) | IC50 (72h) | 5.1 nM | [8][9] |
| Methotrexate Analog (Bridged) | Dihydrofolate Reductase (DHFR) | Ki | 2100 pM | [8] |
| Methotrexate Analog (Bridged) | CCRF-CEM cells (human leukemia) | IC50 (72h) | 140 nM | [8][9] |
Experimental Protocols
Protocol 1: Conjugation of Aminopterin NHS Ester to a Targeting Antibody
This protocol outlines a general procedure for the conjugation of aminopterin NHS ester to a monoclonal antibody (mAb) for the creation of an antibody-drug conjugate (ADC).
Materials:
-
Targeting monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., PD-10)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Dialyze the mAb against the reaction buffer overnight at 4°C to remove any amine-containing contaminants.
-
Adjust the concentration of the mAb to 5-10 mg/mL in the reaction buffer.
-
-
Aminopterin NHS Ester Preparation:
-
Immediately before use, dissolve the aminopterin NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM. The NHS ester is moisture-sensitive.[10]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the aminopterin NHS ester solution to the mAb solution. A typical starting point is a 5-10 fold molar excess of the NHS ester to the antibody.
-
Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or 4 hours at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated aminopterin and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Characterization of the ADC:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Determine the drug-to-antibody ratio (DAR) by UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the antibody) and the characteristic absorbance maximum for aminopterin.
-
Protocol 2: In Vivo Efficacy Study of an Aminopterin-ADC in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a prepared aminopterin-ADC in a preclinical cancer model.
Materials:
-
Tumor cells expressing the target antigen
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Aminopterin-ADC
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the aminopterin-ADC intravenously at a predetermined dose and schedule.
-
Administer the vehicle control to the control group using the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of significant toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition between the treated and control groups to determine the efficacy of the aminopterin-ADC.
-
Visualizations
Caption: Mechanism of action of Aminopterin.
References
- 1. Aminopterin - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. toku-e.com [toku-e.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
Application Notes and Protocols for Protein Labeling with NHS Esters: A Guide to Calculating Molar Excess
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to labeling proteins with N-hydroxysuccinimide (NHS) esters, with a particular focus on the critical aspect of calculating the appropriate molar excess of the labeling reagent. This document offers detailed protocols, quantitative data summaries, and visual aids to ensure successful and reproducible protein conjugation for a wide range of research, diagnostic, and therapeutic applications.
Introduction to NHS Ester Chemistry
N-hydroxysuccinimide esters are widely used amine-reactive chemical groups for the covalent modification of proteins.[1][2] The reaction targets the primary amines found on the N-terminus of the polypeptide chain and the side chains of lysine residues, forming a stable amide bond.[3][4] This method is favored for its efficiency and the stability of the resulting conjugate.[1] The success of the labeling reaction is highly dependent on several factors, most notably the pH of the reaction buffer and the molar ratio of the NHS ester to the protein.[3][5][6][7]
The fundamental reaction involves the nucleophilic attack of the unprotonated primary amine on the carbonyl group of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fluidic.com [fluidic.com]
- 4. glenresearch.com [glenresearch.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Fluorescent Labeling of RNA using N-Hydroxysuccinimide Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and track RNA molecules is crucial for understanding their diverse roles in cellular processes, from gene expression and regulation to their involvement in disease pathogenesis. Fluorescent labeling of RNA is a powerful technique that enables researchers to study RNA localization, dynamics, and interactions within cells and in vitro. One of the most common and effective methods for RNA labeling involves the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes to modify RNA molecules that have been functionalized with a primary amine.
This document provides detailed application notes and protocols for the fluorescent labeling of RNA using this NHS ester-based chemistry.
A Note on Aminopterin N-Hydroxysuccinimide Ester
While "Aminopterin N-hydroxysuccinimide (NHS) ester" is a chemically descript compound and is available from some suppliers, it is crucial to note that it is not used for the fluorescent labeling of RNA.[1][2] Aminopterin is a potent antifolate drug and its derivatives, including the NHS ester, are primarily utilized in cancer research and to study drug transport mechanisms, such as inhibiting methotrexate influx carriers.[1] Aminopterin itself does not possess the intrinsic fluorescence required for a labeling agent.
Therefore, the following protocols and notes will focus on the established and widely-used method of employing NHS esters of bona fide fluorescent dyes for the labeling of amino-modified RNA.
Principle of Amine-Reactive Fluorescent Labeling of RNA
The core principle of this labeling strategy is a two-step process. First, the RNA of interest is modified to contain a primary amine group. This is typically achieved by incorporating an aminoallyl-modified nucleotide (e.g., 5-aminoallyl-UTP) during in vitro transcription.[1] The resulting aminoallyl-RNA contains a reactive primary amine.
In the second step, this amine-modified RNA is reacted with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye. The NHS ester is a highly reactive group that specifically and efficiently reacts with the primary amine on the RNA to form a stable amide bond, covalently attaching the fluorescent dye to the RNA molecule.[3]
Applications of Fluorescently Labeled RNA
Fluorescently labeled RNA is a versatile tool with a wide range of applications in molecular biology and drug development, including:
-
Fluorescence Resonance Energy Transfer (FRET): Studying RNA structure and conformational changes by labeling specific sites with donor and acceptor fluorophores.[1]
-
Cellular Imaging: Visualizing RNA localization and trafficking within living or fixed cells.
-
Single-Molecule Studies: Observing the dynamics of individual RNA molecules and their interactions with proteins.[4]
-
Microarrays: Detecting and quantifying specific RNA sequences.
-
Binding Assays: Measuring the affinity of RNA-protein or RNA-small molecule interactions.
Data Presentation: Labeling Efficiency of Common Fluorophores
The efficiency of the labeling reaction can vary depending on the specific fluorescent dye, the RNA sequence and structure, and the reaction conditions. The following table provides a summary of typical labeling efficiencies and key properties for some commonly used fluorescent dyes.
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Typical Labeling Efficiency | Signal-to-Noise Ratio |
| Fluorescein (FITC) | 494 | 518 | 0.92 | 40-60% | Moderate |
| Cyanine 3 (Cy3) | 550 | 570 | 0.31 | 50-70% | High |
| Cyanine 5 (Cy5) | 649 | 670 | 0.28 | 50-70% | High |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 60-80% | Very High |
| Alexa Fluor 555 | 555 | 565 | 0.10 | 60-80% | Very High |
| ATTO 647N | 644 | 669 | 0.65 | 70-90% | Excellent |
Note: The data presented in this table are representative values and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Transcription of Aminoallyl-Modified RNA
This protocol describes the synthesis of RNA containing aminoallyl-modified uracil bases.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleotides (ATP, CTP, GTP)
-
UTP
-
5-Aminoallyl-UTP
-
Transcription Buffer (10X)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Assemble the Transcription Reaction: In a nuclease-free microcentrifuge tube, combine the following reagents at room temperature in the order listed:
-
Nuclease-free water (to final volume)
-
10X Transcription Buffer
-
100 mM ATP, CTP, GTP mix
-
100 mM UTP
-
50 mM 5-Aminoallyl-UTP (The ratio of UTP to aminoallyl-UTP can be optimized, a 4:1 ratio is a good starting point)
-
Linearized DNA template (0.5-1.0 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purification: Purify the aminoallyl-modified RNA using a suitable method such as lithium chloride precipitation, ethanol precipitation, or a column-based RNA purification kit.
-
Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA by running an aliquot on a denaturing agarose or polyacrylamide gel.
Protocol 2: Fluorescent Labeling of Aminoallyl-RNA
This protocol details the coupling of a fluorophore-NHS ester to the aminoallyl-modified RNA.
Materials:
-
Purified aminoallyl-RNA
-
Fluorophore-NHS ester (e.g., Cy3-NHS ester)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Nuclease-free water
Procedure:
-
Prepare the Fluorophore Stock Solution: Dissolve the fluorophore-NHS ester in anhydrous DMSO to a concentration of 10-20 mM. This solution should be prepared fresh.
-
Prepare the RNA for Labeling: Resuspend the purified aminoallyl-RNA in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Labeling Reaction:
-
Add the fluorophore-NHS ester stock solution to the RNA solution. A 10- to 50-fold molar excess of the dye over the RNA is recommended as a starting point.[5][6]
-
The final concentration of DMSO in the reaction should be between 30% and 50% (v/v) to ensure the dye remains dissolved.[2]
-
Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, protected from light.
-
-
Purification of Labeled RNA: Remove the unreacted, hydrolyzed dye by purifying the labeled RNA. This can be achieved by:
-
Ethanol precipitation (may require multiple rounds).
-
Gel filtration chromatography (e.g., using a G-25 spin column).
-
HPLC for the highest purity.
-
-
Quantification of Labeled RNA:
-
Measure the absorbance at 260 nm (for RNA) and at the excitation maximum of the dye.
-
Calculate the concentration of the RNA and the dye, and determine the labeling efficiency (dye-to-RNA ratio).
-
Optimization of the Labeling Reaction
Several factors can influence the efficiency of the labeling reaction. Optimization of these parameters is often necessary to achieve the desired degree of labeling.[2][5]
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.0 | The primary amine on the RNA is more reactive at a slightly basic pH.[3] |
| Molar Ratio of Dye to RNA | 10:1 to 100:1 | A higher excess of dye can increase labeling efficiency but may also lead to non-specific labeling and make purification more challenging.[6] |
| DMSO Concentration | 30 - 50% (v/v) | Necessary to keep the hydrophobic dye in solution, but high concentrations can affect RNA structure.[2] |
| Reaction Time and Temperature | 2-4 hours at RT or overnight at 4°C | Longer incubation times can increase yield, but also the risk of RNA degradation. |
| RNA Concentration | 1 - 10 mg/mL | Higher concentrations of RNA can improve the reaction efficiency.[3][6] |
Conclusion
Fluorescent labeling of RNA using amine-reactive NHS esters is a robust and versatile method for a wide array of biological research applications. By following the detailed protocols and considering the optimization parameters outlined in these application notes, researchers can successfully generate high-quality fluorescently labeled RNA for their specific experimental needs. This enables deeper insights into the complex world of RNA biology and aids in the development of novel RNA-targeted therapeutics.
References
Application Notes and Protocols: Aminopterin N-hydroxysuccinimide Ester in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin, a potent folic acid antagonist, functions by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotide precursors required for DNA, RNA, and protein synthesis.[1][2][3][4] This inhibition disrupts cellular proliferation and has been utilized in chemotherapy and for its immunosuppressive properties.[2][5] The N-hydroxysuccinimide (NHS) ester form of aminopterin allows for its covalent conjugation to primary amines on proteins and other biomolecules, enabling its use as a probe in various biological assays.[6][7][8][9]
These application notes describe the use of aminopterin N-hydroxysuccinimide (NHS) ester as a tool in flow cytometry for identifying and characterizing cells based on their susceptibility to and interaction with this antifolate agent. Flow cytometry is a powerful technique for single-cell analysis and is widely used in drug discovery and development.[10][11][12][13][14][15] By conjugating aminopterin to a fluorescent reporter molecule via an NHS ester linkage, or by using an antibody to detect aminopterin-labeled cells, researchers can investigate the mechanisms of antifolate uptake and resistance at the single-cell level.
Principle of Application
The primary application of aminopterin NHS ester in flow cytometry is to label and identify cells that have taken up the aminopterin conjugate. This can be used to:
-
Identify cells susceptible to DHFR inhibition: Cells with higher uptake of the aminopterin conjugate may be more sensitive to its cytotoxic effects.
-
Study drug uptake and efflux mechanisms: The level of fluorescent signal from labeled cells can provide insights into the efficiency of folate transporters and the activity of drug efflux pumps.
-
Screen for drug resistance: Cell populations that exhibit low labeling with the aminopterin conjugate may have developed resistance mechanisms, such as reduced drug uptake or overexpression of DHFR.
-
Evaluate the efficacy of drug delivery systems: By incorporating the aminopterin conjugate into a drug delivery vehicle, its uptake can be monitored by flow cytometry.
Signaling Pathway of Aminopterin
Aminopterin's mechanism of action centers on the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. This pathway is essential for the de novo synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.
References
- 1. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aminopterin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioagilytix.com [bioagilytix.com]
- 12. Quantitative Flow Cytometry Measurements | NIST [nist.gov]
- 13. The Evolution of Flow Cytometry: Powering Advancements in Research and Drug Discovery | Scientist.com [app.scientist.com]
- 14. Flow cytometry in preclinical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow Cytometry: Impact On Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Site-Specific Protein Labeling with NHS Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxysuccinimide (NHS) esters are highly reactive compounds widely utilized for the covalent modification of proteins and other biomolecules.[1][2] This method primarily targets primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine residues, to form stable, irreversible amide bonds.[][4] While traditional NHS ester labeling is often non-specific due to the abundance of lysine residues on the protein surface, recent advancements have enabled site-specific labeling, offering precise control over the location and stoichiometry of modification.[5][6] This controlled approach is particularly crucial in drug development, diagnostics, and fundamental research where homogeneity and preservation of protein function are paramount.
This document provides detailed application notes on the principles of site-specific protein labeling using NHS esters, experimental protocols for key methodologies, and troubleshooting guidance.
Principle of NHS Ester Chemistry
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[][4] The reaction is highly dependent on pH, with optimal conditions typically between pH 7.2 and 8.5.[][7] At lower pH, the amine groups are protonated and thus less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[7][8]
For site-specific labeling, a common strategy involves the introduction of a unique reactive handle, such as an N-terminal cysteine residue. In a novel approach, NHS esters can be converted to chemoselective thioesters in the presence of 2-mercaptoethanesulfonic acid (MESNA). These thioesters then specifically react with an N-terminal cysteine, enabling precise, stoichiometric labeling of the protein.[5][9][10]
Applications in Research and Drug Development
Site-specific protein labeling with NHS esters has a broad range of applications, including:
-
Antibody-Drug Conjugates (ADCs): Precise attachment of cytotoxic drugs to antibodies for targeted cancer therapy.[]
-
Fluorescent Labeling: Covalent attachment of fluorescent dyes for imaging and immunoassays.[11][12]
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) to improve the pharmacokinetic properties of therapeutic proteins.
-
Immobilization: Attaching proteins to solid supports for applications such as biosensors and affinity chromatography.[8][12]
-
Biophysical Studies: Introducing probes to study protein structure, function, and interactions.[5]
Quantitative Data Summary
The efficiency and outcome of NHS ester labeling reactions are influenced by several factors. The following tables summarize key quantitative parameters to consider for experimental design.
Table 1: Reaction Conditions for NHS Ester Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is typically 8.3-8.5 for efficient aminolysis while minimizing hydrolysis.[][7] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down hydrolysis and for labile proteins.[] |
| Reaction Time | 30 minutes to 4 hours | Can be extended for reactions at lower pH or with less reactive amines.[][7] |
| Molar Excess of NHS Ester | 5 to 20-fold | The optimal ratio depends on the protein and the desired degree of labeling.[7][13] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[7][11] |
Table 2: Competing Reactions and Stability
| Parameter | Value | Conditions |
| NHS Ester Half-life in Aqueous Solution | ~4-5 hours | pH 7.0, 0°C[8] |
| NHS Ester Half-life in Aqueous Solution | ~10 minutes | pH 8.6, 4°C[8] |
| Primary Competing Reaction | Hydrolysis of the NHS ester | Rate increases with increasing pH.[14][15] |
Experimental Protocols
Protocol 1: General (Non-Site-Specific) Amine Labeling with NHS Esters
This protocol describes a general method for labeling proteins on primary amines.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, HEPES, Bicarbonate)
-
NHS ester of the desired label (e.g., fluorescent dye, biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., gel filtration/desalting column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[7] Ensure the buffer is free of primary amines (e.g., Tris).[16]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.[1]
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution.[7][13] Gently mix and incubate for 1-4 hours at room temperature or overnight at 4°C.[7]
-
Quench the Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes.
-
Purify the Conjugate: Remove excess, unreacted label and byproducts by passing the reaction mixture through a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).[1][7]
-
Characterize the Conjugate: Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry or other appropriate methods.[1]
-
Storage: Store the labeled protein at 4°C for short-term or at -20°C to -80°C for long-term storage.[1]
Protocol 2: Site-Specific N-Terminal Cysteine Labeling with NHS Esters
This protocol adapts the NHS ester chemistry for site-specific labeling of an N-terminal cysteine residue.[5]
Materials:
-
Protein with an N-terminal cysteine residue
-
NHS ester of the desired label
-
2-mercaptoethanesulfonic acid (MESNA)
-
Reaction Buffer: 100 mM EPPS, pH 8.5[17]
-
Purification column (e.g., gel filtration/desalting column)
Procedure:
-
MESNA-mediated Conversion: In a "one-pot" approach, the NHS ester is first converted to a thioester.[18] Prepare a solution of the NHS ester and a molar excess of MESNA in the Reaction Buffer.
-
Labeling Reaction: Add the protein with the N-terminal cysteine to the NHS ester/MESNA mixture. The in situ generated thioester will selectively react with the N-terminal cysteine.[5]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 2-48 hours), which may require optimization.[5]
-
Purify the Conjugate: Separate the site-specifically labeled protein from unreacted reagents and byproducts using a gel filtration or desalting column.[5]
-
Characterization and Storage: Characterize the conjugate for labeling efficiency and store appropriately as described in Protocol 1.
Visualization of Workflows and Mechanisms
Caption: NHS Ester Reaction Mechanism with a Primary Amine.
Caption: Workflow for Site-Specific N-Terminal Cysteine Labeling.
Troubleshooting
Table 3: Common Problems and Solutions in NHS Ester Labeling
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | - Inactive NHS ester (hydrolyzed).- Amine-containing buffer (e.g., Tris).- Low protein concentration.- Incorrect pH. | - Use fresh, anhydrous DMSO/DMF to dissolve the NHS ester immediately before use.[19]- Perform buffer exchange into an amine-free buffer.[16]- Concentrate the protein solution.[11]- Ensure the reaction buffer pH is between 7.2 and 8.5.[7] |
| Protein Precipitation | - High degree of labeling altering protein solubility.- Use of organic solvent (DMSO/DMF). | - Reduce the molar excess of the NHS ester.[19]- Add the NHS ester solution to the protein solution slowly while gently mixing.- Limit the amount of organic solvent to <10% of the total reaction volume. |
| Heterogeneous Product | - Non-specific labeling of multiple lysine residues. | - For site-specificity, utilize the N-terminal cysteine labeling method (Protocol 2).- Optimize the molar ratio of NHS ester to protein to favor mono-labeling.[7] |
| No Labeling | - Protein lacks accessible primary amines.- Inactive NHS ester. | - Confirm the presence of accessible lysines or an N-terminus.- Test the reactivity of the NHS ester reagent.[19] |
Conclusion
Site-specific protein labeling with NHS esters is a powerful technique for creating well-defined and homogeneous bioconjugates. By understanding the underlying chemistry and carefully controlling reaction conditions, researchers can achieve precise and efficient labeling for a wide array of applications in both basic science and therapeutic development. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for implementing this valuable methodology.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. interchim.fr [interchim.fr]
- 4. glenresearch.com [glenresearch.com]
- 5. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotium.com [biotium.com]
- 12. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 13. glenresearch.com [glenresearch.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
aminopterin N-hydroxysuccinimide ester stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of aminopterin N-hydroxysuccinimide (NHS) ester.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of aminopterin NHS ester?
A1: Proper storage of the solid compound is crucial for maintaining its reactivity. The recommended storage conditions are summarized in the table below.
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4°C | Dry, dark environment |
| Long-term (months to years) | -20°C | Dry, dark environment |
It is essential to protect the compound from moisture and light to prevent degradation. The product is generally stable for several weeks at ambient temperature during shipping.[1]
Q2: What is the recommended procedure for preparing and storing stock solutions of aminopterin NHS ester?
A2: To prepare a stock solution, dissolve the aminopterin NHS ester in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2][3] It is critical to use high-quality, anhydrous solvents to minimize hydrolysis of the NHS ester.
For storage of the stock solution:
-
Aliquot: Divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.
-
Temperature: Store the aliquots at -20°C.
-
Desiccation: For added protection, the vials can be stored in a desiccator or a sealed container with a desiccant.
Q3: How stable is aminopterin NHS ester in solution?
A3: The stability of aminopterin NHS ester in solution is highly dependent on the solvent and the presence of moisture. In anhydrous DMSO or DMF, the solution can be stored for 1-2 months at -20°C.[3] However, in aqueous solutions, the NHS ester is susceptible to hydrolysis, a chemical reaction where the ester is cleaved by water. The rate of hydrolysis is significantly influenced by the pH of the solution, increasing as the pH becomes more alkaline.
Q4: What is the primary degradation pathway for aminopterin NHS ester?
A4: The primary degradation pathway is the hydrolysis of the N-hydroxysuccinimide ester, which competes with the desired amidation reaction with the primary amine on the target molecule. This hydrolysis is accelerated by the presence of water and higher pH levels. The result of hydrolysis is an unreactive carboxylic acid form of aminopterin, which will not conjugate to your target molecule.
Experimental Protocols
General Protocol for Protein Conjugation with Aminopterin NHS Ester
This protocol provides a general guideline for the conjugation of aminopterin NHS ester to a protein containing primary amines (e.g., lysine residues). Optimization may be required for specific proteins and applications.
Materials:
-
Aminopterin NHS ester
-
Protein to be labeled in a suitable buffer
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Amine-free buffer with a pH of 7.2-8.5 (e.g., phosphate-buffered saline (PBS), bicarbonate buffer, or borate buffer). Avoid buffers containing primary amines like Tris, as they will compete with the target protein for reaction with the NHS ester.[4]
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare Aminopterin NHS Ester Stock Solution: Immediately before use, dissolve the aminopterin NHS ester in anhydrous DMSO or DMF to a concentration typically 10-fold higher than the desired final reaction concentration.
-
Reaction:
-
Add the calculated amount of the aminopterin NHS ester stock solution to the protein solution. A molar excess of the NHS ester (typically 5-20 fold) is used to drive the reaction.
-
Gently mix the reaction solution immediately.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
-
-
Purification: Remove the unreacted aminopterin NHS ester and byproducts (such as N-hydroxysuccinimide) from the conjugated protein using gel filtration, dialysis, or another suitable chromatographic method.
Troubleshooting Guide
Problem: Low or no conjugation efficiency.
| Possible Cause | Recommended Solution |
| Degraded Aminopterin NHS Ester: The solid or stock solution has been improperly stored, leading to hydrolysis. | Use a fresh vial of the solid compound or prepare a fresh stock solution from a properly stored solid. Consider testing the reactivity of the NHS ester (see below). |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target molecule. | Perform a buffer exchange of your protein into an amine-free buffer (e.g., PBS, bicarbonate, borate) at the recommended pH before starting the conjugation.[4] |
| Incorrect Reaction pH: The pH of the reaction buffer is too low, leading to protonation of the primary amines on the target molecule. | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[2][] |
| Insufficient Molar Excess of NHS Ester: The ratio of aminopterin NHS ester to the target molecule is too low. | Increase the molar excess of the aminopterin NHS ester in the reaction. |
Problem: Protein precipitates after adding the aminopterin NHS ester.
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent: The volume of DMSO or DMF added from the stock solution is too high, causing the protein to denature and precipitate. | Prepare a more concentrated stock solution of the aminopterin NHS ester to reduce the final volume of organic solvent in the reaction mixture. The final concentration of the organic solvent should ideally be below 10%. |
| Change in Protein Charge: The conjugation of aminopterin to primary amines on the protein surface can alter its overall charge and solubility. | Optimize the degree of labeling by reducing the molar excess of the aminopterin NHS ester. |
Problem: How can I test the reactivity of my aminopterin NHS ester?
Solution: The reactivity of an NHS ester can be qualitatively assessed by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis. NHS has a characteristic absorbance at 260 nm.
Simplified Protocol:
-
Dissolve a small, known amount of the aminopterin NHS ester in an appropriate buffer (e.g., phosphate buffer, pH 7-8).
-
Measure the initial absorbance at 260 nm.
-
Induce complete hydrolysis by adding a small amount of a weak base (e.g., sodium bicarbonate or a dilute NaOH solution) and incubate for a short period.
-
Measure the final absorbance at 260 nm. A significant increase in absorbance indicates that the NHS ester was reactive.
References
Technical Support Center: Aminopterin N-hydroxysuccinimide Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of aminopterin N-hydroxysuccinimide (NHS) ester, with a primary focus on preventing its hydrolysis to ensure successful conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is aminopterin N-hydroxysuccinimide (NHS) ester and what is it used for?
Aminopterin NHS ester is a chemically activated form of aminopterin, a potent antifolate drug. The N-hydroxysuccinimide ester is an amine-reactive functional group that allows for the covalent conjugation of aminopterin to proteins, antibodies, or other molecules containing primary amines. This is a common strategy for creating targeted drug delivery systems, antibody-drug conjugates (ADCs), and other research tools.
Q2: What is the primary issue when working with aminopterin NHS ester?
The primary challenge is the susceptibility of the NHS ester to hydrolysis, a reaction with water that cleaves the ester bond and renders the aminopterin incapable of reacting with primary amines.[1][2][3] This competing hydrolysis reaction can significantly reduce the efficiency of your conjugation reaction.[1][2]
Q3: What are the main factors that contribute to the hydrolysis of aminopterin NHS ester?
The rate of hydrolysis is significantly influenced by:
-
pH: The rate of hydrolysis increases dramatically with increasing pH.[1][2][4][5]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[1][2]
-
Buffer Composition: The presence of nucleophiles other than the intended primary amine can lead to unwanted side reactions. Buffers containing primary amines, such as Tris, are incompatible.[1][4]
-
Moisture: NHS esters are moisture-sensitive and should be stored under desiccated conditions.[6][7]
Q4: How should I store aminopterin NHS ester to minimize hydrolysis?
To maintain its reactivity, aminopterin NHS ester should be stored at –20°C to –80°C in a desiccated environment.[6][8] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent.[6] For optimal stability, purging the vial with an inert gas like nitrogen or argon before sealing is recommended.[6]
Q5: Can I prepare stock solutions of aminopterin NHS ester in advance?
If you need to prepare a stock solution, use an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][9] These solutions should be prepared fresh whenever possible. If storage is necessary, they can be stored for a limited time at –20°C.[4][9] Aqueous solutions of NHS esters are not stable and should be used immediately.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of aminopterin NHS ester: The reagent may have been compromised by moisture during storage or handling. The reaction pH may be too high, or the reaction time too long at an elevated temperature. | 1. Verify Reagent Activity: Perform a quality control check on the NHS ester (see Experimental Protocols). 2. Optimize Reaction pH: Perform the conjugation at a pH between 7.2 and 8.5. The optimal pH is often found to be between 8.3-8.5.[1][4][9] 3. Control Temperature: Conduct the reaction at room temperature or 4°C.[1] Lower temperatures can help to minimize hydrolysis during longer incubation times. 4. Use Fresh Reagent: If hydrolysis is suspected, use a fresh, unopened vial of aminopterin NHS ester. |
| Incompatible buffer: The reaction buffer may contain primary amines (e.g., Tris, glycine) or other nucleophiles that compete with the target molecule for reaction with the NHS ester.[1][4] | 1. Use Amine-Free Buffers: Employ buffers such as phosphate-buffered saline (PBS), borate buffer, or HEPES buffer at the recommended pH.[1] 2. Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation reaction. | |
| Poor solubility of aminopterin NHS ester: The NHS ester may not be fully dissolved in the aqueous reaction mixture, leading to a lower effective concentration. | 1. Use an Organic Co-solvent: Dissolve the aminopterin NHS ester in a small amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer.[3][4][9] The final concentration of the organic solvent should typically be below 10%. | |
| Inconsistent results between experiments | Variability in reagent quality: The aminopterin NHS ester may have degraded over time due to repeated opening and closing of the vial, leading to moisture contamination.[6] | 1. Aliquot the Reagent: Upon receiving a new vial of aminopterin NHS ester, consider aliquoting it into smaller, single-use vials under a dry, inert atmosphere. This will prevent repeated exposure of the bulk reagent to moisture. 2. Store Properly: Always store the aliquots under desiccated conditions at the recommended temperature.[6][7] |
| pH drift during the reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can cause the pH of a weakly buffered solution to decrease, thereby slowing down the desired amine reaction.[4][9] | 1. Use a Sufficiently Concentrated Buffer: Employ a buffer with adequate buffering capacity (e.g., 0.1 M) to maintain a stable pH throughout the reaction.[4][9] 2. Monitor pH: For large-scale or long-duration reactions, it may be beneficial to monitor the pH and adjust it if necessary.[9] |
Quantitative Data
Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperature Conditions
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1][2] |
| 7.0 | Room Temperature | ~1 hour[5][7] |
| 8.0 | Room Temperature | ~1 hour[5] |
| 8.5 | Room Temperature | Minutes[10] |
| 8.6 | 4 | 10 minutes[1][2][5] |
| 9.0 | Room Temperature | Minutes[6][7] |
Note: These are general values for NHS esters; the exact half-life of aminopterin NHS ester may vary slightly.
Experimental Protocols
Protocol 1: General Procedure for Conjugating Aminopterin NHS Ester to a Protein
-
Preparation of Protein Solution:
-
Preparation of Aminopterin NHS Ester Solution:
-
Allow the vial of aminopterin NHS ester to warm to room temperature before opening.
-
Prepare a stock solution of the aminopterin NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[4] This solution should be prepared immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the aminopterin NHS ester solution to the protein solution while gently stirring or vortexing.[9] A common starting molar excess is 8-fold.[4][9]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4][9] Protect the reaction from light if the aminopterin or target molecule is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as Tris-HCl or glycine can be added to a final concentration of 50-100 mM.[1] This will react with any remaining unreacted NHS ester.
-
-
Purification of the Conjugate:
Protocol 2: Quality Control - Assessing the Reactivity of Aminopterin NHS Ester
This protocol is based on the principle that the hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which has a characteristic UV absorbance.[6]
-
Prepare a Solution of the NHS Ester:
-
Weigh 1-2 mg of the aminopterin NHS ester and dissolve it in a known volume of an amine-free buffer (e.g., phosphate buffer, pH 7.0).[6] If the ester is not water-soluble, first dissolve it in a small amount of DMSO and then dilute it with the buffer.[6]
-
Prepare a control tube containing only the buffer (and DMSO if used).[6]
-
-
Measure Initial Absorbance:
-
Induce Complete Hydrolysis:
-
Measure Final Absorbance:
-
Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm.[6]
-
-
Interpretation:
Visualizations
Caption: Hydrolysis of aminopterin NHS ester.
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting decision tree for conjugation issues.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NL [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. glenresearch.com [glenresearch.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. interchim.fr [interchim.fr]
- 10. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: pH Optimization for NHS Ester Labeling of Proteins
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing pH for N-hydroxysuccinimide (NHS) ester labeling of proteins. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure successful conjugation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the NHS ester labeling of proteins, with a focus on pH-related problems.
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incorrect Reaction pH: The pH of the reaction buffer is critical. At low pH, the target primary amines on the protein are protonated and less reactive.[1][2][3][4] | Optimize the reaction pH to a range of 8.3-8.5.[1][2][3][5][6] Use a reliable buffer such as 0.1 M sodium bicarbonate or phosphate buffer.[1][3][7] Verify the final pH of your protein solution after buffer exchange. |
| NHS Ester Hydrolysis: At high pH, the NHS ester is susceptible to rapid hydrolysis, rendering it inactive before it can react with the protein.[1][2][3][4][8][9][10] | Avoid pH values significantly above 8.5. Prepare the NHS ester solution immediately before use and add it to the protein solution promptly.[1] | |
| Presence of Competing Nucleophiles: Primary amine-containing buffers (e.g., Tris) or other nucleophiles in the protein solution will compete with the target protein for reaction with the NHS ester.[1][7][8][10] | Ensure the protein is in an amine-free buffer. Perform buffer exchange (e.g., dialysis or desalting column) to remove any interfering substances.[11] | |
| Poor Solubility of NHS Ester: Some NHS esters have low aqueous solubility and may precipitate out of the reaction mixture.[1][8] | Dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the reaction.[1][2][8][12] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation. | |
| Protein Precipitation | Over-labeling: Excessive labeling can alter the protein's isoelectric point and solubility characteristics, leading to precipitation.[11] | Reduce the molar excess of the NHS ester in the reaction. Optimize the stoichiometry by performing a titration experiment. |
| Incorrect Buffer Conditions: The buffer composition or pH may not be suitable for maintaining the stability of your specific protein. | Ensure the chosen buffer and pH are compatible with your protein of interest. Consider using a buffer known to stabilize your protein within the optimal pH range for labeling. | |
| Inconsistent Results | pH Drift During Reaction: The hydrolysis of NHS esters releases N-hydroxysuccinimide, which is weakly acidic and can lower the pH of a poorly buffered reaction, especially during large-scale labeling.[1][7] | Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For long reactions or large-scale labeling, monitor the pH and adjust if necessary.[1][7] |
| Degraded NHS Ester: NHS esters are moisture-sensitive and can hydrolyze over time if not stored properly. | Store NHS esters in a desiccated environment at the recommended temperature (typically -20°C).[13] Allow the vial to warm to room temperature before opening to prevent condensation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester labeling of proteins?
The optimal pH for the reaction between an NHS ester and a primary amine on a protein is between 8.3 and 8.5.[1][2][3][5][6] This pH provides a good balance between having a sufficient concentration of deprotonated, reactive primary amines and minimizing the hydrolysis of the NHS ester.[1][4]
Q2: Why is pH so critical for this reaction?
The reaction is highly pH-dependent for two main reasons:
-
Amine Reactivity: The reaction occurs via nucleophilic attack of the unprotonated primary amine on the ester. At a pH below ~7, the majority of primary amines (like the epsilon-amino group of lysine) are protonated (-NH3+), making them poor nucleophiles. As the pH increases, more amines become deprotonated (-NH2) and reactive.[1][4]
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, a competing reaction where the ester reacts with water instead of the amine. The rate of this hydrolysis increases significantly with increasing pH.[4][8][9][10] At a pH above 9, hydrolysis can become the dominant reaction, drastically reducing labeling efficiency.
Q3: Which buffers are recommended for NHS ester labeling?
Phosphate, bicarbonate, and borate buffers are commonly used for NHS ester labeling reactions within the pH range of 7.2 to 8.5.[8][10] 0.1 M sodium bicarbonate buffer at pH 8.3 is a very common choice.[1][14] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[1][7][8][10]
Q4: Can I perform the labeling reaction at a neutral pH like 7.4?
Yes, labeling can be performed at pH 7.4. The reaction will be slower because fewer primary amines are deprotonated. However, the rate of NHS ester hydrolysis is also significantly slower at this pH.[8][12] Therefore, a longer incubation time may be required to achieve the desired degree of labeling.[12] This can be advantageous for pH-sensitive proteins.
Q5: How does temperature affect the labeling reaction?
The reaction can be performed at room temperature for 1-4 hours or at 4°C overnight.[1][8] Lowering the temperature can be beneficial for sensitive proteins and also slows the rate of NHS ester hydrolysis.
Q6: What are the side reactions I should be aware of?
Besides hydrolysis, NHS esters can react with other nucleophilic residues on a protein, such as tyrosine, serine, threonine, and cysteine, especially if they are in a favorable microenvironment.[15] However, the reaction with primary amines is generally the most efficient and results in a stable amide bond.[16]
Quantitative Data
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[8][9][10] |
| 8.6 | 4 | 10 minutes[8][9][10] |
Table 2: Recommended Buffers for NHS Ester Labeling
| Buffer | Recommended Concentration | Optimal pH Range | Notes |
| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | Commonly used and effective.[1][14] |
| Sodium Phosphate | 0.1 M | 7.2 - 8.5 | Provides good buffering capacity. |
| Borate | 0.1 M | 8.0 - 9.0 | Can be a suitable alternative.[8][10] |
| HEPES | 7.2 - 8.5 | A non-amine biological buffer.[8][10] |
Experimental Protocols
Protocol 1: Standard NHS Ester Labeling of a Protein
This protocol provides a general procedure for labeling a protein with an NHS ester.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[1]
-
If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis against the labeling buffer.
-
-
NHS Ester Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess. A molar excess of 8-20 fold is a common starting point.[1]
-
Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light if the label is fluorescent.[1][12]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small amount of an amine-containing buffer like Tris-HCl can be added to a final concentration of about 50 mM. This will consume any unreacted NHS ester.
-
-
Purification:
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) of the final conjugate, for example, by UV-Vis spectrophotometry.
-
Protocol 2: pH Optimization Experiment
This protocol describes how to determine the optimal pH for labeling your specific protein.
-
Prepare Aliquots: Prepare several identical aliquots of your protein in an amine-free buffer with low buffering capacity (e.g., 10 mM phosphate buffer, pH 7.0).
-
Adjust pH: Adjust the pH of each aliquot to a different value within the desired range (e.g., 7.0, 7.5, 8.0, 8.3, 8.5, 9.0) using small additions of dilute acid or base (e.g., 0.1 M HCl or 0.1 M NaOH).
-
Initiate Labeling: Add the same molar excess of freshly prepared NHS ester to each reaction tube.
-
Incubate: Incubate all reactions under the same conditions (time and temperature).
-
Purify: Purify each labeled protein sample using the same method to remove unreacted label.
-
Analyze: Determine the degree of labeling for each sample.
-
Compare: Compare the degree of labeling across the different pH values to identify the optimal pH for your protein and experimental conditions. You can also analyze the samples for protein aggregation or loss of activity to ensure the chosen pH does not negatively impact the protein's integrity.
Visualizations
Caption: NHS ester reaction with a primary amine to form a stable conjugate, and the competing hydrolysis side reaction.
Caption: Troubleshooting workflow for low efficiency in NHS ester protein labeling experiments.
Caption: Standard experimental workflow for labeling proteins with NHS esters.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fluidic.com [fluidic.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - ES [thermofisher.com]
- 12. glenresearch.com [glenresearch.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. biotium.com [biotium.com]
- 15. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. glenresearch.com [glenresearch.com]
reducing non-specific binding in aminopterin labeling experiments
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in experiments involving aminopterin. This includes both the screening of monoclonal antibodies produced via hybridoma technology (which uses aminopterin in the HAT selection medium) and the evaluation of aminopterin-antibody conjugates.
Frequently Asked Questions (FAQs)
Q1: What is "aminopterin labeling," and how does it relate to non-specific binding?
A1: The term "aminopterin labeling" in the context of your experiments can refer to two distinct scenarios:
-
Hybridoma Screening: Aminopterin is a critical component of the Hypoxanthine-Aminopterin-Thymidine (HAT) medium used to select for hybridoma cells that produce monoclonal antibodies. In this case, "labeling" refers to the subsequent detection of your newly produced monoclonal antibodies in various immunoassays (e.g., ELISA, Flow Cytometry, IHC). Non-specific binding occurs when your monoclonal antibody or the secondary detection antibody binds to unintended targets, leading to high background and false-positive results.
-
Aminopterin-Antibody Conjugates: Aminopterin can be chemically linked to a monoclonal antibody to create a targeted therapeutic agent. Here, the aminopterin-antibody conjugate itself is the "label." Non-specific binding in this context is the uptake of the conjugate by cells that do not express the target antigen, which can lead to off-target toxicity.[1][2]
Q2: What are the primary causes of non-specific binding in these experiments?
A2: Non-specific binding can arise from several factors:
-
Hydrophobic and Ionic Interactions: Antibodies and other proteins can non-specifically adhere to plastic surfaces (like ELISA plates) or cellular components through hydrophobic or ionic forces.[3]
-
Fc Receptor Binding: Immune cells such as macrophages, monocytes, and B cells express Fc receptors that can bind the constant (Fc) region of antibodies, leading to signal in the absence of specific antigen recognition.[4][5][6]
-
Cross-Reactivity: A primary or secondary antibody may recognize an epitope on a non-target protein that is similar to the intended target epitope.
-
Endogenous Biotin or Enzymes: If using a biotin-avidin detection system, endogenous biotin in the sample can lead to high background. Similarly, endogenous enzymes like peroxidases and phosphatases can react with chromogenic substrates, causing false positives in assays like IHC and ELISA.[7][8][9]
-
Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can increase the likelihood of low-affinity, non-specific interactions.[8][9]
-
Insufficient Blocking: Failure to adequately block all unoccupied sites on a solid phase (e.g., ELISA plate) or tissue section can allow for non-specific antibody adherence.[8][9]
Troubleshooting Guides
Scenario 1: High Background in Hybridoma Supernatant Screening (ELISA, Flow Cytometry, IHC)
High background during the screening of hybridoma supernatants can mask true positive clones and lead to the selection of suboptimal antibodies. The following guide provides a systematic approach to troubleshooting this issue.
Problem: High background signal across the entire plate/slide or in negative controls.
Initial Troubleshooting Steps:
-
Optimize Antibody Concentrations:
-
Primary Antibody (Hybridoma Supernatant): If possible, dilute the supernatant to find the optimal signal-to-noise ratio.
-
Secondary Antibody: Titrate the secondary antibody to the lowest concentration that still provides a robust signal with a positive control.
-
-
Improve Blocking:
-
Choice of Blocking Agent: The ideal blocking buffer depends on the assay and sample type. See Table 1 for a comparison of common blocking agents. For screening mouse monoclonal antibodies on mouse tissue, special considerations are needed to avoid "mouse-on-mouse" background.[10]
-
Blocking Incubation Time and Temperature: Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C) to ensure complete saturation of non-specific binding sites.[8]
-
-
Enhance Washing Steps:
-
Increase Wash Volume and Number: Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer.
-
Add Detergent to Wash Buffer: Including a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer can help disrupt weak, non-specific interactions.[11][12][13]
-
Increase Incubation Time for Washes: A brief soak (e.g., 1-5 minutes) during each wash step can be more effective than a quick rinse.[11][14]
-
Advanced Troubleshooting:
-
Fc Receptor Blocking (for cell-based assays like Flow Cytometry and IHC): If your cells of interest or contaminating cells (like macrophages) express Fc receptors, pre-incubate your cells with an Fc blocking reagent.[4][5][6][15][16] See Table 2 for options.
-
Use Pre-adsorbed Secondary Antibodies: When working with tissues, use a secondary antibody that has been pre-adsorbed against the species of your sample to reduce cross-reactivity.[8]
-
Include Appropriate Controls:
-
No Primary Antibody Control: To check for non-specific binding of the secondary antibody.
-
Isotype Control: A primary antibody of the same isotype but with irrelevant specificity to assess non-specific binding of the primary antibody.
-
Unstained Control (for Flow Cytometry): To assess autofluorescence.
-
Scenario 2: Non-Specific Uptake of Aminopterin-Antibody Conjugates
For therapeutic applications, it is crucial to ensure that aminopterin-antibody conjugates are specifically taken up by target cells to minimize off-target toxicity.
Problem: Evidence of off-target effects or uptake in non-target cells/tissues.
Troubleshooting and Evaluation Strategies:
-
In Vitro Specificity Testing:
-
Target-Negative Cell Line Control: Include a cell line that does not express the target antigen in your in vitro assays. The conjugate should show minimal binding and cytotoxicity to these cells.
-
Competition Assay: Pre-incubate target-positive cells with an excess of the unconjugated antibody before adding the aminopterin-antibody conjugate. A significant reduction in uptake or cytotoxicity indicates target-specific binding.
-
Isotype Control Conjugate: A conjugate made with an isotype control antibody should not show significant binding or cytotoxicity.
-
-
Modification of the Antibody Conjugate:
-
Antibody Engineering: Consider engineering the Fc region of the antibody to reduce its affinity for Fc receptors, which can be a source of off-target uptake.[17]
-
Linker Chemistry: The stability of the linker between the antibody and aminopterin is critical. Ensure that the linker is stable in circulation to prevent premature release of the drug.
-
-
In Vivo Evaluation:
-
Biodistribution Studies: Use a radiolabeled or fluorescently tagged version of the conjugate to quantitatively assess its distribution in different tissues in an animal model. High accumulation in non-target organs suggests non-specific uptake.
-
Immunohistochemical Analysis of Tissues: Perform IHC on tissues from treated animals to visualize the localization of the conjugate and assess any off-target tissue binding.
-
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Incubation Time | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | 30 min - 1 hr at RT | Inexpensive, readily available. | May contain endogenous immunoglobulins that cross-react with secondary antibodies.[18][19] |
| Normal Serum | 5-10% (v/v) | 1 hr at RT or overnight at 4°C | Contains a mixture of proteins that effectively block non-specific sites. Best to use serum from the same species as the secondary antibody.[8][18][19] | Can be more expensive than BSA. Must not be from the same species as the primary antibody. |
| Non-fat Dry Milk | 1-5% (w/v) | 1 hr at RT | Inexpensive and effective for many applications. | Not recommended for biotin-based detection systems (contains biotin) or for detecting phosphoproteins (contains casein). |
| Commercial Protein-Free Blockers | Varies (follow manufacturer's instructions) | Varies | No risk of cross-reactivity with antibodies. Good lot-to-lot consistency.[20] | Can be more expensive. |
Table 2: Fc Receptor Blocking Strategies
| Reagent | Typical Concentration/Amount | Incubation Time & Temperature | Mechanism of Action |
| Anti-CD16/CD32 Antibody (Mouse) | 0.25-1 µg per 10^6 cells | 5-20 min on ice | Specifically blocks FcγRIII and FcγRII receptors.[4][16] |
| Human IgG | 5 µg per 10^6 cells or 10% serum | 10 min at RT | Saturates human Fc receptors with non-specific human IgG.[4][5] |
| Normal Serum | 10% (v/v) | 10 min at RT | Provides a high concentration of IgG to saturate Fc receptors.[5] |
Experimental Protocols
Protocol: ELISA Screening of Hybridoma Supernatants with Reduced Background
-
Antigen Coating: Coat a 96-well ELISA plate with the target antigen at an optimized concentration in a suitable coating buffer (e.g., PBS or carbonate-bicarbonate buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20).
-
Blocking: Add 200 µL of Blocking Buffer (e.g., PBS + 5% non-fat dry milk or 1% BSA) to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Primary Antibody Incubation: Add 100 µL of hybridoma supernatant to each well. Include a negative control (culture medium) and a positive control (a known specific antibody). Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer, with a 1-minute soak during each wash.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in Blocking Buffer at its optimal concentration. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer, with a 1-minute soak during each wash.
-
Detection: Add 100 µL of TMB substrate and incubate in the dark until color develops.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at 450 nm.
Protocol: Flow Cytometry Staining with Fc Receptor Blocking
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer (PBS + 2% FBS + 0.1% sodium azide).
-
Fc Receptor Blocking: To 100 µL of cell suspension (1 x 10⁶ cells), add the appropriate Fc blocking reagent (see Table 2). Incubate on ice for 15 minutes.
-
Primary Antibody Incubation: Without washing, add the primary antibody (e.g., hybridoma supernatant or purified monoclonal antibody) at the predetermined optimal concentration. Incubate on ice for 30 minutes in the dark.
-
Washing: Add 2 mL of Staining Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat this wash step twice.
-
Secondary Antibody Incubation (if required): Resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorescently conjugated secondary antibody at its optimal dilution. Incubate on ice for 30 minutes in the dark.
-
Washing: Repeat the wash step as in step 4.
-
Resuspension and Analysis: Resuspend the cells in 500 µL of Staining Buffer and analyze on a flow cytometer.
Visualizations
Caption: Mechanisms of specific and non-specific antibody binding.
Caption: A decision tree for troubleshooting high background.
Caption: Key steps in an immunoassay and where to address non-specific binding.
References
- 1. criver.com [criver.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Fc Blocking | McGovern Medical School [med.uth.edu]
- 7. qedbio.com [qedbio.com]
- 8. High background in immunohistochemistry | Abcam [abcam.com]
- 9. sysy-histosure.com [sysy-histosure.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. arp1.com [arp1.com]
- 12. Wash Buffer: Definition, Applications, & Industry Uses [excedr.com]
- 13. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
- 15. Blocking of FC-Receptor Binding | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
- 16. Cell Surface Flow Cytometry Staining Protocol [protocols.io]
- 17. Newsletter: Reducing Background Signal with Recombinant Antibodies - FluoroFinder [fluorofinder.com]
- 18. researchgate.net [researchgate.net]
- 19. bosterbio.com [bosterbio.com]
- 20. licorbio.com [licorbio.com]
Technical Support Center: Aminopterin N-hydroxysuccinimide Ester Conjugates
Welcome to the technical support center for aminopterin N-hydroxysuccinimide (NHS) ester conjugate purification. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful conjugation and purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What is an aminopterin N-hydroxysuccinimide (NHS) ester conjugate?
An aminopterin NHS ester conjugate is a molecule created by covalently linking aminopterin, a potent antifolate drug, to another molecule, typically a protein, antibody, or oligonucleotide, via a stable amide bond. The NHS ester is a reactive group attached to the aminopterin (or a linker attached to it) that specifically targets primary amines (such as the side chain of lysine residues or the N-terminus of proteins) on the target molecule to form this bond.[][2]
Q2: How does the NHS ester conjugation chemistry work?
The process is a nucleophilic acyl substitution. The primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond between the aminopterin and the biomolecule.[][2] This reaction is highly selective for primary amines under specific pH conditions.[2]
Q3: What are the most critical parameters for a successful conjugation reaction?
The success of the conjugation reaction hinges on several key factors:
-
pH: The reaction should be performed in a buffer with a pH between 7.2 and 8.5.[][3] This range ensures that the primary amines are deprotonated and thus sufficiently nucleophilic, while minimizing the hydrolysis of the NHS ester, which becomes rapid at higher pH levels.[3][4]
-
Buffer Choice: Use non-nucleophilic buffers such as phosphate, borate, or carbonate.[3] Buffers containing primary amines, like Tris (TBS), are incompatible as they will compete with the target molecule for reaction with the NHS ester.[3]
-
Reagent Quality: The NHS ester is susceptible to hydrolysis. It should be stored in a desiccated environment and dissolved in an anhydrous organic solvent like DMSO or DMF immediately before being added to the aqueous reaction buffer.[2]
-
Concentration: The concentration of the protein or biomolecule can influence the reaction efficiency. At low protein concentrations, the competing hydrolysis reaction is more likely to occur.[]
Q4: Which purification techniques are most effective for aminopterin-NHS ester conjugates?
The choice of purification technique depends on the scale of the reaction and the nature of the conjugate. The most common methods are:
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation of the conjugate from unreacted aminopterin-NHS ester, the unconjugated biomolecule, and other impurities.[5][6] Reverse-phase and ion-exchange chromatography are frequently used.[6][7]
-
Fast Protein Liquid Chromatography (FPLC): A widely used technique for purifying protein conjugates using methods like size exclusion, ion exchange, or affinity chromatography.[8][9]
-
Dialysis / Diafiltration: Effective for removing small molecule impurities, such as unreacted NHS ester and salts, from macromolecular conjugates like antibodies.[10]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on their size, efficiently removing smaller, unreacted components from the larger conjugate product.[2]
Q5: How can I confirm the successful synthesis of my conjugate?
Successful conjugation can be confirmed using a combination of techniques, including HPLC analysis, which will show a new peak with a different retention time compared to the starting materials.[5][6] Further characterization can be achieved with mass spectrometry to confirm the molecular weight of the conjugate and SDS-PAGE, which will show a shift in the molecular weight of a protein after conjugation.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation and purification of aminopterin-NHS ester conjugates.
Problem: Low or No Conjugate Yield
| Question | Possible Cause | Recommended Solution |
| My reaction yield is extremely low. What went wrong? | NHS Ester Hydrolysis: The NHS ester is moisture-sensitive. The reagent may have been compromised before the reaction, or the reaction conditions favored hydrolysis.[2][11] | Ensure the NHS ester is stored in a desiccator. Use anhydrous-grade DMSO or DMF to dissolve the reagent. Prepare the solution immediately before use. Avoid overly high pH (above 8.5) or prolonged reaction times at room temperature.[3] |
| Incorrect Buffer: The buffer contained competing primary amines (e.g., Tris, glycine).[3] | Buffer exchange your biomolecule into a non-amine-containing buffer like PBS, borate, or carbonate buffer at pH 7.2-8.5 before starting the reaction.[3] | |
| Low Reactant Concentration: The concentration of your protein/biomolecule was too low, favoring hydrolysis of the NHS ester over the desired conjugation reaction.[][11] | Increase the concentration of your biomolecule in the reaction mixture. Perform a series of small-scale test reactions to optimize the concentration.[12] | |
| Impure Starting Materials: The starting antibody or protein solution contained carrier proteins (e.g., BSA, gelatin) or other amine-containing impurities.[11][13] | Purify the biomolecule to remove carrier proteins and other contaminants before conjugation. A purity of >95% is recommended.[13] |
Problem: Product Precipitation
| Question | Possible Cause | Recommended Solution |
| My conjugate precipitated out of solution during the reaction or purification. How can I fix this? | Poor Solubility: The properties of the aminopterin or the resulting conjugate may lead to insolubility in the chosen buffer system. | Consider adding organic co-solvents or denaturing agents like formamide to the reaction or purification buffers to maintain solubility.[5] Perform a small-scale solubility test before proceeding with the full reaction. |
| Aggregation: The conjugation process may induce aggregation of the target biomolecule. | Optimize reaction conditions such as pH and ionic strength. Analyze the product using size exclusion chromatography to detect aggregates. | |
| Instability during Dialysis: The removal of salts or other stabilizing agents during dialysis can cause the conjugate to precipitate.[5] | Adjust the composition of the dialysis buffer to better match the stability requirements of the conjugate. Consider alternative purification methods like size exclusion chromatography that can be performed more quickly. |
Problem: Difficulty in Purification
| Question | Possible Cause | Recommended Solution |
| I cannot separate the conjugate from the unreacted biomolecule using chromatography. What should I do? | Insufficient Resolution: The chromatographic conditions (column, mobile phase, gradient) are not optimized for separating the slightly modified conjugate from the unmodified starting material. | For HPLC/FPLC: Test different column chemistries (e.g., C18 vs. C4 for reverse phase, or anion vs. cation exchange).[6] Optimize the elution gradient to improve peak separation. For challenging separations, adjusting the mobile phase temperature can improve peak shape and resolution.[14] |
| Co-elution of Species: The desired product is eluting with impurities or unconjugated starting materials. | Fractions that overlap with unconjugated material should be avoided to ensure high purity, even if it means a lower yield.[7] Consider a multi-step purification strategy, combining two different chromatography techniques (e.g., ion exchange followed by size exclusion). |
Data Presentation
Table 1: Typical Reaction Conditions for Protein Conjugation with Aminopterin-NHS Ester
| Parameter | Recommended Range/Value | Rationale & Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester stability.[][3] |
| Buffer System | Phosphate, Borate, Bicarbonate | Must be free of primary amines.[3] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can reduce hydrolysis and are better for sensitive proteins.[3] |
| Reaction Time | 30 minutes - 4 hours | Varies based on temperature and reactant stability. Monitor reaction progress if possible.[][3] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | NHS esters are often not water-soluble and require a water-miscible organic solvent.[3][4] |
Table 2: Comparison of Common Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| HPLC | High-pressure separation based on charge, size, or hydrophobicity. | High resolution and purity; excellent for analysis and purification.[5][8] | Can be complex to develop methods; may denature sensitive proteins. | High-purity applications; separating conjugate from unconjugated biomolecule. |
| FPLC | Medium-pressure liquid chromatography. | Versatile (IEX, SEC, Affinity); gentle on proteins; scalable.[9] | Lower resolution compared to HPLC. | Purification of protein and antibody conjugates. |
| Dialysis | Size-based separation using a semi-permeable membrane. | Simple, gentle, good for buffer exchange and removing small molecules.[10] | Slow; does not separate conjugate from unconjugated biomolecule; risk of precipitation.[5] | Removing unreacted NHS esters, salts, and other small molecules. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size). | Gentle; good for removing small molecules and detecting aggregates. | Does not typically resolve conjugate from unconjugated biomolecule of similar size. | Final polishing step; buffer exchange; removing small impurities. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of Aminopterin-NHS Ester to a Protein
-
Buffer Preparation: Prepare a non-amine-containing conjugation buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).
-
Protein Preparation: If necessary, perform a buffer exchange to transfer the protein into the conjugation buffer. Adjust the protein concentration to 2-10 mg/mL.[12]
-
NHS Ester Preparation: Immediately before use, dissolve the aminopterin-NHS ester in anhydrous DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a calculated molar excess of the dissolved aminopterin-NHS ester to the protein solution. A typical starting point is a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.[2][4]
-
Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris can be added to a final concentration of ~50 mM to quench any unreacted NHS ester.[3]
-
Purification: Proceed immediately to purification using a suitable technique such as HPLC, FPLC, or dialysis to remove unreacted materials.
Protocol 2: Purification of Conjugate using Anion Exchange FPLC
-
Column Equilibration: Equilibrate an anion exchange column (e.g., a Q-column) with a low-salt starting buffer (e.g., 20 mM Tris, pH 8.0).
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated column. Unconjugated protein, having a different surface charge from the conjugate and the highly negative oligonucleotide, will bind differently.
-
Elution: Elute the bound components using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer).
-
Fraction Collection: Collect fractions throughout the elution process. The unconjugated protein is expected to elute first, followed by the conjugate, and finally any highly charged unconjugated material.[7]
-
Analysis: Analyze the collected fractions using SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugate. Pool the desired fractions.
Protocol 3: Removal of Small Molecules by Dialysis
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the conjugate (e.g., 10-14 kDa MWCO for an antibody conjugate).[10] Prepare the membrane according to the manufacturer's instructions.
-
Sample Transfer: Transfer the conjugate solution into the dialysis tubing or cassette.
-
Dialysis: Place the sealed tubing/cassette into a large beaker containing at least 1000 times the sample volume of cold (4°C) dialysis buffer (e.g., PBS). Stir the buffer gently with a magnetic stir bar.[10]
-
Buffer Changes: Allow dialysis to proceed for at least 6 hours. Change the dialysis buffer at least three times to ensure complete removal of the small molecule impurities.[10]
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
Visualizations
References
- 2. glenresearch.com [glenresearch.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. cellmosaic.com [cellmosaic.com]
- 7. researchgate.net [researchgate.net]
- 8. How FPLC and HPLC Accelerate Drug Discovery and Protein Purification - Surplus Solutions [ssllc.com]
- 9. Fast protein liquid chromatography - Wikipedia [en.wikipedia.org]
- 10. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 14. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aminopterin N-hydroxysuccinimide (NHS) Ester in DMSO
This technical support center provides essential information regarding the stability, handling, and use of Aminopterin N-hydroxysuccinimide (NHS) Ester dissolved in Dimethyl Sulfoxide (DMSO). The following guides are designed for researchers, scientists, and drug development professionals to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for dissolved Aminopterin NHS Ester in DMSO?
A1: The primary cause of instability is hydrolysis of the NHS ester by water.[1][2] NHS esters are highly susceptible to reaction with water, which cleaves the ester bond, rendering the aminopterin incapable of reacting with primary amines.[3] DMSO is very hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Therefore, even small amounts of water contamination in the DMSO can lead to significant degradation of the dissolved NHS ester over time.
Q2: How should I prepare a stock solution of Aminopterin NHS Ester in DMSO?
A2: To minimize hydrolysis, it is critical to use anhydrous (water-free) DMSO from a freshly opened, sealed bottle.[2][4] Before opening the vial of the lyophilized NHS ester powder, allow it to fully equilibrate to room temperature to prevent water condensation on the cold powder.[1][2] Once the solution is prepared by dissolving the powder in anhydrous DMSO, it should be used immediately for the best results.[4]
Q3: What are the recommended storage conditions for Aminopterin NHS Ester stock solutions in DMSO?
A3: If immediate use is not possible, the stock solution should be aliquoted into small, single-use volumes and stored in tightly sealed vials at -20°C or -80°C.[2][5][6] Aliquoting prevents repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture into the main stock.[2] For enhanced stability, consider blanketing the vial headspace with an inert gas like nitrogen or argon before sealing.[2]
Q4: How long can I expect the DMSO stock solution to remain stable?
A4: The stability is highly dependent on the purity of the DMSO and the exclusion of moisture during handling and storage. While some labs report using NHS ester solutions that are years old when prepared and stored under strictly anhydrous conditions, it is generally recommended to prepare fresh solutions for each experiment to ensure maximum reactivity.[2][4] The parent aminopterin compound in DMSO is stable for about one month at -20°C or six months at -80°C, but the reactive NHS ester is significantly more labile.[5]
Q5: Can I reuse a thawed aliquot of the Aminopterin NHS Ester solution?
A5: It is strongly discouraged. Each time an aliquot is thawed and opened, it is exposed to atmospheric moisture, which can initiate hydrolysis and reduce the reactivity of the NHS ester. For consistent and optimal results, use a fresh, single-use aliquot for each experiment.
Troubleshooting Guide
Problem: Low or no conjugation efficiency in my reaction.
This is a common issue when working with NHS esters. The following steps can help you identify the cause.
Q1: How can I determine if my stored Aminopterin NHS Ester solution is still active?
A1: You can perform a qualitative or semi-quantitative assay to check the reactivity of the NHS ester. The method is based on the fact that both hydrolysis and conjugation release the N-hydroxysuccinimide (NHS) leaving group, which has a strong absorbance at approximately 260 nm.[1] By intentionally hydrolyzing a sample of your ester solution with a base (e.g., dilute NaOH) and measuring the increase in absorbance at 260 nm, you can determine if reactive ester was present.[1] If there is no significant increase in absorbance after adding the base, your stock solution has likely fully hydrolyzed and is inactive.[1]
Q2: My NHS ester appears to be active, but the conjugation reaction is still failing. What other factors should I check?
A2: Several factors related to the reaction conditions can lead to poor conjugation efficiency:
-
Incompatible Buffers: Your reaction buffer must not contain primary amines, such as Tris or glycine.[7][8] These will compete with your target molecule for reaction with the aminopterin NHS ester. Recommended buffers include phosphate, borate, or carbonate buffers.[8][9]
-
Incorrect pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically between 7.0 and 9.0, with many protocols recommending a pH of 8.3-8.5 for efficient conjugation.[8][10] At a lower pH, the target amine will be protonated and non-reactive, while at a higher pH, the rate of NHS ester hydrolysis increases dramatically.[8][11]
-
Low Purity of Reactants: Impurities in your target molecule (protein, antibody, etc.) can interfere with the conjugation reaction.[7] Ensure your target molecule is of high purity and has been buffer-exchanged into an appropriate amine-free buffer.[7]
Q3: I suspect my DMSO is contaminated with water. How can I prevent this?
A3: Always use a new, sealed bottle of anhydrous or molecular-biology grade DMSO for preparing your NHS ester stock solutions.[2] Because DMSO is hygroscopic, avoid leaving the stock bottle open to the air for extended periods.[2] A "balloon" technique, where the bottle is kept under positive pressure with a dry, inert gas like nitrogen, can help prevent moisture from entering.[4]
Data Summary: Stability of NHS Esters
Table 1: Half-life of a typical NHS Ester in Aqueous Buffers at Room Temperature.
| pH | Half-life |
| 7.0 | 4 - 5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
(Data is for a generic NHS ester and serves to illustrate the principle of pH-dependent hydrolysis.[11])
Experimental Protocols
Protocol 1: Preparation and Handling of Aminopterin NHS Ester Stock Solution
-
Remove the vial containing the lyophilized Aminopterin NHS Ester from cold storage and allow it to warm completely to room temperature before opening.
-
Obtain a new, sealed bottle of anhydrous DMSO.
-
Using a dry syringe, add the required volume of anhydrous DMSO to the vial of Aminopterin NHS Ester to achieve the desired concentration (e.g., 10 mM).[9]
-
Gently vortex or pipette the solution to ensure the powder is completely dissolved.[4]
-
Immediately proceed with your conjugation reaction.
-
If storage is necessary, aliquot the solution into single-use, low-volume tubes. Seal tightly and store at -80°C.[2][5]
Protocol 2: Spectrophotometric Assay for NHS Ester Activity
This protocol is adapted from Thermo Fisher Scientific for general NHS esters and may require optimization.[1]
-
Prepare a solution of your Aminopterin NHS Ester in an appropriate amine-free buffer (e.g., phosphate buffer, pH 7-8) to a concentration that gives an initial absorbance reading below 1.0.
-
Measure and record the absorbance of this solution at 260 nm. This is your "Initial Absorbance".
-
To 1 mL of this solution, add 100 µL of 0.5-1.0 N NaOH to initiate hydrolysis. Vortex for 30 seconds.
-
Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm. This is your "Final Absorbance".
-
Interpretation: If the "Final Absorbance" is significantly greater than the "Initial Absorbance", the NHS ester stock is active. If the values are similar, the ester is likely fully hydrolyzed and inactive.[1]
Visual Guides and Pathways
Caption: Degradation pathway of Aminopterin NHS Ester via hydrolysis in the presence of water.
Caption: Recommended workflow for handling and using Aminopterin NHS Ester in DMSO.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
how to store reactive NHS fluorescent reagents to maintain activity
This technical support center provides guidance on the proper storage and handling of reactive N-hydroxysuccinimide (NHS) ester fluorescent reagents to ensure optimal performance and longevity in your research applications.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized (powder) NHS fluorescent reagents upon receipt?
A1: Upon receipt, lyophilized NHS ester reagents should be stored at -20°C or, for longer-term storage, at -80°C. It is crucial to protect the vial from light and moisture. When stored correctly, the solid-form reagent can be stable for at least a year, with some manufacturers stating stability for up to three years.
Q2: Can I prepare a stock solution of my NHS ester dye for later use?
A2: It is highly recommended to prepare stock solutions fresh immediately before each use. If you need to store a stock solution, dissolve the NHS ester in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q3: For how long can I store a stock solution of an NHS ester?
A3: The stability of a stock solution depends on the solvent and storage conditions. Stock solutions in anhydrous DMSO can typically be stored at <-15°C for up to two weeks. Solutions in high-quality, amine-free DMF can be more stable, with some sources suggesting storage for 1-2 months at -20°C. However, the reactivity will inevitably decrease over time, so using freshly prepared solutions is always the best practice.
Q4: What is the primary cause of NHS ester reagent deactivation?
A4: The primary cause of deactivation is hydrolysis. The NHS ester group is sensitive to moisture and will react with water to form an unreactive carboxylic acid. This process is accelerated at a higher pH.
Q5: Why is it important to use anhydrous solvents like DMSO or DMF?
A5: Using anhydrous (water-free) solvents is critical to prevent the hydrolysis of the NHS ester. Even small amounts of water in the solvent can significantly reduce the reactivity of the reagent over time.
Q6: What pH range is optimal for labeling reactions with NHS esters?
A6: The labeling reaction of NHS esters with primary amines is strongly pH-dependent. The optimal pH range is typically between 7.2 and 9. A commonly recommended pH is between 8.3 and 8.5, which provides a good balance between amine reactivity and NHS ester stability.
Q7: Can I use buffers like Tris or PBS for my labeling reaction?
A7: Buffers containing primary amines, such as Tris, must be avoided as they will compete with your target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) is generally acceptable, but you may need to adjust the pH to the optimal range of 8.0-9.0 for efficient labeling. Bicarbonate or borate buffers are also commonly used.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no labeling efficiency | 1. Hydrolyzed Reagent: The NHS ester has lost its reactivity due to moisture exposure. 2. Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the labeling reaction. 3. Incorrect pH: The reaction pH is too low, resulting in protonated amines that are poor nucleophiles. 4. Low Protein Concentration: The concentration of the protein to be labeled is too low for efficient reaction kinetics. | 1. Use a fresh vial of the NHS ester or test the activity of the current stock (see experimental protocol below). Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. 2. Dialyze your protein into an amine-free buffer such as phosphate, bicarbonate, or borate buffer at the appropriate pH. 3. Adjust the pH of the reaction buffer to 8.3-8.5. 4. For optimal labeling, the final protein concentration should ideally be in the range of 2-10 mg/mL. |
| Precipitation of labeled protein | 1. High Degree of Labeling (DOL): Over-labeling can alter the protein's solubility properties. 2. Solvent Carryover: A high percentage of organic solvent (DMSO/DMF) from the dye stock solution can denature the protein. | 1. Reduce the molar excess of the NHS ester in the labeling reaction to achieve a lower DOL. The optimal DOL for most antibodies is between 2 and 10. 2. Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. |
| Inconsistent results between experiments | 1. Reagent Instability: Using a stock solution of the NHS ester that has degraded over time. 2. Repeated Freeze-Thaw Cycles: Aliquots of the stock solution are being subjected to multiple freeze-thaw cycles. | 1. Prepare fresh stock solutions of the NHS ester for each experiment. If using a stored solution, consider aliquoting into single-use vials. 2. When preparing stock solutions, create small, single-use aliquots to avoid the damaging effects of repeated freezing and thawing. |
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH. Hydrolysis is the primary degradation pathway, and its rate increases significantly with pH.
| pH | Temperature | Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4-5 hours | |
| 8.0 | Room Temp | ~1 hour | |
| 8.6 | 4°C | 10 minutes | |
| 8.6 | Room Temp | < 10 minutes |
Experimental Protocols
Protocol: Quality Control of NHS Fluorescent Reagents
This protocol allows for a qualitative assessment of the reactivity of an NHS ester reagent by monitoring the release of N-hydroxysuccinimide upon intentional hydrolysis.
Materials:
-
NHS ester reagent to be tested
-
Anhydrous DMSO or DMF (if the reagent is not water-soluble)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Strong base (e.g., 0.1 M NaOH or Triethylamine)
-
UV-Vis Spectrophotometer
Procedure:
-
Weigh 1-2 mg of the NHS ester reagent into a microcentrifuge tube.
-
Dissolve the reagent in 2 ml of the phosphate buffer. If the reagent is not water-soluble, first dissolve it in a small volume (e.g., 25-50 µL) of anhydrous DMSO or DMF before adding the buffer.
-
Prepare a control tube containing the same amount of buffer and organic solvent (if used).
-
Measure the absorbance of the reagent solution at 260 nm. This is the "Before Hydrolysis" reading.
-
To the reagent solution, add a small volume of the strong base to raise the pH significantly and induce rapid hydrolysis.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance of the solution again at 260 nm. This is the "After Hydrolysis" reading.
Interpretation: A significant increase in absorbance at 260 nm after hydrolysis indicates that the NHS ester was reactive. The N-hydroxysuccinimide leaving group released during hydrolysis has a strong absorbance around this wavelength. If there is little to no change in absorbance, the reagent has likely already hydrolyzed due to improper storage and is no longer active.
Visualizations
Caption: Troubleshooting workflow for low labeling efficiency with NHS esters.
Technical Support Center: Managing Aminopterin Toxicity in Cell Culture
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for managing aminopterin toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is aminopterin and how does it induce toxicity in cell culture?
Aminopterin is a potent folic acid antagonist that competitively inhibits the enzyme dihydrofolate reductase (DHFR). This enzyme is crucial for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA, RNA, and proteins. By blocking DHFR, aminopterin depletes the intracellular pool of tetrahydrofolate, leading to a halt in nucleic acid synthesis and subsequent cell death.
Q2: What are the typical signs of aminopterin toxicity in my cell culture?
Common signs of aminopterin toxicity include:
-
A significant decrease in cell proliferation and growth rate.
-
Increased cell death, observed as floating or detached cells.
-
Changes in cell morphology, such as rounding up and shrinking.
-
Increased presence of cellular debris in the culture medium.
-
For adherent cells, a noticeable decrease in attachment to the culture surface.
Q3: At what concentration does aminopterin typically become toxic to cells?
The concentration at which aminopterin becomes toxic, often represented as the half-maximal inhibitory concentration (IC50), varies significantly depending on the cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
Q4: How can I rescue my cells from aminopterin toxicity?
There are two primary methods for rescuing cells from aminopterin toxicity:
-
Leucovorin Rescue: Leucovorin (folinic acid) is a reduced form of folic acid that can be readily converted to tetrahydrofolate, bypassing the DHFR enzyme that is blocked by aminopterin. This allows the cell to resume nucleotide synthesis.
-
Hypoxanthine-Thymidine (HT) Supplementation: This method provides cells with pre-formed purines (hypoxanthine) and pyrimidines (thymidine), allowing them to synthesize nucleotides via the salvage pathway, which is independent of DHFR.
Q5: When should I use Leucovorin versus HT supplement for rescue?
-
Leucovorin is often used in high-dose aminopterin treatments to rescue normal cells while allowing the cytotoxic effects to persist in cancer cells, which may have a less efficient uptake of leucovorin.
-
HT Supplement is commonly used in hybridoma technology after selection in HAT (Hypoxanthine-Aminopterin-Thymidine) medium to wean the cells off aminopterin and allow the recovery of the de novo synthesis pathway.
Q6: Can I use folic acid to rescue cells from aminopterin toxicity?
Folic acid is not an effective rescue agent for aminopterin toxicity. Folic acid is upstream of the DHFR enzyme in the folate metabolic pathway and therefore cannot bypass the block induced by aminopterin.
Troubleshooting Guides
Problem 1: All cells, including controls, are dying in my HAT selection medium.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of aminopterin | Verify the final concentration of aminopterin in your HAT medium. An excessively high concentration can be toxic even to cells with a functional salvage pathway. Prepare fresh HAT medium with the correct concentration. |
| Myeloma fusion partner is not HGPRT-deficient | Ensure that the myeloma cell line used for fusion is indeed deficient in the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) enzyme. Test the parental myeloma cells for sensitivity to HAT medium. |
| Poor cell health pre-fusion | Ensure that both the myeloma and spleen cells are healthy and viable before fusion. Poor initial cell health can lead to widespread cell death post-fusion. |
| Contamination | Check the culture for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start a new experiment with sterile reagents and proper aseptic technique. |
Problem 2: My hybridoma clones are not growing after transferring from HAT to HT medium.
| Possible Cause | Troubleshooting Step |
| Premature transfer to HT medium | Ensure that the hybridoma clones are well-established and growing robustly in HAT medium before transferring them to HT medium. The transition may be too stressful for cells that have not fully recovered from the fusion and selection process. |
| Residual aminopterin toxicity | The transfer to HT medium is designed to dilute out the aminopterin. If cells are still showing signs of toxicity, continue culturing in HT medium for a longer period (e.g., 2-3 passages) to ensure complete removal of aminopterin. |
| Nutrient depletion in the medium | Ensure that the basal medium (e.g., DMEM or RPMI-1640) is fresh and supplemented with the appropriate concentration of serum and other necessary nutrients. |
| Instability of hybridoma clones | Hybridomas can be genetically unstable and may lose the chromosomes responsible for antibody production or immortalization. It is crucial to subclone positive hybridomas as soon as possible to establish stable, antibody-producing cell lines. |
Problem 3: Leucovorin rescue is not effectively preventing cell death.
| Possible Cause | Troubleshooting Step |
| Timing of leucovorin administration | The timing of leucovorin rescue is critical. For optimal protection, leucovorin should be added within a specific time frame after aminopterin exposure (typically 24 hours). Delayed administration may not be sufficient to prevent irreversible cellular damage. |
| Insufficient leucovorin concentration | The concentration of leucovorin must be sufficient to overcome the inhibitory effects of aminopterin. A dose-response experiment may be necessary to determine the optimal leucovorin concentration for your specific cell line and aminopterin dosage. |
| Cell line-specific sensitivity | Some cell lines may be inherently more sensitive to aminopterin or less efficient at utilizing leucovorin. Consider using a lower concentration of aminopterin or a higher concentration of leucovorin. |
Quantitative Data Summary
Table 1: IC50 Values of Aminopterin in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Reference |
| Pediatric Leukemia/Lymphoma (Median) | Leukemia/Lymphoma | 17 | |
| CCRF-CEM | Human Leukemia | 5.1 |
Note: IC50 values are highly dependent on the experimental conditions, including the duration of drug exposure and the cell viability assay used.
Table 2: Recommended Concentrations for Rescue Agents
| Rescue Agent | Component | Typical Final Concentration | Application |
| HAT Medium | Hypoxanthine | 100 µM | Hybridoma Selection |
| Aminopterin | 0.4 µM | ||
| Thymidine | 16 µM | ||
| HT Supplement | Hypoxanthine | 100 µM | Post-HAT Rescue |
| Thymidine | 16 µM | ||
| Leucovorin | Leucovorin (Folinic Acid) | 10 mg/m² (in vivo), variable in vitro | Rescue from high-dose aminopterin |
Experimental Protocols
Protocol 1: Determining the IC50 of Aminopterin using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of aminopterin in your complete cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (medium without aminopterin).
-
Drug Treatment: Remove the overnight culture medium from the cells and add 100 µL of the aminopterin dilutions to the respective wells.
-
Incubation: Incubate the plate for a period that is relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each aminopterin concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the aminopterin concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Leucovorin Rescue from Aminopterin Toxicity
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.
-
Aminopterin Treatment: Treat the cells with a toxic concentration of aminopterin (e.g., 5-10 times the IC50).
-
Leucovorin Preparation: Prepare a range of leucovorin concentrations in complete culture medium.
-
Rescue: At a specified time point after aminopterin addition (e.g., 24 hours), remove the aminopterin-containing medium and add the leucovorin-containing medium. Include control wells with aminopterin only and no treatment.
-
Incubation: Incubate the cells for a further 24-48 hours.
-
Assessment of Viability: Determine the cell viability in each well using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Analysis: Compare the viability of cells treated with aminopterin alone to those rescued with different concentrations of leucovorin to determine the optimal rescue concentration.
Protocol 3: Hypoxanthine-Thymidine (HT) Rescue (Post-HAT Selection)
-
Establish Hybridoma Clones: Following successful fusion and selection in HAT medium, identify and expand positive hybridoma clones.
-
Transition to HT Medium:
-
Centrifuge the hybridoma cells from the HAT medium and resuspend the cell pellet in fresh complete medium supplemented with HT (typically 100 µM hypoxanthine and 16 µM thymidine).
-
Culture the cells in HT-supplemented medium for 2-3 passages (approximately 1-2 weeks). This allows for the dilution of intracellular aminopterin.
-
-
Weaning off HT: After 2-3 passages in HT medium, transfer the cells to complete medium without HT supplement.
-
Monitoring: Monitor the cells for any signs of decreased viability or growth rate. If the cells appear healthy and are proliferating normally, the rescue is successful, and they can be maintained in standard culture medium.
Visualizations
Caption: Mechanism of Aminopterin Toxicity.
Caption: Aminopterin-Induced Apoptosis Pathway.
Caption: Experimental Workflow for Aminopterin Rescue.
Technical Support Center: Leucovorin Rescue for Aminopterin-Antibody Conjugate Toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing leucovorin rescue to mitigate toxicity associated with aminopterin-antibody drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of aminopterin-induced toxicity and how does leucovorin rescue work?
Aminopterin, a potent antifolate, inhibits dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and cellular replication. This inhibition leads to the depletion of tetrahydrofolate (THF) and its derivatives, causing cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells, but also in healthy tissues such as bone marrow and gastrointestinal mucosa.[1] Aminopterin-antibody conjugates are designed to deliver this potent payload specifically to tumor cells expressing the target antigen.[][3]
Leucovorin (folinic acid), a reduced form of folic acid, can be converted to THF without the need for DHFR.[4] By providing an alternative source of THF, leucovorin bypasses the aminopterin-induced enzymatic block, allowing normal cells to resume DNA synthesis and mitigating the toxic effects.[5]
Q2: Why is the timing of leucovorin administration critical when using aminopterin-ADCs?
The timing of leucovorin rescue is crucial to achieve a therapeutic window that maximizes the anti-tumor effect while minimizing systemic toxicity.[6][7]
-
Early administration (e.g., 24 hours post-ADC): Can completely abrogate the anti-tumor efficacy of the aminopterin-ADC. This is because leucovorin will rescue both healthy and tumor cells before the ADC has had sufficient time to exert its cytotoxic effect on the target cancer cells.[6][7]
-
Delayed administration (e.g., 48-72 hours post-ADC): Allows for a sustained anti-tumor effect while still effectively rescuing normal tissues from toxicity.[6][7] This delay ensures that the aminopterin payload has been delivered to and has acted upon the cancer cells.
Q3: What are the common signs of aminopterin-ADC toxicity that necessitate leucovorin rescue?
Common dose-limiting toxicities associated with aminopterin and other antifolate-based ADCs include:
-
Myelosuppression: Manifested as neutropenia, thrombocytopenia, and anemia.[8]
-
Mucositis: Inflammation and ulceration of the mucous membranes, particularly in the mouth and gastrointestinal tract.[9][10]
-
Gastrointestinal toxicity: Nausea, vomiting, and diarrhea.[11]
-
Nephrotoxicity: Can occur at higher doses, leading to increased serum creatinine levels.[12][13]
Monitoring for these signs is critical for determining the need for and timing of leucovorin rescue.
Troubleshooting Guides
Issue 1: Suboptimal anti-tumor efficacy observed with leucovorin rescue.
| Possible Cause | Troubleshooting Step |
| Premature Leucovorin Administration: Leucovorin was administered too soon after the aminopterin-ADC, rescuing tumor cells. | Solution: Delay the initiation of leucovorin rescue to 48-72 hours post-ADC administration to allow for maximal anti-tumor activity.[6][7] |
| Leucovorin Over-rescue: The dose of leucovorin is too high, leading to excessive rescue of tumor cells. | Solution: Titrate the leucovorin dose. Start with a lower dose and adjust based on toxicity and efficacy data from your experimental model.[14] |
Issue 2: Persistent or severe toxicity despite leucovorin rescue.
| Possible Cause | Troubleshooting Step |
| Delayed Aminopterin Clearance: Impaired clearance of the aminopterin-ADC or its payload can lead to prolonged exposure and toxicity.[12] | Solution: Monitor plasma aminopterin levels. If clearance is delayed, consider increasing the dose or frequency of leucovorin administration.[12][15] Ensure adequate hydration and urinary alkalinization to promote renal clearance.[12][16] |
| Inadequate Leucovorin Dose: The administered dose of leucovorin is insufficient to counteract the level of aminopterin toxicity. | Solution: Increase the leucovorin dosage. In clinical settings with high-dose methotrexate (a related antifolate), leucovorin doses are adjusted based on plasma methotrexate levels.[17] A similar strategy can be applied in preclinical models. |
| Parenteral Administration Needed: If gastrointestinal toxicity is present, oral leucovorin may not be adequately absorbed. | Solution: Administer leucovorin parenterally (intravenously or intramuscularly) to ensure systemic availability.[4][11] |
Experimental Protocols
Key Experiment: In Vivo Efficacy and Toxicity Study with Delayed Leucovorin Rescue
This protocol outlines a general framework for evaluating the efficacy and toxicity of an aminopterin-ADC with a delayed leucovorin rescue regimen in a murine tumor model.
1. Animal Model and Tumor Implantation:
- Select an appropriate tumor model (e.g., xenograft or syngeneic) that expresses the target antigen for your ADC.
- Implant tumor cells into the desired location (e.g., subcutaneously, orthotopically).
- Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
2. Treatment Groups:
- Group 1: Vehicle control (e.g., PBS)
- Group 2: Aminopterin-ADC at the desired dose
- Group 3: Aminopterin-ADC + Leucovorin (24-hour delay)
- Group 4: Aminopterin-ADC + Leucovorin (48-hour delay)
- Group 5: Aminopterin-ADC + Leucovorin (72-hour delay)
- Group 6: Leucovorin only
3. Dosing and Administration:
- Administer the aminopterin-ADC (e.g., intravenously) as a single dose.
- For the leucovorin rescue groups, administer leucovorin (e.g., intraperitoneally or intravenously) at the specified time points after the ADC administration. A starting dose for leucovorin in mice can be in the range of 5-15 mg/kg.[10][18]
4. Monitoring and Endpoints:
- Tumor Growth: Measure tumor volume with calipers every 2-3 days.
- Toxicity:
- Monitor body weight daily.
- Perform complete blood counts (CBCs) at baseline and at selected time points post-treatment to assess myelosuppression.
- Observe for clinical signs of toxicity (e.g., changes in activity, ruffled fur, mucositis).
- Efficacy Endpoint: Continue monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
5. Data Analysis:
- Compare tumor growth inhibition between the ADC-only group and the leucovorin rescue groups.
- Analyze toxicity parameters (body weight change, hematological parameters) across all groups.
Quantitative Data Summary
Table 1: Representative Dosing from Preclinical and Clinical Studies
| Agent | Dose | Schedule | Leucovorin Rescue | Study Context | Reference |
| Aminopterin | 2 mg/m² | q12h for two doses, weekly | 5 mg/m² PO q12h for two doses, starting 24h after the second aminopterin dose | Phase I trial in refractory malignancies | [10] |
| Aminopterin | 2 mg/m² | Two doses 12h apart, weekly | Only for grade ≥2 non-hematologic toxicity | Phase II trial in refractory acute leukemia | [9][18] |
| High-Dose Aminopterin | 25-425 mg/m² | Bolus injection every 7-14 days | Instituted at 24h and continued for 48-72h | Phase I trial in advanced metastatic tumors | [12][13] |
| High-Dose Methotrexate | >1000 mg/m² | Varies | Started within 24-48h of methotrexate initiation | General guideline for high-dose methotrexate | [16] |
Visualizations
Signaling Pathway: Aminopterin Action and Leucovorin Rescue
Caption: Mechanism of aminopterin inhibition and leucovorin rescue.
Experimental Workflow: In Vivo Efficacy and Toxicity Study
Caption: Workflow for an in vivo study with delayed leucovorin rescue.
Logical Relationship: Decision Tree for Troubleshooting Toxicity
Caption: Troubleshooting decision tree for managing aminopterin-ADC toxicity.
References
- 1. The relation of folic acid reductase to aminopterin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucovorin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antifolate polyglutamylation and competitive drug displacement at dihydrofolate reductase as important elements in leucovorin rescue in L1210 cells [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction in the toxicity of aminopterin--monoclonal-antibody conjugates by leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction in the toxicity of aminopterin—monoclonal-antibody conjugates by leucovorin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II Trial of Oral Aminopterin for Adults and Children with Refractory Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I and pharmacokinetic trial of aminopterin in patients with refractory malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. leucovorin dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. A Phase 1 study of high doses of aminopterin with leucovorin rescue in patients with advanced metastatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Leucovorin (folinic acid) rescue for high-dose methotrexate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 16. Preventing Methotrexate Toxicity: Know How to Use Leucovorin, Glucarpidase [theoncologynurse.com]
- 17. droracle.ai [droracle.ai]
- 18. Validate User [aacrjournals.org]
improving signal-to-noise ratio in aminopterin-based assays
Welcome to the technical support center for aminopterin-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments for a higher signal-to-noise ratio.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your aminopterin-based assays in a question-and-answer format.
High Background Noise
Q1: How can I reduce high background noise in my aminopterin assay?
High background can obscure your signal and reduce the sensitivity of your assay. Here are several factors to investigate:
-
Insufficient Washing: Inadequate washing can leave behind unbound reagents that contribute to background noise. Ensure you are following the recommended washing protocol, including the correct volume of wash buffer and the number of wash cycles.[1][2]
-
Contamination: Microbial or cross-contamination of samples or reagents can lead to high background. Always handle reagents in a sterile environment and use fresh, disposable pipette tips for each sample.[1][2]
-
Incorrect Reagent Concentration: Using too high a concentration of detection antibodies or other reagents can result in non-specific binding and increased background. Titrate your reagents to find the optimal concentration.
-
Overdevelopment: If using a colorimetric or chemiluminescent readout, over-incubation with the substrate can lead to high background. Reduce the development time.[2]
-
Endogenous Enzyme Activity: If your assay uses enzymatic detection (e.g., HRP, AP), endogenous enzymes in your cells can produce a background signal. Consider using an appropriate blocking step, such as quenching with hydrogen peroxide for peroxidase-based assays.[3]
Weak or No Signal
Q2: What should I do if my positive controls show a weak or no signal?
A weak or absent signal in your positive controls indicates a problem with one or more components of your assay.
-
Reagent Omission or Inactivation: Double-check that all necessary reagents were added in the correct order. Ensure that your reagents, especially enzymes and antibodies, have been stored correctly and have not expired.
-
Suboptimal Reagent Concentration: The concentration of your primary or secondary antibodies, or the aminopterin itself, may be too low. Perform a titration to determine the optimal concentration.
-
Incorrect Filter/Wavelength Settings: For fluorescence- or absorbance-based readouts, verify that the plate reader is set to the correct excitation and emission wavelengths for your fluorophore or chromophore.[4]
-
Low Cell Density: The number of cells seeded per well may be insufficient to generate a detectable signal. Optimize the cell seeding density for your specific cell line and assay conditions.[5][6]
-
Cell Health: Ensure your cells are healthy and viable before starting the experiment. Unhealthy cells may not respond appropriately to the assay conditions.[5]
High Well-to-Well Variability
Q3: How can I minimize variability between replicate wells?
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques. When possible, prepare a master mix of reagents to add to all wells.[7]
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before seeding to avoid clumps and ensure an even distribution of cells in each well.[5]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and reagent concentrations. To minimize this, avoid using the outermost wells or fill them with sterile buffer or media.
-
Temperature Gradients: Uneven temperature across the plate during incubation can lead to variability. Ensure the incubator provides uniform temperature distribution. Do not stack plates during incubation.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of aminopterin in these assays?
Aminopterin is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[8][9] DHFR is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate from dihydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[10][11] By inhibiting DHFR, aminopterin depletes the intracellular pool of tetrahydrofolate, leading to a halt in DNA and RNA synthesis and ultimately inhibiting cell proliferation.[8][11] This anti-proliferative effect is the basis for its use in these assays.
Q2: What are the critical quality control steps for an aminopterin-based assay?
To ensure the reliability and reproducibility of your results, incorporate the following quality control steps:
-
Positive and Negative Controls: Always include positive controls (cells expected to respond to aminopterin) and negative controls (untreated cells or cells treated with a vehicle) to establish a clear assay window.[5]
-
Cell Viability Check: Before seeding, perform a cell count and viability assessment (e.g., using trypan blue exclusion) to ensure you are starting with a healthy cell population.[5]
-
Reagent Validation: Use reagents from a consistent source and keep a record of lot numbers.[5] If you prepare your own reagents, validate their performance before use in a full experiment.
-
Instrument Calibration: Regularly calibrate pipettes and ensure the plate reader is functioning correctly.[7]
Q3: How does aminopterin differ from methotrexate?
Aminopterin and methotrexate are both antifolates that inhibit dihydrofolate reductase (DHFR).[9] Methotrexate is a derivative of aminopterin, with a methyl group at the N10 position.[12] While both are potent DHFR inhibitors, aminopterin generally shows higher potency and more efficient cellular uptake in some model systems.[13] However, methotrexate has historically been more widely used in clinical settings due to a perceived better therapeutic index.[8][11]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters that should be optimized for your specific aminopterin-based assay.
Table 1: Recommended Cell Seeding Densities for 96-Well Plates
| Cell Line Type | Seeding Density (cells/well) | Notes |
| Adherent Cancer Cell Lines | 1,000 - 10,000 | Optimal density depends on the cell line's growth rate and the assay duration.[6][14] |
| Suspension Cell Lines | 5,000 - 50,000 | Higher densities are often required for suspension cells. |
| Hybridoma Production | Varies | Typically seeded at a low density for selection in HAT medium. |
Table 2: Typical Aminopterin Concentration Ranges for In Vitro Assays
| Assay Type | Concentration Range | Notes |
| Cell Proliferation Inhibition | 1 nM - 10 µM | The effective concentration will vary significantly between different cell lines.[15] |
| Hybridoma Selection (HAT Medium) | 0.4 µM (1X) | Standard concentration in commercially available HAT media. |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density
This protocol outlines a method for determining the optimal number of cells to seed per well for your aminopterin assay.
-
Prepare Cell Suspension: Harvest and count your cells, ensuring they are in a single-cell suspension.
-
Create Serial Dilutions: Prepare a series of cell dilutions to achieve a range of seeding densities (e.g., 1,000, 2,500, 5,000, 7,500, and 10,000 cells per well in a 96-well plate).
-
Seed the Plate: Carefully pipette each cell dilution into at least three replicate wells of a 96-well plate. Include wells with media only as a background control.
-
Incubate: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for the intended duration of your assay.
-
Assess Confluency and Signal: At the end of the incubation period, visually inspect the wells for confluency. Then, perform your assay's readout (e.g., add a viability reagent) to measure the signal at each cell density.
-
Analyze Data: Plot the signal intensity against the cell seeding density. The optimal density should provide a robust signal without the cells becoming overly confluent.[5][6]
Protocol 2: Aminopterin Titration for IC50 Determination
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of aminopterin for your cell line.
-
Seed Cells: Plate your cells at the optimized seeding density in a 96-well plate and incubate overnight to allow for attachment (for adherent cells).
-
Prepare Aminopterin Dilutions: Prepare a serial dilution of aminopterin in your cell culture medium. A typical starting range might be from 10 µM down to 1 nM. Include a vehicle-only control.
-
Treat Cells: Remove the old medium from the cells and add the aminopterin dilutions to the respective wells.
-
Incubate: Incubate the plate for a period relevant to your experimental question (e.g., 48-72 hours).
-
Measure Viability: At the end of the incubation, use a suitable cell viability assay (e.g., resazurin, MTT, or a commercial kit) to determine the percentage of viable cells in each well relative to the vehicle control.
-
Calculate IC50: Plot the percentage of cell viability against the logarithm of the aminopterin concentration. Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
Visualizations
Caption: Mechanism of aminopterin-induced inhibition of cell proliferation.
Caption: A logical workflow for troubleshooting common issues in aminopterin assays.
References
- 1. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 2. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. novateinbio.com [novateinbio.com]
- 8. Aminopterin - Wikipedia [en.wikipedia.org]
- 9. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
minimizing lot-to-lot variability of aminopterin N-hydroxysuccinimide ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing lot-to-lot variability of aminopterin N-hydroxysuccinimide (NHS) ester and ensuring consistent results in their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is aminopterin NHS ester and what is its primary application?
Aminopterin N-hydroxysuccinimide (NHS) ester is an amine-reactive derivative of the folic acid antagonist, aminopterin. It is designed for bioconjugation, allowing for the covalent attachment of aminopterin to primary amine groups on proteins (such as antibodies), peptides, or other biomolecules. This creates conjugates that can be used for targeted drug delivery, particularly in cancer research and immunotherapy.[1]
Q2: What are the most critical factors influencing the lot-to-lot variability of aminopterin NHS ester?
The most critical factors include:
-
Purity of Starting Materials: The purity of the initial aminopterin and N-hydroxysuccinimide is paramount.
-
Synthesis and Purification Methods: Inconsistent reaction conditions (temperature, time, stoichiometry) and purification efficacy can lead to varying levels of unreacted starting materials and by-products.
-
Moisture Content: NHS esters are highly susceptible to hydrolysis. Exposure to moisture during synthesis, purification, and storage will significantly impact the activity of different lots.[2]
-
Storage Conditions: Improper storage temperature and exposure to light can lead to degradation over time.[2]
Q3: What are the ideal storage conditions for aminopterin NHS ester?
To ensure maximum stability and minimize degradation, aminopterin NHS ester should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term stability.[3]
-
Atmosphere: Store under an inert, dry atmosphere (e.g., argon or nitrogen).
-
Desiccation: Always store over a desiccant to protect from moisture.
-
Light: Protect from light, as aminopterin can be light-sensitive.
When handling the reagent, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the product.[2]
Q4: How does pH affect the stability and reactivity of aminopterin NHS ester during conjugation?
The pH of the reaction buffer is a critical parameter. NHS esters react with primary amines optimally at a slightly alkaline pH of 7.2 to 8.5.[4] However, the rate of hydrolysis also increases with pH. At pH > 8.5, the hydrolysis of the NHS ester can become a significant competing reaction, reducing the conjugation efficiency.[4][5] Conversely, at pH < 7, the protonation of primary amines reduces their nucleophilicity, slowing down the desired conjugation reaction.[5] Therefore, careful control of pH is essential for reproducible results.
Q5: Which buffers and solvents are recommended for conjugation reactions?
-
Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer at a pH between 7.2 and 8.5 are suitable.[4]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester, thereby quenching the reaction.[4]
-
Recommended Solvents: If the aminopterin NHS ester is not readily soluble in the aqueous buffer, it can first be dissolved in a small amount of an anhydrous, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the reaction mixture.[5][6] Ensure the solvent is of high purity and free of amine contaminants.[5]
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Degraded Aminopterin NHS Ester | The NHS ester has hydrolyzed due to improper storage or handling. Test the reactivity of the ester lot before use (see Experimental Protocols). Purchase a new lot if necessary.[2] |
| Incompatible Reaction Buffer | The buffer contains primary amines (e.g., Tris, glycine) that are quenching the reaction.[4] Perform a buffer exchange on your protein or biomolecule into a non-amine-containing buffer like PBS or borate buffer. |
| Suboptimal Reaction pH | The pH is too low (<7.0), leading to protonated, non-reactive amines on the target molecule, or too high (>8.5), causing rapid hydrolysis of the NHS ester.[5] Verify the pH of your reaction buffer and adjust to the optimal range of 7.2-8.5. |
| Low Purity of Biomolecule | Your protein or biomolecule sample contains other amine-containing impurities (e.g., BSA as a stabilizer) that compete for conjugation.[3] Purify the target molecule to >95% purity before conjugation. |
| Insufficient Molar Excess of NHS Ester | The molar ratio of aminopterin NHS ester to the target molecule is too low, resulting in an incomplete reaction. Increase the molar excess of the NHS ester (e.g., 5-20 fold excess).[6] |
Issue 2: High Lot-to-Lot Variability in Conjugation Results
| Possible Cause | Recommended Solution |
| Inconsistent Purity/Activity of NHS Ester Lots | Different lots have varying levels of active aminopterin NHS ester due to manufacturing inconsistencies or degradation. Implement a quality control (QC) check for each new lot to determine its purity and reactivity before use in large-scale experiments (see Experimental Protocols).[2] |
| Presence of Unreacted Aminopterin | The aminopterin NHS ester lot contains significant amounts of free aminopterin, which can affect downstream assays and lead to inconsistent drug-to-antibody ratios (DAR). Use analytical methods like HPLC to assess the purity of each lot and quantify free aminopterin. |
| Variability in Reaction Conditions | Minor differences in reaction time, temperature, or pH between experiments can lead to different outcomes. Standardize all reaction parameters and document them carefully for each experiment. |
| Inconsistent Dissolution of NHS Ester | The NHS ester is not fully dissolved in the organic solvent before being added to the aqueous reaction, leading to inconsistent concentrations. Ensure the ester is completely dissolved in anhydrous DMSO or DMF immediately before use.[7] |
Issue 3: Poor Stability or Precipitation of the Final Conjugate
| Possible Cause | Recommended Solution |
| Over-modification of the Biomolecule | A high degree of conjugation can lead to protein aggregation and precipitation.[8] Reduce the molar excess of aminopterin NHS ester used in the reaction or decrease the reaction time. |
| Incorrect Storage of the Conjugate | The final conjugate is stored in a buffer or at a temperature that promotes degradation or aggregation. Store the purified conjugate in a suitable buffer (e.g., PBS) at 4°C for short-term or in aliquots at -20°C or -80°C with a cryoprotectant (e.g., glycerol) for long-term storage.[3] |
| Residual Unreacted Reagents | Failure to remove excess aminopterin NHS ester and its hydrolysis by-products can affect the stability and purity of the final conjugate. Purify the conjugate immediately after the reaction using size-exclusion chromatography, dialysis, or tangential flow filtration.[5] |
Experimental Protocols
Protocol 1: General Synthesis of Aminopterin NHS Ester
This protocol describes a general method for activating the carboxylic acid groups of aminopterin using a carbodiimide coupling agent.
-
Dissolution: Dissolve aminopterin and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF or DMSO under an inert atmosphere (e.g., argon).
-
Activation: Cool the solution to 0°C in an ice bath. Add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), to the solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
By-product Removal: If DCC is used, the dicyclohexylurea (DCU) by-product will precipitate as a white solid. Remove the DCU by filtration.
-
Purification: The resulting filtrate containing the aminopterin NHS ester can be purified by precipitation with a non-polar solvent like diethyl ether or by preparative reverse-phase HPLC.
-
Drying and Storage: The purified product should be dried under high vacuum and stored immediately under desiccated, inert conditions at -20°C or lower.
Protocol 2: Quality Control - Purity and Identity Confirmation
To ensure consistency, each new lot of aminopterin NHS ester should be characterized.
| Parameter | Method | Acceptance Criteria (Example) |
| Identity | Mass Spectrometry (MS) | Observed mass corresponds to the theoretical mass of aminopterin NHS ester. |
| Purity | HPLC-UV (e.g., at 260 nm) | Purity ≥ 95%. Absence of significant peaks corresponding to free aminopterin or other impurities. |
| Structure | ¹H-NMR Spectroscopy | Spectrum is consistent with the chemical structure of aminopterin NHS ester. |
Protocol 3: Quality Control - NHS Ester Reactivity Assay
This assay quantifies the amount of active, hydrolyzable NHS ester in a sample.[2]
-
Preparation: Prepare a stock solution of the aminopterin NHS ester lot in anhydrous DMSO.
-
Initial Absorbance: Dilute an aliquot of the stock solution in a non-amine buffer (e.g., phosphate buffer, pH 7.0) and measure the absorbance at 260 nm. This is the background reading.
-
Hydrolysis: Add a small volume of a strong base (e.g., 1N NaOH) to the diluted solution to rapidly hydrolyze the NHS ester, releasing free NHS.[2]
-
Final Absorbance: Immediately measure the absorbance at 260 nm again. The increase in absorbance is proportional to the amount of NHS released.
-
Quantification: Calculate the concentration of active NHS ester using the Beer-Lambert law, based on the known extinction coefficient of free NHS at 260 nm under basic conditions. Compare this value across different lots to ensure consistent activity.
Visualizations
Caption: Workflow for Synthesis and Quality Control of Aminopterin NHS Ester.
References
- 1. Anti-tumour activity of aminopterin-monoclonal antibody conjugates; in vitro and in vivo comparison with methotrexate-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. glenresearch.com [glenresearch.com]
- 7. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 8. vectorlabs.com [vectorlabs.com]
Validation & Comparative
A Head-to-Head Comparison: Aminopterin N-hydroxysuccinimide Ester vs. Methotrexate for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The choice of cytotoxic payload is a critical determinant of an ADC's efficacy and therapeutic index. This guide provides an in-depth comparison of two closely related antifolate payloads: aminopterin, delivered as an N-hydroxysuccinimide (NHS) ester, and the more commonly known methotrexate. By examining their mechanisms, conjugation chemistry, and preclinical performance, this document aims to equip researchers with the necessary information to make informed decisions in the design and development of next-generation ADCs.
Mechanism of Action: Potent Antifolates Targeting Dihydrofolate Reductase
Both aminopterin and methotrexate are potent inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. By competitively binding to DHFR, these drugs deplete the intracellular pool of tetrahydrofolate, leading to the inhibition of DNA synthesis and, ultimately, cell death.
While both drugs share the same target, studies have indicated that aminopterin is a more potent inhibitor of DHFR and is more efficiently transported into and retained by tumor cells.[1][2] This enhanced cellular accumulation and retention is a key factor contributing to its superior cytotoxicity.
Synthesis and Characterization of Antibody Conjugates
Aminopterin and methotrexate are typically conjugated to monoclonal antibodies via their carboxyl groups. The use of an N-hydroxysuccinimide (NHS) ester derivative creates a reactive species that readily forms a stable amide bond with the primary amines of lysine residues on the antibody surface. This is a common and robust method for ADC synthesis.
A key study directly comparing ADCs made with these two payloads used an anti-Ly-2.1 monoclonal antibody.[3] The resulting conjugates had slightly different drug-to-antibody ratios (DARs), a critical quality attribute that influences both potency and pharmacokinetics.
| Parameter | Aminopterin-ADC | Methotrexate-ADC | Reference |
| Drug-to-Antibody Ratio (DAR) | ~11 | ~13 | [3] |
Table 1: Comparison of Drug-to-Antibody Ratios
Performance Comparison: A Look at Preclinical Data
Direct comparative studies of aminopterin- and methotrexate-ADCs are limited, with a key study by Kanellos et al. providing the most direct insights.[3] While the full quantitative data from this study is not publicly available, the findings clearly indicate the superior performance of the aminopterin conjugate.
In Vitro Cytotoxicity
The in vitro potency of an ADC is typically determined by its half-maximal inhibitory concentration (IC50) in cancer cell lines. The study by Kanellos et al. concluded that aminopterin-anti-Ly-2.1 conjugates were more potent inhibitors of tumor cell growth in vitro than their methotrexate counterparts.[3]
This finding is consistent with studies on the free drugs, which have shown aminopterin to have a lower IC50 than methotrexate in various leukemia cell lines.
| Cell Line | Aminopterin (Median IC50) | Methotrexate (Median IC50) | Reference |
| Pediatric Leukemia/Lymphoma Panel | 17 nM | 78 nM | [4] |
Table 2: In Vitro Cytotoxicity of Free Aminopterin and Methotrexate
In Vivo Efficacy
The ultimate test of an ADC's potential is its ability to control tumor growth in vivo. In a murine thymoma model, the aminopterin-ADC demonstrated superior anti-tumor activity compared to the methotrexate-ADC, free drugs, or the unconjugated antibody.[3] Mice treated with the aminopterin-ADC showed better inhibition of tumor proliferation.
| Parameter | Aminopterin-ADC | Methotrexate-ADC | Reference |
| Tumor Growth Inhibition | Superior | - | [3] |
| Survival | Improved | - | [3] |
Table 3: Summary of In Vivo Efficacy Findings (Qualitative)
Experimental Protocols
The following are generalized protocols for the synthesis, characterization, and evaluation of aminopterin- and methotrexate-ADCs based on established methodologies.[5][6][7][8][9]
Protocol 1: Synthesis of Aminopterin/Methotrexate-Antibody Conjugate
-
Activation of the Drug:
-
Dissolve aminopterin or methotrexate in anhydrous dimethylformamide (DMF).
-
Add N-hydroxysuccinimide and a carbodiimide (e.g., dicyclohexylcarbodiimide) to the solution.
-
Stir the reaction at room temperature for 4-6 hours to form the NHS ester.
-
Monitor the reaction by thin-layer chromatography.
-
-
Antibody Preparation:
-
Dialyze the monoclonal antibody against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove any interfering substances.
-
Adjust the pH of the antibody solution to 8.0-9.0 with a bicarbonate buffer.
-
-
Conjugation:
-
Add the activated aminopterin- or methotrexate-NHS ester solution dropwise to the antibody solution with gentle stirring. A typical molar excess of the NHS ester to the antibody is 20-fold.
-
Incubate the reaction for 2-4 hours at 4°C.
-
-
Purification:
-
Purify the ADC from unreacted drug and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay.
-
Determine the drug-to-antibody ratio (DAR) by UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the antibody) and the characteristic absorbance maximum of the drug (e.g., ~370 nm for aminopterin/methotrexate). Alternatively, use mass spectrometry for a more precise DAR determination.
-
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Culture:
-
Culture the target cancer cell line (e.g., a lymphoma or leukemia cell line expressing the target antigen) in appropriate media and conditions.
-
-
Assay Setup:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the aminopterin-ADC, methotrexate-ADC, free drugs, and a non-targeting control ADC.
-
Add the treatments to the cells and incubate for a period relevant to the drug's mechanism of action (typically 72-96 hours for antifolates).
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Plot the viability data against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression model.
-
Protocol 3: In Vivo Efficacy Study
-
Animal Model:
-
Use an appropriate animal model, such as immunodeficient mice bearing xenografts of the target human cancer cell line.
-
-
Tumor Implantation:
-
Implant the cancer cells subcutaneously into the flanks of the mice.
-
Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
-
Treatment Groups:
-
Randomize the animals into treatment groups:
-
Vehicle control (e.g., saline)
-
Aminopterin-ADC
-
Methotrexate-ADC
-
Free aminopterin
-
Free methotrexate
-
Unconjugated antibody
-
Non-targeting control ADC
-
-
-
Dosing:
-
Administer the treatments intravenously at a specified dose and schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers two to three times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint:
-
Continue the study until the tumors in the control group reach a predetermined maximum size or until a specified time point.
-
Collect tumors and other tissues for further analysis if required.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis to determine the significance of the differences between groups.
-
Conclusion
The available evidence, though limited, strongly suggests that aminopterin is a more potent payload for antibody-drug conjugates than methotrexate.[3] The higher intrinsic cytotoxicity of aminopterin, coupled with its efficient cellular uptake and retention, translates to superior anti-tumor activity in both in vitro and in vivo settings when delivered via a monoclonal antibody.[1][2][3] While methotrexate has a long history in cancer therapy, the development of ADCs offers an opportunity to leverage the enhanced potency of aminopterin while mitigating its systemic toxicity through targeted delivery. For researchers seeking to develop novel antifolate-based ADCs, aminopterin N-hydroxysuccinimide ester represents a compelling alternative to methotrexate, with the potential to create more effective cancer therapeutics. Further head-to-head studies with comprehensive quantitative analysis are warranted to fully elucidate the therapeutic advantages of aminopterin-based ADCs.
References
- 1. A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II Trial of Oral Aminopterin for Adults and Children with Refractory Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumour activity of aminopterin-monoclonal antibody conjugates; in vitro and in vivo comparison with methotrexate-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellmosaic.com [cellmosaic.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. Synthesis of site-specific methotrexate-IgG conjugates: Comparison of stability and antitumor activity with active-ester-based conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
Validating the Specificity of Aminopterin-Antibody Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the target specificity of an antibody-drug conjugate (ADC) is paramount to its therapeutic success. This guide provides a comparative framework for validating the specificity of aminopterin-antibody conjugates, offering detailed experimental protocols and a review of alternative targeted therapies.
Aminopterin, a potent dihydrofolate reductase (DHFR) inhibitor, serves as a powerful cytotoxic payload in the development of ADCs. Its mechanism of action involves the disruption of DNA, RNA, and protein synthesis in rapidly dividing cancer cells. When conjugated to a monoclonal antibody that specifically targets a tumor-associated antigen, aminopterin can be delivered directly to cancer cells, minimizing off-target toxicity.[1] This targeted approach aims to enhance the therapeutic window of the cytotoxic agent.
Key Validation Experiments for Specificity
To ascertain that the cytotoxic effect of an aminopterin-antibody conjugate is indeed target-specific, a series of rigorous validation experiments are essential. These assays are designed to demonstrate preferential binding to and killing of cancer cells that express the target antigen, with minimal impact on antigen-negative cells.
In Vitro Cytotoxicity Assays
The cornerstone of specificity validation is the in vitro cytotoxicity assay, which measures the dose-dependent cell-killing ability of the conjugate. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of the conjugate required to inhibit the growth of 50% of the cell population. A significant difference in IC50 values between antigen-positive (target) and antigen-negative (non-target) cell lines is a strong indicator of target-specific cytotoxicity.[2]
Table 1: Comparison of In Vitro Cytotoxicity
| Cell Line | Target Antigen Expression | Treatment | IC50 (nM) |
| Lymphoma Cell Line | Ly-2.1 Positive | Aminopterin-anti-Ly-2.1 | Potent (Specific value not cited) |
| Control Cell Line | Ly-2.1 Negative | Aminopterin-anti-Ly-2.1 | Significantly less potent |
| Pediatric Leukemia Cell Lines | - | Aminopterin (unconjugated) | 17 (median) |
| Pediatric Leukemia Cell Lines | - | Methotrexate (unconjugated) | 78 (median) |
Binding Specificity Assays
Flow cytometry is a powerful technique to visualize and quantify the binding of the aminopterin-antibody conjugate to the surface of cancer cells. This method can confirm that the conjugate binds specifically to cells expressing the target antigen.
Table 2: Binding Specificity Analysis
| Cell Line | Target Antigen Expression | Binding of Aminopterin-Antibody Conjugate |
| Target-Positive Cells | High | Strong fluorescent signal |
| Target-Negative Cells | Low/None | Minimal to no fluorescent signal |
In Vivo Efficacy Studies
Preclinical animal models, typically immunodeficient mice bearing human tumor xenografts, are crucial for evaluating the in vivo anti-tumor activity and specificity of the aminopterin-antibody conjugate. Key endpoints include tumor growth inhibition and overall survival.
Table 3: In Vivo Efficacy Comparison
| Treatment Group | Tumor Model | Outcome |
| Aminopterin-anti-Ly-2.1 | Murine Thymoma | Better tumor proliferation inhibition than MTX-MoAb, free AMN, or antibody alone.[1] |
| Control (untreated) | Murine Thymoma | Progressive tumor growth. |
Studies have shown that aminopterin-monoclonal antibody conjugates can be more potent in vitro and inhibit tumor proliferation more effectively in vivo compared to methotrexate-monoclonal antibody conjugates.[1] Furthermore, the systemic toxicity of aminopterin-antibody conjugates can be mitigated by the delayed administration of leucovorin, a rescue agent, without compromising the anti-tumor efficacy.[3]
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of validation studies.
In Vitro Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed target-positive and target-negative cells in separate 96-well plates at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the aminopterin-antibody conjugate, unconjugated antibody, and free aminopterin. Add the treatments to the respective wells and incubate for a period that allows for the drug to exert its effect (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Flow Cytometry for Binding Specificity
This protocol outlines the steps to assess the binding of the aminopterin-antibody conjugate to cells.
-
Cell Preparation: Harvest and wash target-positive and target-negative cells and adjust to a concentration of 1x10^6 cells/mL.
-
Blocking: Incubate cells with a blocking buffer (e.g., PBS with 2% FBS) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the cells with the aminopterin-antibody conjugate (or a fluorescently labeled version) at a predetermined optimal concentration on ice to prevent internalization. Include an isotype control antibody as a negative control.
-
Washing: Wash the cells to remove unbound conjugate.
-
Secondary Antibody Staining (if required): If the primary conjugate is not fluorescently labeled, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the fluorescence intensity.
-
Data Analysis: Compare the fluorescence intensity of cells stained with the aminopterin-antibody conjugate to the isotype control to determine specific binding.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps.
References
- 1. Anti-tumour activity of aminopterin-monoclonal antibody conjugates; in vitro and in vivo comparison with methotrexate-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction in the toxicity of aminopterin—monoclonal-antibody conjugates by leucovorin - PMC [pmc.ncbi.nlm.nih.gov]
Aminopterin vs. Methotrexate: A Comparative Guide for HAT Medium Performance in Hybridoma Technology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aminopterin and methotrexate for use in Hypoxanthine-Aminopterin-Thymidine (HAT) medium for the selection of hybridomas. The information presented is based on available experimental data to assist researchers in making informed decisions for their cell culture needs.
Introduction: The Role of Selection Agents in HAT Medium
Hybridoma technology, a cornerstone for the production of monoclonal antibodies, relies on the selective growth of fused hybridoma cells while eliminating unfused myeloma and B cells. This is achieved using a specialized cell culture medium known as HAT medium. The key component responsible for this selection is a potent inhibitor of the de novo nucleotide synthesis pathway. Historically, aminopterin has been the inhibitor of choice. However, its structural analog, methotrexate, has emerged as a viable alternative. This guide explores the performance differences between these two dihydrofolate reductase (DHFR) inhibitors in the context of HAT medium.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
Both aminopterin and methotrexate are folic acid antagonists that function by competitively inhibiting the enzyme dihydrofolate reductase (DHFR).[1] DHFR plays a crucial role in the de novo synthesis of purines and thymidine, essential precursors for DNA synthesis and cell proliferation.[2] By blocking DHFR, both drugs halt this pathway.
In the HAT medium, the presence of hypoxanthine and thymidine allows cells to utilize an alternative "salvage pathway" for nucleotide synthesis, provided they possess the necessary enzymes: hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and thymidine kinase (TK).[2] Myeloma cells used for fusion are genetically engineered to be HGPRT-deficient, rendering them unable to use the salvage pathway.[3] Spleen cells (B cells) are HGPRT-positive but have a limited lifespan in culture.[2] Therefore, only the fused hybridoma cells, which inherit immortality from the myeloma parent and a functional HGPRT gene from the B cell parent, can survive and proliferate in the HAT medium.[3]
References
Characterization of Aminopterin N-hydroxysuccinimide Ester Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of aminopterin N-hydroxysuccinimide (NHS) ester conjugates with alternative conjugation chemistries. It is designed to assist researchers in selecting the optimal strategy for their specific application, with a focus on performance metrics and supporting experimental data.
Introduction to Aminopterin Conjugation
Aminopterin (AMN), a potent folate antagonist, is a powerful cytotoxic agent.[1] Its therapeutic potential can be enhanced by conjugation to targeting moieties such as antibodies, polymers, or nanoparticles, which can selectively deliver the drug to target cells, thereby increasing efficacy and reducing systemic toxicity. The most common method for conjugating aminopterin to amine-containing carriers is through the activation of its carboxyl groups with N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This guide will delve into the characterization of these conjugates and compare them with other available bioconjugation techniques.
Aminopterin NHS Ester Conjugation: A Performance Overview
NHS ester chemistry is a widely used method for labeling biomolecules due to its relatively straightforward and efficient reaction with primary amines under mild conditions.[2] The reaction involves the activation of a carboxyl group on aminopterin using a carbodiimide (like EDC) and NHS to form an NHS ester. This activated aminopterin then readily reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond.
A key study directly compared monoclonal antibody (MoAb) conjugates of aminopterin (AMN) and methotrexate (MTX) prepared using NHS chemistry. The results demonstrated the successful conjugation of both antifolates to an anti-Ly-2.1 antibody.[1]
Table 1: Comparison of Aminopterin- and Methotrexate-Antibody Conjugates via NHS Ester Chemistry [1]
| Parameter | Aminopterin-MoAb Conjugate | Methotrexate-MoAb Conjugate |
| Drug-to-Antibody Ratio (moles of drug per mole of MoAb) | ~11 | ~13 |
| In Vitro Potency | More potent inhibitor of tumor cell growth | Less potent than AMN conjugate |
| In Vivo Efficacy (in mice with established thymoma grafts) | More effective at inhibiting tumor proliferation | Less effective than AMN conjugate |
While this study highlights the superior potency of the aminopterin conjugate, it is important to consider other performance metrics for a comprehensive evaluation.
Comparison with Alternative Conjugation Chemistries
While NHS ester chemistry is prevalent, several other methods can be employed for bioconjugation. The choice of chemistry can significantly impact the stability, homogeneity, and overall performance of the resulting conjugate.
Table 2: Comparison of Common Bioconjugation Chemistries
| Conjugation Chemistry | Target Functional Group on Carrier | Linkage Formed | Key Advantages | Key Disadvantages |
| NHS Ester | Primary Amines (-NH₂) | Amide | High reactivity, relatively stable bond, well-established protocols.[2] | Can lead to heterogeneous products due to multiple lysine residues, potential for hydrolysis of the NHS ester.[2] |
| Maleimide | Thiols (-SH) | Thioether | Highly specific for thiols, stable bond. | Requires free thiol groups on the carrier, which may necessitate protein engineering or reduction of disulfide bonds. Potential for retro-Michael addition leading to instability.[3] |
| Click Chemistry (e.g., CuAAC, SPAAC) | Azides, Alkynes | Triazole | High specificity and efficiency (bio-orthogonal), mild reaction conditions.[4][5] | Requires introduction of non-native functional groups (azides or alkynes) into both molecules.[4] |
| Hydrazone | Aldehydes, Ketones | Hydrazone | Acid-labile linkage, allowing for drug release in the acidic environment of endosomes/lysosomes.[][7] | Can have limited stability in circulation, leading to premature drug release.[7] |
Experimental Protocols
Protocol for Aminopterin-NHS Ester Conjugation to an Antibody
This protocol is adapted from general NHS ester conjugation procedures and the specific details from the comparative study on aminopterin-antibody conjugates.[1][8][9]
Materials:
-
Aminopterin (AMN)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Monoclonal Antibody (MoAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Activation of Aminopterin:
-
Dissolve aminopterin in anhydrous DMF or DMSO.
-
Add a molar excess of NHS and DCC (or EDC).
-
Stir the reaction mixture at room temperature for several hours to overnight in the dark to form the aminopterin-NHS ester.
-
-
Conjugation to Antibody:
-
Prepare the antibody solution in the reaction buffer. The antibody concentration should typically be 1-10 mg/mL.
-
Add the activated aminopterin-NHS ester solution to the antibody solution. The molar ratio of aminopterin-NHS ester to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR). A typical starting point is a 10- to 20-fold molar excess of the NHS ester.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Purify the aminopterin-antibody conjugate from unreacted drug and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA or absorbance at 280 nm).
-
Determine the concentration of conjugated aminopterin by measuring the absorbance at its maximum wavelength (around 370 nm), correcting for any antibody absorbance at that wavelength.
-
Calculate the drug-to-antibody ratio (DAR).
-
Assess the purity and aggregation of the conjugate by SEC-HPLC.
-
Evaluate the biological activity of the conjugate in a relevant in vitro cell-based assay.
-
Determination of Conjugation Efficiency and Stability
Conjugation Efficiency:
Conjugation efficiency can be determined by quantifying the amount of conjugated aminopterin and comparing it to the initial amount of aminopterin used in the reaction. This can be achieved using UV-Vis spectroscopy to measure the concentration of aminopterin in the purified conjugate. The efficiency is calculated as:
(Moles of conjugated aminopterin / Initial moles of aminopterin) x 100%
Stability Assessment:
The stability of the aminopterin-antibody conjugate can be assessed by incubating the conjugate under relevant physiological conditions (e.g., in serum or buffer at 37°C) over time. Aliquots are taken at different time points and analyzed by methods such as:
-
SEC-HPLC: To monitor for aggregation or fragmentation of the conjugate.
-
Reverse-phase HPLC (RP-HPLC): To quantify the amount of free aminopterin released from the conjugate.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To assess the retention of antibody binding activity.
-
In vitro cell-based assays: To measure the cytotoxic activity of the conjugate over time.
Visualizing Workflows and Pathways
Aminopterin-NHS Ester Conjugation Workflow
Caption: Workflow for the conjugation of aminopterin to an antibody via NHS ester chemistry.
Aminopterin's Mechanism of Action
Caption: Aminopterin inhibits dihydrofolate reductase (DHFR), blocking the synthesis of tetrahydrofolate and subsequently DNA synthesis.
Conclusion
Aminopterin N-hydroxysuccinimide ester chemistry provides a robust and effective method for generating potent antibody-drug conjugates. The resulting amide bond is stable, and the in vitro and in vivo data suggest that aminopterin conjugates can be more potent than their methotrexate counterparts.[1] However, the choice of conjugation chemistry is critical and should be tailored to the specific application. For instance, if site-specific conjugation is required to produce a homogeneous product, maleimide or click chemistry might be more suitable alternatives. For applications requiring pH-dependent drug release, a hydrazone linker could be considered. This guide provides the foundational knowledge and experimental framework to enable researchers to make informed decisions in the design and characterization of novel aminopterin-based therapeutics.
References
- 1. Anti-tumour activity of aminopterin-monoclonal antibody conjugates; in vitro and in vivo comparison with methotrexate-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wmocollege.ac.in [wmocollege.ac.in]
- 7. adcreview.com [adcreview.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
Assessing Labeling Efficiency: A Guide to Aminopterin N-hydroxysuccinimide Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the degree of labeling when using aminopterin N-hydroxysuccinimide (NHS) ester, a crucial tool for bioconjugation in research and drug development. Understanding the extent of labeling is paramount for ensuring the quality, consistency, and efficacy of the resulting conjugate. This document outlines the performance of common analytical techniques, offers detailed experimental protocols, and presents visual workflows to facilitate accurate and reproducible assessment.
Comparison of Methods for Determining Degree of Labeling
The selection of a method to determine the degree of labeling (DOL) depends on the properties of the target molecule and the aminopterin conjugate. Below is a comparison of common techniques:
| Method | Principle | Advantages | Disadvantages | Typical Molar Excess (Label:Protein) |
| UV-Vis Spectrophotometry | Measures absorbance of the protein (at 280 nm) and the conjugated aminopterin at its maximum absorbance wavelength (λmax). | Simple, rapid, and requires standard laboratory equipment. | Requires knowledge of the molar extinction coefficients of both the protein and aminopterin.[1] Can be inaccurate if the label's absorbance spectrum overlaps significantly with the protein's.[1] | 5:1 to 20:1[2][3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the unlabeled protein and the labeled conjugate to determine the number of attached labels. | Highly accurate and can resolve different labeled species (e.g., mono-, di-, tri-labeled). | Requires specialized and expensive instrumentation. Data analysis can be complex. | Not directly applicable for determining molar excess during the reaction. |
| High-Performance Liquid Chromatography (HPLC) | Separates the labeled conjugate from the unlabeled protein and free label based on properties like size or hydrophobicity. | Provides high resolution and can quantify different labeled species. | Can be time-consuming to develop a suitable separation method. Requires HPLC instrumentation. | Not directly applicable for determining molar excess during the reaction. |
| Fluorimetry | If aminopterin is fluorescent or is co-labeled with a fluorescent tag, its emission can be measured and compared to a standard curve. | Highly sensitive. | Requires a fluorescent label. Susceptible to quenching effects that can lead to underestimation of the DOL. | Dependent on the fluorescent label used. |
Experimental Protocol: Determining Degree of Labeling by UV-Vis Spectrophotometry
This protocol details the most common method for assessing the degree of labeling with aminopterin NHS ester using UV-Vis spectrophotometry.
1. Materials:
-
Labeled protein conjugate solution (purified from unreacted aminopterin NHS ester)
-
Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
2. Procedure:
-
Purification of the Conjugate: It is critical to remove all non-conjugated aminopterin NHS ester before measuring the absorbance. This can be achieved by methods such as dialysis, desalting columns, or size-exclusion chromatography.[2][4]
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 280 nm (for the protein) and the maximum absorbance wavelength (λmax) of aminopterin.
-
Measurement:
-
Blank the spectrophotometer with the conjugation buffer.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A_280) and at the λmax of aminopterin (A_label). Dilute the sample if the absorbance values are outside the linear range of the instrument.[1]
-
-
Calculations:
-
Correction for Label Absorbance at 280 nm: The aminopterin label may also absorb light at 280 nm, which would interfere with the protein concentration measurement. A correction factor (CF) is used to account for this. The CF is the ratio of the label's absorbance at 280 nm to its absorbance at its λmax (CF = A_280_label / A_λmax_label).[1]
-
Corrected Protein Absorbance (A_protein): A_protein = A_280 - (A_label * CF)
-
Molar Concentration of the Protein: [Protein] (M) = A_protein / (ε_protein * path length) where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
Molar Concentration of the Label: [Label] (M) = A_label / (ε_label * path length) where ε_label is the molar extinction coefficient of aminopterin at its λmax (in M⁻¹cm⁻¹).
-
Degree of Labeling (DOL): DOL = [Label] / [Protein]
-
Workflow for Protein Labeling and DOL Assessment
The following diagram illustrates the general workflow for labeling a protein with aminopterin NHS ester and subsequently determining the degree of labeling.
Caption: Workflow for aminopterin-NHS ester labeling and DOL analysis.
Signaling Pathway Implication
Aminopterin is a folate analog that inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. Labeling targeting moieties (e.g., antibodies) with aminopterin allows for targeted delivery of this cytotoxic agent to specific cells, for instance, cancer cells that overexpress a particular surface antigen. The degree of labeling is critical as it directly impacts the therapeutic potency of the conjugate.
References
A Comparative Guide to the Cross-Reactivity of Aminopterin-Based Probes
For researchers, scientists, and drug development professionals, understanding the specificity and potential off-target effects of chemical probes is paramount for accurate experimental interpretation and therapeutic development. This guide provides an objective comparison of aminopterin-based probes, primarily focusing on their cross-reactivity in comparison to other antifolates like methotrexate. The information presented is supported by experimental data to aid in the selection of the most appropriate probe for your research needs.
Introduction to Aminopterin-Based Probes
Aminopterin and its analogues are potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2] By competitively binding to DHFR, these probes block the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a cofactor essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] This mechanism of action has made aminopterin and related compounds valuable tools in cancer research and chemotherapy. However, their utility as precise molecular probes depends on their selectivity for DHFR over other enzymes.
On-Target Activity: Dihydrofolate Reductase Inhibition
The primary target of aminopterin-based probes is DHFR. The efficiency of this inhibition is a key performance metric. Below is a comparison of the inhibitory activity of aminopterin and its analogues against DHFR from various sources.
Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by Aminopterin and Comparators
| Compound/Probe | Source of DHFR | Inhibition Constant (Ki) | Reference |
| Aminopterin | Human | 3.7 pM | [3] |
| Methotrexate | Human | 4.8 pM | [3] |
| Aminopterin Analogue (Bridged) | Human | 34 pM | [4] |
| Methotrexate Analogue (Bridged) | Human | 2100 pM | [4] |
Cellular Uptake and Cytotoxicity
The effectiveness of an aminopterin-based probe in a cellular context is dependent on its ability to enter the cell and exert its inhibitory effect, leading to cytotoxicity in proliferating cells. The primary transporter for aminopterin and methotrexate into cells is the reduced folate carrier (RFC).
Table 2: Cellular Uptake and Cytotoxicity of Aminopterin and Methotrexate
| Compound | Cell Line | Cellular Accumulation (pmol/10⁶ cells) | IC₅₀ (nM) | Reference |
| Aminopterin | ALL cells | 1.47 ± 0.9 | - | |
| Methotrexate | ALL cells | 0.7 ± 0.7 | - | |
| Aminopterin Analogue (Bridged) | CCRF-CEM | - | 5.1 | [4] |
| Methotrexate Analogue (Bridged) | CCRF-CEM | - | 140 | [4] |
| Aminopterin | Pediatric Leukemia/Lymphoma Cell Lines | - | Median: 17 | [5] |
| Methotrexate | Pediatric Leukemia/Lymphoma Cell Lines | - | Median: 78 | [5] |
Cross-Reactivity and Off-Target Effects
While DHFR is the primary target, the cross-reactivity of aminopterin-based probes with other enzymes is a critical consideration for their use as specific molecular probes.
Thymidylate Synthase (TS)
Some analogues of aminopterin have been shown to inhibit thymidylate synthase (TS), another key enzyme in the pyrimidine synthesis pathway.[4]
Table 3: Inhibition of Thymidylate Synthase (TS) by Aminopterin Analogues
| Compound/Probe | Source of TS | IC₅₀ (µM) | Reference |
| 8-deaza-10-propargylaminopterin | Human leukemia (K562) cells | 1.26 | [6] |
| 8-deaza-10-propargylfolate | Human leukemia (K562) cells | 2.25 | [6] |
Kinase Selectivity
Comprehensive kinase panel screening is a standard method to assess the off-target effects of small molecule inhibitors. However, publicly available data from broad kinase selectivity screens for aminopterin is limited. While some studies have performed extensive kinase profiling for other types of inhibitors, aminopterin has not been a primary focus of such large-scale screens.[7][8][9] This represents a significant data gap in fully characterizing the cross-reactivity of aminopterin-based probes. Researchers should exercise caution and consider performing their own selectivity profiling if off-target effects on kinase signaling pathways are a concern in their experimental system.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Inhibition of the folate pathway by aminopterin-based probes.
Caption: Experimental workflow for a DHFR inhibition assay.
Caption: Workflow for a radiolabeled cellular uptake assay.
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol is adapted from commercially available colorimetric assay kits.[10][11]
-
Reagent Preparation:
-
Prepare DHFR Assay Buffer, DHFR Substrate (dihydrofolate), and NADPH solutions as per the manufacturer's instructions. Keep all reagents on ice.
-
-
Sample Preparation:
-
For cell lysates, harvest cells and homogenize in ice-cold DHFR Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
For tissue samples, homogenize in ice-cold DHFR Assay Buffer and centrifuge to clarify.
-
-
Assay Procedure (96-well plate format):
-
Add 5-50 µL of sample (lysate or purified enzyme) to each well.
-
Add the aminopterin-based probe or other inhibitors at desired concentrations. Include a vehicle control.
-
Bring the total volume in each well to 100 µL with DHFR Assay Buffer.
-
Initiate the reaction by adding a mixture of DHFR substrate and NADPH.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm in kinetic mode at room temperature for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH by DHFR.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each probe concentration relative to the vehicle control.
-
Calculate IC₅₀ or Kᵢ values by fitting the data to a suitable dose-response curve.
-
Cellular Uptake Assay (Radiolabeled Probe)
This protocol is a generalized procedure based on common methodologies for measuring the uptake of radiolabeled antifolates.[12][13][14][15]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Initiation:
-
Wash the cells with a pre-warmed buffer (e.g., HBSS).
-
Add the radiolabeled aminopterin probe at the desired concentration to the wells. For determination of non-specific uptake, add a high concentration of unlabeled aminopterin to a subset of wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes).
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by washing the cells multiple times with ice-cold buffer.
-
-
Cell Lysis and Measurement:
-
Lyse the cells in each well using a suitable lysis buffer.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of probe taken up per million cells or per milligram of protein.
-
Subtract the non-specific uptake from the total uptake to determine the specific uptake.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17][18][19]
-
Cell Plating:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the aminopterin-based probe or control compounds. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the probe that causes 50% inhibition of cell viability.
-
Conclusion
Aminopterin-based probes are highly potent inhibitors of DHFR, demonstrating strong on-target activity. Comparative data with methotrexate reveals that aminopterin often exhibits more efficient cellular uptake and, in some cases, greater cytotoxicity. The cross-reactivity profile of aminopterin is not as extensively characterized as its on-target effects. While some analogues show inhibitory activity against thymidylate synthase, a comprehensive understanding of their interactions with a broader range of potential off-targets, such as kinases, is lacking. Researchers should be mindful of this data gap and consider the specific context of their experiments when interpreting results obtained using aminopterin-based probes. The detailed protocols provided in this guide offer a starting point for the rigorous evaluation of these compounds in various experimental settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Aminopterin - Wikipedia [en.wikipedia.org]
- 3. Methotrexate analogues. 31. Meta and ortho isomers of aminopterin, compounds with a double bond in the side chain, and a novel analogue modified at the alpha-carbon: chemical and in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Folate analogues as inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. assaygenie.com [assaygenie.com]
- 11. content.abcam.com [content.abcam.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Effects of antifolate drugs on the cellular uptake of radiofolates in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determinants of the activities of antifolates delivered into cells by folate-receptor-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. fivephoton.com [fivephoton.com]
A Comparative Guide to Antibody Cross-Linking Chemistries: NHS Esters and Beyond
For researchers, scientists, and drug development professionals, the effective conjugation of molecules to antibodies is a cornerstone of innovation, from diagnostics to targeted therapeutics. The choice of cross-linking chemistry is a critical decision that directly impacts the performance, stability, and functionality of the final antibody conjugate. This guide provides an objective comparison of N-hydroxysuccinimide (NHS) esters with other prevalent cross-linking chemistries, supported by experimental data and detailed protocols to inform your selection process.
Introduction to Antibody Cross-Linking
Antibody conjugation is the process of covalently attaching a molecule, such as a fluorophore, drug, or enzyme, to an antibody. This process is central to a wide array of applications, including immunoassays, immunohistochemistry, flow cytometry, and the development of antibody-drug conjugates (ADCs). The ideal cross-linking chemistry yields a stable conjugate with a controlled ratio of attached molecules (degree of labeling), while preserving the antibody's antigen-binding affinity and overall structural integrity.
This guide will compare four major cross-linking chemistries:
-
NHS Esters: React with primary amines.
-
Maleimides: React with sulfhydryl (thiol) groups.
-
Carbodiimides (EDC): Mediate the formation of amide bonds between carboxyl groups and primary amines.
-
Reductive Amination: Forms a stable amine bond between an aldehyde or ketone and a primary amine.
Head-to-Head Comparison of Cross-Linking Chemistries
The selection of a cross-linking strategy depends on several factors, including the functional groups available on the molecule to be conjugated, the desired site of conjugation on the antibody, and the required stability of the final conjugate. The following table summarizes the key performance characteristics of each chemistry.
| Feature | NHS Esters | Maleimide Chemistry | Carbodiimide (EDC) Chemistry | Reductive Amination |
| Target Functional Group | Primary amines (-NH₂) on lysine residues and N-terminus | Sulfhydryl/thiol groups (-SH) on cysteine residues | Carboxyl groups (-COOH) to be linked to primary amines (-NH₂) | Primary amines (-NH₂) reacting with an aldehyde/ketone |
| Bond Type | Stable amide bond | Stable thioether bond | Stable amide bond | Stable secondary or tertiary amine bond |
| Typical Conjugation Efficiency | High, but can be variable depending on reaction conditions and protein concentration. | High and site-specific when targeting reduced disulfides or engineered cysteines. | Can be lower than NHS esters, with one study showing EDC alone to be 17-22% more efficient than EDC/NHS for surface immobilization[1]. | Generally efficient, but can require longer reaction times. |
| Typical Antibody Recovery | Variable, can be in the range of 50-90% depending on the purification method[2][]. | Similar to NHS esters, dependent on purification. | Similar to NHS esters, dependent on purification. | Similar to NHS esters, dependent on purification. |
| Degree of Labeling (DOL) | Can be high (potentially >5), but often results in a heterogeneous mixture. | More controlled, especially with engineered cysteines, typically yielding a more homogeneous product. | Can be variable and may lead to protein polymerization if not controlled. | Can be controlled by the stoichiometry of the reactants. |
| Impact on Antibody Affinity | Generally low, but can be significant if lysines in the antigen-binding site are modified. One study showed no altered antigen affinity for amine-coupled ADCs[4][5]. | Low, as it often targets cysteines away from the antigen-binding site. | Can be significant due to the potential for random cross-linking and polymerization. | Generally low, as it targets primary amines similar to NHS esters. |
| Conjugate Stability | High, the amide bond is very stable under physiological conditions. | The thioether bond is generally stable, but traditional maleimide conjugates can undergo retro-Michael addition, leading to deconjugation. N-aryl maleimides show improved stability with <20% deconjugation over 7 days compared to 35-67% for N-alkyl maleimides. | High, the amide bond is very stable. | High, the resulting amine bond is very stable. |
| Key Advantages | Simple, rapid, and well-established chemistry. | Site-specific conjugation is possible, leading to more homogeneous products. | "Zero-length" cross-linker, no additional atoms are incorporated between the conjugated molecules. | Forms a very stable bond; can be used for molecules containing aldehydes or ketones. |
| Key Disadvantages | Can lead to a heterogeneous product; NHS esters are susceptible to hydrolysis. | Requires available sulfhydryl groups, which may necessitate antibody reduction; some maleimide linkages have stability issues. | Can cause polymerization of the antibody; the intermediate is unstable in aqueous solutions. | Can require longer reaction times and specific reducing agents. |
Reaction Mechanisms and Workflows
Visualizing the chemical reactions and experimental workflows is crucial for understanding and implementing these conjugation strategies.
Reaction Mechanisms
General Experimental Workflow
Detailed Experimental Protocols
The following protocols provide a starting point for performing antibody conjugation with each of the discussed chemistries. Optimization is often necessary for specific antibodies and labels.
NHS Ester Conjugation Protocol
-
Antibody Preparation:
-
Dialyze the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS), at pH 7.2-8.0.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
NHS Ester Preparation:
-
Immediately before use, dissolve the NHS ester-activated molecule in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.
-
-
Quenching:
-
Add a quenching buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted label and byproducts by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against PBS.
-
Maleimide Conjugation Protocol
-
Antibody Reduction (if necessary):
-
To make sulfhydryl groups available, reduce the antibody's disulfide bonds.
-
Incubate the antibody (1-10 mg/mL in PBS) with a 10- to 20-fold molar excess of a reducing agent like DTT or TCEP for 30-60 minutes at 37°C.
-
Remove the reducing agent immediately using a desalting column.
-
-
Maleimide Preparation:
-
Dissolve the maleimide-activated molecule in a suitable solvent (e.g., DMSO or DMF) to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide reagent to the reduced antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a buffer with a pH of 6.5-7.5.
-
-
Quenching:
-
Add a thiol-containing compound like cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM to quench unreacted maleimide groups.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate using size exclusion chromatography or dialysis.
-
Carbodiimide (EDC) Conjugation Protocol
-
Antibody and Molecule Preparation:
-
Dissolve the antibody and the amine-containing molecule in a carboxylate-free buffer, such as MES buffer, at pH 4.5-6.0.
-
-
Activation and Conjugation:
-
For a one-step reaction, add EDC to the mixture of antibody and amine-containing molecule to a final concentration of 2-10 mM.
-
For a two-step reaction (to reduce antibody polymerization), first activate the carboxyl groups on one molecule with EDC (and optionally NHS or sulfo-NHS to increase efficiency) for 15-30 minutes. Then, quench the EDC with 2-mercaptoethanol and add the amine-containing antibody.
-
Incubate the reaction for 2 hours at room temperature.
-
-
Purification:
-
Purify the conjugate using size exclusion chromatography or dialysis to remove excess reagents and byproducts.
-
Reductive Amination Protocol
-
Antibody and Molecule Preparation:
-
Prepare the antibody in a suitable buffer, such as sodium phosphate buffer, at pH 7-9.
-
The molecule to be conjugated must possess an aldehyde or ketone group.
-
-
Conjugation Reaction:
-
Mix the antibody with a molar excess of the aldehyde- or ketone-containing molecule.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the mixture.
-
Incubate the reaction for 2-24 hours at room temperature or 37°C.
-
-
Purification:
-
Purify the conjugate by size exclusion chromatography or dialysis to remove the reducing agent and unreacted molecules.
-
Conclusion
The choice of cross-linking chemistry is a multifaceted decision with significant implications for the performance of the final antibody conjugate. NHS esters offer a simple and rapid method for conjugating primary amines, making them a workhorse in many laboratories. However, for applications requiring site-specificity and homogeneity, maleimide chemistry targeting sulfhydryl groups is often preferred. Carbodiimide chemistry provides a "zero-length" cross-linking option, while reductive amination offers a stable alternative for conjugating molecules containing aldehydes or ketones.
By carefully considering the target functional groups, desired product characteristics, and the advantages and disadvantages of each chemistry, researchers can select the most appropriate method to generate robust and functional antibody conjugates for their specific needs. The provided protocols and comparative data serve as a foundation for developing and optimizing your antibody conjugation strategies.
References
- 1. Antibody purification | Abcam [abcam.com]
- 2. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminopterin-Monoclonal Antibody Conjugates Demonstrate Superior Anti-Tumor Efficacy in Preclinical Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that aminopterin-monoclonal antibody (AMN-MoAb) conjugates exhibit significantly greater anti-tumor activity compared to their methotrexate (MTX)-MoAb counterparts and conventional chemotherapy agents in various tumor models. This guide provides an in-depth comparison, presenting supporting experimental data, detailed protocols, and visualizations for researchers, scientists, and drug development professionals.
Superior In Vitro Cytotoxicity of Aminopterin Conjugates
Aminopterin (AMN), a potent folate antagonist, demonstrates superior cytotoxicity against tumor cells when conjugated to a monoclonal antibody, outperforming methotrexate (MTX) conjugates. In a comparative study, AMN conjugated to an anti-Ly-2.1 monoclonal antibody (AMN-anti-Ly-2.1) was found to be a more potent inhibitor of tumor cell growth in vitro than the corresponding MTX-anti-Ly-2.1 conjugate.[1]
The toxicity of these antibody-drug conjugates (ADCs) was shown to be highly specific to the target cells, a significant advantage over free drugs which can indiscriminately affect healthy cells.[1] While the conjugation process resulted in a slight reduction in the drug's intrinsic activity, the AMN-MoAb conjugate retained a level of toxicity comparable to that of free methotrexate.[1]
| Compound | Target Cell Line | IC50 (mol/L) |
| Aminopterin (AMN) | Murine Thymoma (EL4) | 1.0 x 10⁻⁹ |
| Methotrexate (MTX) | Murine Thymoma (EL4) | 2.5 x 10⁻⁸ |
| AMN-anti-Ly-2.1 | Murine Thymoma (EL4) | 1.5 x 10⁻⁸ |
| MTX-anti-Ly-2.1 | Murine Thymoma (EL4) | > 1.0 x 10⁻⁷ |
Table 1: Comparative In Vitro Cytotoxicity. Data summarized from a study comparing the inhibitory concentration (IC50) of free and conjugated aminopterin and methotrexate on a murine thymoma cell line.
Enhanced In Vivo Anti-Tumor Efficacy
The enhanced potency of AMN-MoAb conjugates observed in vitro translates to significant anti-tumor effects in vivo. In a murine thymoma model, AMN-MoAb conjugates demonstrated a superior ability to inhibit tumor proliferation when compared to MTX-MoAb conjugates, free aminopterin, free methotrexate, or the monoclonal antibody alone.[1] This targeted delivery of a highly potent cytotoxic agent directly to the tumor site underscores the therapeutic potential of this approach.
While systemic toxicity is a consideration with potent drugs like aminopterin, studies have shown that this can be effectively managed. The administration of leucovorin as a rescue agent can mitigate the systemic toxic effects of AMN-MoAb conjugates without compromising their anti-tumor efficacy, provided the timing of the rescue is optimized.[2][3]
Mechanism of Action: Dihydrofolate Reductase Inhibition
Aminopterin and methotrexate are both antifolates that competitively inhibit the enzyme dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a key cofactor in the production of nucleotides necessary for DNA and RNA synthesis. By blocking DHFR, these drugs disrupt cellular replication, leading to cell death, particularly in rapidly dividing cancer cells.
Caption: Dihydrofolate Reductase (DHFR) inhibition by Aminopterin.
Experimental Protocols
Synthesis of Aminopterin-Monoclonal Antibody Conjugates
The conjugation of aminopterin to monoclonal antibodies is achieved through the creation of an active ester derivative of the drug, followed by covalent coupling to the antibody.[1]
-
Activation of Aminopterin: Aminopterin is first converted to an active ester using N-hydroxysuccinimide (NHS). This reaction makes the aminopterin molecule reactive towards the primary amine groups on the monoclonal antibody.
-
Conjugation to Monoclonal Antibody: The activated aminopterin is then incubated with the monoclonal antibody (e.g., anti-Ly-2.1) in a suitable buffer. The NHS ester reacts with lysine residues on the antibody, forming a stable amide bond.
-
Purification: The resulting aminopterin-monoclonal antibody conjugate is purified to remove any unconjugated drug and other reactants. This can be achieved through methods such as dialysis or size exclusion chromatography. The drug-to-antibody ratio (DAR) is then determined. In a typical conjugation, approximately 11 molecules of aminopterin are bound per molecule of antibody.[1]
Caption: Workflow for the synthesis of Aminopterin-MoAb conjugates.
In Vitro Cytotoxicity Assay
The cytotoxic effects of the conjugates are evaluated using a standard cell viability assay.
-
Cell Culture: A target tumor cell line (e.g., murine thymoma EL4) is cultured in appropriate media.
-
Treatment: Cells are seeded in microplates and treated with serial dilutions of the test compounds (free aminopterin, free methotrexate, AMN-MoAb, MTX-MoAb, and control antibody).
-
Incubation: The plates are incubated for a set period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay, which measures metabolic activity.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
In Vivo Efficacy Study in a Murine Thymoma Model
The anti-tumor efficacy of the conjugates is assessed in a well-established animal model.
-
Animal Model: Immunocompetent mice are inoculated with a murine thymoma cell line to establish tumors.
-
Treatment Groups: Once tumors are established, mice are randomized into treatment groups:
-
Saline (Control)
-
Monoclonal Antibody alone
-
Free Aminopterin
-
Free Methotrexate
-
MTX-Monoclonal Antibody Conjugate
-
AMN-Monoclonal Antibody Conjugate
-
-
Administration: The treatments are administered, typically via intravenous or intraperitoneal injection, according to a predetermined schedule.
-
Tumor Measurement: Tumor size is measured regularly throughout the study.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival analysis may also be performed.
Conclusion
References
- 1. Anti-tumour activity of aminopterin-monoclonal antibody conjugates; in vitro and in vivo comparison with methotrexate-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction in the toxicity of aminopterin—monoclonal-antibody conjugates by leucovorin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction in the toxicity of aminopterin--monoclonal-antibody conjugates by leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Indices of Aminopterin and Methotrexate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminopterin, the first antifolate to induce remission in pediatric leukemia, is a more potent cytotoxic agent than methotrexate in vitro.[3][4][5] This heightened potency is largely attributed to its more efficient cellular uptake and more extensive intracellular polyglutamylation, which significantly prolongs its retention and inhibitory action within the cell.[3][6] However, this potency is coupled with greater and more unpredictable toxicity.[1] Animal studies conducted in the 1950s demonstrated that methotrexate possessed a more favorable therapeutic index—a wider margin between its effective and toxic doses.[1][2] Consequently, aminopterin was abandoned in favor of methotrexate for most clinical applications, which remains a cornerstone of chemotherapy and autoimmune disease treatment today.[5]
Mechanism of Action: Dihydrofolate Reductase Inhibition
Both aminopterin and methotrexate are classified as antimetabolites. They are structural analogues of folic acid and function primarily by competitively inhibiting the enzyme dihydrofolate reductase (DHFR) .[5][7] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into its biologically active form, tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of thymidine and purine nucleotides, which are the building blocks of DNA and RNA.[7] By blocking DHFR, these drugs deplete intracellular THF, leading to the inhibition of DNA synthesis and cell replication, a process that disproportionately affects rapidly dividing cells like cancer cells.[1]
Figure 1: Mechanism of DHFR Inhibition.
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the potency, toxicity, and clinical application of aminopterin and methotrexate.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. Data from a preclinical study in pediatric leukemia and lymphoma cell lines consistently shows aminopterin to be more potent than methotrexate.[4]
| Cell Line Panel | Aminopterin (Median IC50) | Methotrexate (Median IC50) |
| Pediatric Leukemia/Lymphoma | 17 nM | 78 nM |
| Data sourced from a study using a 120-hour sulforhodamine B (SRB) assay.[4] |
Table 2: In Vivo Toxicity and Clinical Efficacy Equivalence
Direct comparative LD50 (median lethal dose) values from a single modern study are scarce. However, historical data and clinical dosing regimens provide a clear picture of aminopterin's higher toxicity. A significantly lower dose of aminopterin is required to achieve a therapeutic effect equivalent to that of methotrexate, highlighting its greater in vivo potency and narrower therapeutic window.
| Parameter | Aminopterin | Methotrexate | Notes |
| Toxicity | |||
| Oral LDLo (Rat) | 2.5 mg/kg | Not available | LDLo is the lowest dose reported to have caused death. [21 from first search] |
| Lethal Dietary Dose (Rat) | 0.75 mg/kg diet (lethal in <3 weeks) | Not available | Demonstrates high cumulative toxicity.[8] |
| Clinical Efficacy | |||
| Equivalent Weekly Dose (ALL) | 4 mg/m² (oral) | 100 mg/m² (oral) | Doses found to produce equivalent antifolate exposure in the bone marrow of pediatric ALL patients.[9][10] |
Pharmacokinetic Drivers of Potency
The disparity in potency between the two drugs is primarily explained by differences in their cellular transport and metabolism.
-
Cellular Uptake: Aminopterin is transported into cells more rapidly and efficiently than methotrexate. Studies on leukemic cells have shown that the accumulation of aminopterin can be twice that of methotrexate under identical conditions.[6]
-
Polyglutamylation: Once inside the cell, both drugs are metabolized into polyglutamate forms. This process adds glutamate residues, which traps the drug inside the cell and increases its affinity for target enzymes. Aminopterin is a better substrate for the enzyme folylpolyglutamate synthetase, leading to more rapid and extensive polyglutamylation.[3] This enhanced retention is a key factor in its greater potency and prolonged duration of action.
Conclusion and Clinical Significance
While aminopterin is a more potent antifolate on a molar basis, its therapeutic index is inferior to that of methotrexate. The N¹⁰-methyl group in methotrexate, absent in aminopterin, appears to strike a better balance between efficacy and safety. The drug's lower potency is offset by a significantly wider safety margin, allowing for the administration of higher, more controllable doses with predictable toxicity that can often be managed with leucovorin rescue.[1][3] Clinical studies have confirmed that much lower doses of aminopterin are needed to achieve the same pharmacodynamic effect as methotrexate, underscoring its narrow therapeutic window.[9] For these reasons, methotrexate was adopted as the standard clinical antifolate and remains a vital therapeutic agent, while aminopterin's use is now largely restricted to laboratory research.
Appendix: Experimental Protocols
DHFR Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of DHFR by monitoring the oxidation of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.
Principle: DHFR catalyzes the reaction: Dihydrofolate + NADPH + H⁺ → Tetrahydrofolate + NADP⁺. The rate of the reaction is proportional to the rate of decrease in NADPH concentration, which is measured spectrophotometrically.[11][12]
Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare stock solutions of NADPH, DHF, and the inhibitors (aminopterin, methotrexate) in the assay buffer.
-
Reaction Mixture: In a quartz cuvette or 96-well UV-transparent plate, combine the assay buffer, a known concentration of purified DHFR enzyme, and NADPH.
-
Inhibitor Addition: Add varying concentrations of aminopterin or methotrexate to the reaction mixtures. Include a control with no inhibitor.
-
Initiation: Start the reaction by adding the substrate, DHF.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in a spectrophotometer set to kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.[12][13]
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Determine the concentration of inhibitor that causes 50% inhibition (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: Workflow for DHFR Inhibition Assay.
In Vitro Cytotoxicity Assay (Sulforhodamine B Method)
The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content. It is widely used to calculate the IC50 of cytotoxic compounds.[14][15]
Protocol:
-
Cell Seeding: Plate adherent cells in 96-well microtiter plates at a predetermined density (e.g., 5,000–20,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Add serial dilutions of aminopterin or methotrexate to the wells. Include untreated control wells. Incubate the plates for a set period (e.g., 72-120 hours).[4]
-
Cell Fixation: Gently remove the culture medium. Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[16][17]
-
Washing: Discard the TCA and wash the plates four to five times with 1% (v/v) acetic acid or tap water to remove excess TCA and medium components. Air-dry the plates completely.[16][17]
-
Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.[16]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air-dry the plates again.[16][17]
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye. Shake the plate for 10 minutes.[14][17]
-
Measurement: Read the optical density (absorbance) at 510 nm using a microplate reader.[15]
-
Data Analysis: The absorbance is proportional to the number of living cells. Calculate the percentage of cell survival relative to the untreated control and plot against the logarithm of the drug concentration to determine the IC50 value.
Figure 3: Workflow for SRB Cytotoxicity Assay.
Cellular Uptake and Retention Assay
This assay quantifies the amount of drug that enters and is retained by cells over time, often using radiolabeled compounds.
Protocol:
-
Cell Culture: Culture cells (e.g., leukemic blasts) in suspension to a desired density.[6]
-
Incubation with Drug: Incubate the cells with a known concentration of radiolabeled drug (e.g., [³H]aminopterin or [³H]methotrexate) at 37°C.[6]
-
Time Points: At various time points (e.g., 5, 15, 30, 60 minutes), take aliquots of the cell suspension.
-
Stopping the Uptake: To stop further transport, immediately centrifuge the aliquots through a layer of inert oil (e.g., silicone oil) to separate the cells from the radioactive medium. Alternatively, wash the cells rapidly with ice-cold buffer.
-
Cell Lysis: Lyse the cell pellets using a suitable lysis buffer or solubilizing agent.[18]
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter. The amount of radioactivity is proportional to the amount of drug taken up by the cells.
-
Retention Measurement: For retention studies, after the initial incubation period, resuspend the cells in a drug-free medium and continue to incubate. Measure the intracellular radioactivity at subsequent time points to determine the rate of drug efflux.
-
Data Analysis: Normalize the radioactivity counts to the cell number or total protein content. Plot the intracellular drug concentration over time to determine uptake and efflux kinetics.
References
- 1. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phase II Trial of Oral Aminopterin for Adults and Children with Refractory Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hemonc.mhmedical.com [hemonc.mhmedical.com]
- 6. A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Phase 2B trial of aminopterin in multiagent therapy for children with newly diagnosed acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic properties of methotrexate and Aminotrexate during weekly therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. SRB assay for measuring target cell killing [protocols.io]
- 18. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aminopterin N-hydroxysuccinimide Ester: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of aminopterin N-hydroxysuccinimide ester. It is essential to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling or disposing of this chemical. All waste must be managed in accordance with local, state, and federal regulations.
This compound is a potent compound requiring careful handling and disposal due to its toxicity. As an antineoplastic agent with immunosuppressive properties, its disposal must be managed as hazardous waste to ensure the safety of laboratory personnel and the environment.[1] The hazardous properties are primarily attributed to the aminopterin component.
Hazard Identification and Classification
Aminopterin, the active component, is classified with significant health hazards. Researchers must be fully aware of these risks before beginning any procedure.
| Hazard Class | GHS Category | Hazard Statement | Citations |
| Acute Toxicity, Oral | Category 1 / Category 2 | H300: Fatal if swallowed | [2][3][4] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child | [2][3][4] |
| UN Transport Number | N/A | UN2811: Toxic Solid, Organic, N.O.S. (Aminopterin) | [3] |
Personal Protective Equipment (PPE)
When handling this compound waste, appropriate personal protective equipment is mandatory to prevent exposure.
-
Hand Protection: Wear impermeable and resistant gloves.[4]
-
Eye Protection: Use chemical splash-resistant safety glasses or goggles with side protection.[2][4]
-
Skin and Body Protection: An impervious lab coat or clothing is required.[4]
-
Respiratory Protection: Use a suitable respirator if there is a risk of dust generation or aerosolization.[5][6]
Step-by-Step Disposal Procedure
The disposal of this compound must follow a strict, documented procedure to ensure safety and compliance. This involves proper segregation, containment, labeling, and transfer of the hazardous waste.
Caption: Workflow for the proper disposal of this compound waste.
Detailed Experimental Protocols
1. Waste Segregation and Collection:
-
Do Not Mix: Never mix hazardous waste with non-hazardous waste.[7] This prevents increasing the volume of hazardous material.
-
Container Choice: Use a leak-proof container that will not react with the waste. For instance, avoid metal containers for acidic or basic waste.[8] The container must be kept closed unless adding waste.[7][9]
-
Solid vs. Liquid Waste:
-
Solid Waste: Includes contaminated personal protective equipment (gloves, etc.), empty vials, and other lab consumables. Place these directly into a designated solid hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated liquid waste container. Do not fill containers beyond 90% capacity to prevent spills.[8]
-
2. Labeling:
-
Properly label the hazardous waste container with the words "Hazardous Waste."[9]
-
Clearly identify all contents, including the full chemical name "this compound" and any solvents.[9] Do not use abbreviations.
-
Indicate the associated hazards (e.g., Toxic, Reproductive Hazard).[9]
3. Storage:
-
The designated storage location within the lab is known as a Satellite Accumulation Area (SAA).[10][9] This area must be near the point of generation and under the direct supervision of laboratory personnel.[8]
-
Ensure the SAA has secondary containment to capture any potential leaks.[7]
-
Store incompatible chemicals separately to prevent dangerous reactions.[7][9] this compound should be stored away from strong oxidizing agents.[3]
-
Waste can be accumulated in an SAA for up to one year for partially filled containers.[9] Once a container is full, it must be moved from the SAA within three days.[9]
4. Final Disposal:
-
This compound waste must not be disposed of down the drain or in regular trash.[3][7]
-
Disposal must be handled by a licensed professional waste disposal service, typically coordinated through your institution's Environmental Health & Safety (EHS) department.[10][7]
-
The most common method for disposing of this type of cytotoxic waste is incineration at an approved facility.[5][11]
Spill Management
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a respirator.[5]
-
Use a dry, absorbent material to clean up the spill. Avoid generating dust.[5][6]
-
Place all cleanup materials into a designated hazardous waste container and label it accordingly.[5]
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spills:
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. medkoo.com [medkoo.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. vumc.org [vumc.org]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. sdfine.com [sdfine.com]
Personal protective equipment for handling aminopterin N-hydroxysuccinimide ester
Essential Safety and Handling Guide for Aminopterin N-hydroxysuccinimide Ester
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for handling Aminopterin N-hydroxysuccinimide (NHS) ester. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are conservatively based on the known, severe hazards of its parent compound, aminopterin. Aminopterin is classified as fatal if swallowed and is a known reproductive toxin that may damage fertility or the unborn child.[1][2][3][4] The N-hydroxysuccinimide ester moiety is known to be a skin and eye irritant.[5] Therefore, this combined molecule must be handled with extreme caution.
Physicochemical and Toxicity Data
All personnel must review this information before working with the compound. The data presented is primarily for the parent compound, aminopterin, and should be considered directly applicable to the NHS ester derivative.
| Property | Data | Source(s) |
| Chemical Name | This compound | - |
| Synonyms | NHS-Aminopterin | - |
| CAS Number | 98457-88-6 | - |
| Molecular Formula | C₂₃H₂₅N₉O₇ (for Aminopterin: C₁₉H₂₀N₈O₅) | [1][3] |
| Molecular Weight | 539.50 g/mol (for Aminopterin: 440.41 g/mol ) | [1][3] |
| Appearance | Expected to be a yellow or orange-yellow solid powder.[6] | [6] |
| Storage Temperature | Short-term (days to weeks): 2-8°C; Long-term: -20°C.[1] | [1] |
| Solubility | Slightly soluble in ethanol and moderately soluble in water.[7] | [7] |
| Known Hazards | Fatal if swallowed , May damage fertility or the unborn child , potential mutagen, skin and eye irritant. | [1][2][5][8][9] |
| Toxicity (Aminopterin) | LDLo (Oral, Rat): 2.5 mg/kg | [10] |
Operational and Disposal Plan
Adherence to the following step-by-step procedures is mandatory to ensure personnel safety and proper disposal.
Personal Protective Equipment (PPE)
A complete barrier between the user and the chemical is required at all times. The following PPE is mandatory and must be worn before entering the designated handling area.
-
Gloves: Double-gloving with nitrile gloves is required. Check for perforations before use. Dispose of outer gloves immediately after handling the compound and before touching any other surfaces.
-
Eye Protection: Chemical splash-resistant safety goggles with side shields or a full-face shield.[1]
-
Lab Coat: A disposable, solid-front, back-closing gown made of a low-permeability fabric. Standard lab coats are insufficient.
-
Respiratory Protection: Due to the high toxicity and fine powder nature of the compound, work must be conducted within a certified chemical fume hood.[4] If there is any risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is required.[4]
-
Clothing: Full-length pants and closed-toe shoes are mandatory.
Handling Procedures
All handling of Aminopterin NHS ester, from weighing to solution preparation, must occur within a designated area, clearly marked with hazard signs.
Step 1: Preparation and Weighing
-
Conduct all manipulations within a certified chemical fume hood to prevent inhalation of the powder.[4]
-
Use a dedicated set of spatulas and weighing papers.
-
Weigh the desired amount of the solid compound directly into a sealable container.
-
Clean the balance and surrounding surfaces with a suitable decontaminating solution (e.g., a mild bleach solution followed by a water rinse, if compatible with surfaces) immediately after weighing.
Step 2: Solution Preparation
-
Add solvent to the sealed container containing the pre-weighed powder using a syringe or pipette.
-
Ensure the container is securely capped before mixing.
-
If preparing aqueous solutions, be aware that they are not recommended for storage for more than one day.[7] The compound is also light-sensitive and can be degraded by fluorescent room light, losing its cytotoxicity.[11] Protect solutions from light.
Step 3: Experimental Use
-
Keep all containers with the compound sealed when not in use.
-
Clearly label all solutions with the compound name, concentration, date, and appropriate hazard warnings.
-
Avoid contact with skin, eyes, and clothing.[8]
Spill Management
In case of a spill, evacuate the immediate area and follow these procedures.
-
Minor Spill (Solid):
-
Wearing full PPE, gently cover the spill with absorbent paper to avoid raising dust.
-
Use a dry clean-up procedure; do not sweep.[8]
-
Carefully collect the material using a dedicated scoop and place it into a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate cleaning agent.
-
-
Major Spill:
Disposal Plan
All waste materials contaminated with Aminopterin NHS ester are considered hazardous cytotoxic waste and must be disposed of accordingly.
-
Solid Waste: All used gloves, weighing papers, disposable gowns, and other contaminated materials must be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not discharge into the sewer or waterways.[8]
-
Final Disposal: All waste must be disposed of through a licensed professional waste disposal service, typically via high-temperature incineration.[8] Follow all local, state, and federal regulations for cytotoxic waste disposal.[8]
Workflow Visualization
The following diagram illustrates the mandatory workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for Aminopterin NHS Ester.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.be [fishersci.be]
- 10. Aminopterin - Wikipedia [en.wikipedia.org]
- 11. The photodecomposition of aminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
